3-Methyl-2-phenoxybutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACSRILQPQYFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303827 | |
| Record name | 3-Methyl-2-phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-02-0 | |
| Record name | 3-Methyl-2-phenoxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-phenoxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-2-phenoxybutanoic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is approached through a robust and well-established two-step process, commencing with the alpha-bromination of 3-methylbutanoic acid via the Hell-Volhard-Zelinsky reaction, followed by a Williamson ether synthesis with phenol. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the analytical techniques for the comprehensive characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge and procedures to successfully synthesize and validate this important chemical entity.
Introduction: The Significance of Phenoxyalkanoic Acids
Phenoxyalkanoic acids represent a significant class of organic compounds with diverse applications, most notably in the fields of agrochemicals and pharmaceuticals.[1] The structural motif of an aryloxy-linked carboxylic acid imparts a unique combination of lipophilicity and acidity, allowing these molecules to interact with a variety of biological targets. Their utility as herbicides is well-documented, and more recently, their potential as therapeutic agents has garnered considerable attention.[2][3] The exploration of substituted phenoxyalkanoic acids, such as this compound, is a key area of research in the development of novel bioactive molecules. The strategic placement of substituents on both the phenoxy and alkanoic acid moieties allows for the fine-tuning of physicochemical properties and biological activity.
This guide focuses specifically on this compound, providing a detailed roadmap for its synthesis and a thorough discussion of the analytical methods required for its structural elucidation and purity assessment.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available starting materials.
Caption: Hell-Volhard-Zelinsky bromination of 3-methylbutanoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylbutanoic acid | 102.13 | 10.2 g | 0.1 |
| Red phosphorus | 30.97 | 0.1 g | - |
| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.11 |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-methylbutanoic acid (10.2 g, 0.1 mol) and red phosphorus (0.1 g).
-
Slowly add bromine (17.6 g, 0.11 mol) from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the flask should be cooled in a water bath to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours, or until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature and slowly add 5 mL of water to hydrolyze the acyl bromide intermediate.
-
Distill the mixture to remove unreacted bromine and hydrogen bromide.
-
The crude 3-methyl-2-bromobutanoic acid can be purified by vacuum distillation.
Synthesis of this compound (Target Molecule)
The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. In this step, the sodium salt of phenol (sodium phenoxide) acts as a nucleophile, displacing the bromide from 3-methyl-2-bromobutanoic acid in an SN2 reaction. [4][5]
Caption: Williamson ether synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 9.4 g | 0.1 |
| Sodium hydroxide | 40.00 | 8.0 g | 0.2 |
| 3-Methyl-2-bromobutanoic acid | 181.03 | 18.1 g | 0.1 |
| Water | 18.02 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| 6M Hydrochloric acid | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).
-
To this solution, add phenol (9.4 g, 0.1 mol) and stir until it dissolves completely to form sodium phenoxide.
-
Slowly add a solution of 3-methyl-2-bromobutanoic acid (18.1 g, 0.1 mol) in a small amount of water to the reaction mixture.
-
Heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with 6M hydrochloric acid until the solution is acidic to litmus paper.
-
The crude product will precipitate out of the solution. If it is an oil, cool the mixture in an ice bath to induce solidification.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR): This technique provides information about the number and types of protons in the molecule and their connectivity.
Predicted 1H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~6.8-7.4 | Multiplet | 5H | Ar-H |
| ~4.5 | Doublet | 1H | -CH(O)- |
| ~2.2 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.0-1.2 | Doublet of doublets | 6H | -CH(CH₃)₂ |
13C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in the molecule.
Predicted 13C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~158 | Ar-C-O |
| ~130 | Ar-C |
| ~122 | Ar-C |
| ~116 | Ar-C |
| ~80 | -CH(O)- |
| ~32 | -CH(CH₃)₂ |
| ~18-20 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| ~1710 | C=O stretch (Carboxylic acid) |
| ~1600, ~1490 | C=C stretch (Aromatic ring) |
| ~1240 | C-O stretch (Aryl ether) |
| ~1100 | C-O stretch (Carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular ion) |
| 149 | [M - COOH]⁺ |
| 107 | [C₆H₅O-CH₂]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 77 | [C₆H₅]⁺ |
Applications and Future Directions
Phenoxyalkanoic acid derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. [1][3]The structural features of this compound make it a compelling candidate for screening in various biological assays. The presence of the phenoxy group can enhance membrane permeability, while the carboxylic acid moiety can participate in hydrogen bonding interactions with biological targets. The isopropyl group introduces a degree of lipophilicity and steric bulk that can influence binding affinity and selectivity.
Future research could focus on:
-
Biological Screening: Evaluating the synthesized compound for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Analogue Synthesis: Preparing a library of related compounds with modifications to the aromatic ring and the alkyl chain to establish structure-activity relationships (SAR).
-
Computational Modeling: Utilizing molecular docking and other computational tools to predict potential biological targets and guide the design of more potent analogues.
Conclusion
This technical guide has provided a detailed and practical approach to the synthesis and characterization of this compound. By following the outlined procedures, researchers can confidently prepare this molecule and rigorously verify its structure and purity. The combination of the Hell-Volhard-Zelinsky reaction and the Williamson ether synthesis offers a reliable and efficient synthetic route. The provided characterization data, while predictive, serves as a valuable reference for analytical confirmation. The continued exploration of phenoxyalkanoic acids holds great promise for the discovery of new therapeutic agents, and this guide serves as a foundational resource for researchers in this exciting field.
References
-
University of California, Davis. The Williamson Ether Synthesis. [Link]
-
Millersville University. Experiment 06 Williamson Ether Synthesis. [Link]
-
Kim, J. H., et al. (1997). Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives. Archives of Pharmacal Research, 20(1), 72-75. [Link]
-
Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]
-
BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]
-
Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides. [Link]
-
PubChem. (R)-3-Methyl-2-phenylbutanoic acid. [Link]
-
Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
-
JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
-
ResearchGate. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]
-
NIST WebBook. 3-Methyl-2-butenoic acid, 3-methylbut-2-enyl ester. [Link]
-
SpectraBase. 3-Methyl-1-phenoxy-1-phenyl-butan-2-ol - Optional[MS (GC)] - Spectrum. [Link]
-
Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. [Link]
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PubMed Central. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]
-
PubChem. 3-Methoxybenzoic Acid. [Link]
- Google Patents.
-
NIST WebBook. Benzoic acid, 3-methyl-. [Link]
-
SpectraBase. 3-Methyl-2-butenoic acid, decyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 3-Methyl-2-butenoic acid, decyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
-
PubChem. Methyl 2-Methoxybenzoate. [Link]
Sources
- 1. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
biological activity of 3-Methyl-2-phenoxybutanoic acid enantiomers
An In-depth Technical Guide to the Stereoselective Biological Activity of 3-Methyl-2-phenoxybutanoic Acid Enantiomers
Authored by: A Senior Application Scientist
Foreword
The principle of stereoisomerism is a cornerstone of modern agrochemistry and drug development. For active ingredients with chiral centers, the spatial arrangement of atoms can lead to profound differences in biological activity between enantiomers. This guide delves into the stereoselective bioactivity of this compound, a member of the phenoxyalkanoic acid class of herbicides. While direct literature on this specific molecule is nascent, this document synthesizes established principles from closely related and commercially significant analogues, such as Mecoprop (MCPP) and Dichlorprop (2,4-DP), to provide a robust framework for its investigation. This guide is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, offering both foundational knowledge and actionable experimental designs.
Introduction: The Significance of Chirality in Phenoxyalkanoic Acids
Phenoxyalkanoic acids are a class of synthetic auxins that have been widely used as systemic herbicides for the control of broadleaf weeds. Their mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death. A key structural feature of many of these herbicides, including this compound, is the presence of a chiral carbon at the C-2 position of the alkanoic acid chain.
This chirality gives rise to two enantiomeric forms, designated as (R) and (S). It is a well-established phenomenon that the herbicidal activity of these compounds resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is often inactive or significantly less active. This stereoselectivity is attributed to the specific binding interactions with the auxin receptors in plants, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1). The (R)-enantiomer's three-dimensional structure allows for a precise fit into the receptor's binding pocket, initiating the downstream signaling cascade that leads to herbicidal effects. In contrast, the (S)-enantiomer fails to bind effectively, rendering it biologically inert.
The practical implications of this stereoselectivity are substantial. The use of enantiomerically pure (R)-forms, a practice known as "chiral switching," allows for a reduction in the total amount of herbicide applied to the environment, minimizing off-target effects and reducing the metabolic load on non-target organisms.
Enantioselective Synthesis and Separation
The investigation of the differential necessitates their preparation in high enantiomeric purity. Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.
Stereoselective Synthesis
Asymmetric synthesis offers a direct route to the desired enantiomer, often employing chiral catalysts or auxiliaries. A plausible synthetic pathway for (R)-3-Methyl-2-phenoxybutanoic acid is outlined below, based on established methodologies for related compounds.
Protocol: Asymmetric Synthesis of (R)-3-Methyl-2-phenoxybutanoic Acid
-
Starting Material: Commercially available (S)-2-bromo-3-methylbutanoic acid.
-
Nucleophilic Substitution: The synthesis proceeds via a Walden inversion (SN2 reaction), where the stereochemistry at the chiral center is inverted.
-
Reaction:
-
Dissolve sodium phenoxide in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add (S)-2-bromo-3-methylbutanoic acid to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and acidify with a dilute mineral acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired (R)-3-Methyl-2-phenoxybutanoic acid.
-
Chiral Resolution
Alternatively, a racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers.
Protocol: Diastereomeric Salt Crystallization
-
Racemic Acid Synthesis: Prepare racemic this compound using standard synthetic methods without chiral control.
-
Resolving Agent: Select a chiral base, such as (R)-(+)-α-methylbenzylamine or quinine.
-
Salt Formation:
-
Dissolve the racemic acid in a suitable solvent (e.g., ethanol or acetone).
-
Add an equimolar amount of the chiral resolving agent.
-
The two enantiomers of the acid will form diastereomeric salts with the chiral base: [(R)-acid:(R)-base] and [(S)-acid:(R)-base].
-
-
Fractional Crystallization:
-
These diastereomeric salts have different physical properties, including solubility.
-
Allow the solution to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration.
-
-
Liberation of the Enantiomer:
-
Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched acid.
-
Extract the enantiomer into an organic solvent and purify.
-
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or gas chromatography (GC).
Comparative Biological Activity Assessment
A series of bioassays should be conducted to quantify and compare the biological activities of the (R)- and (S)-enantiomers of this compound.
Whole-Plant Herbicidal Activity
This assay evaluates the overall herbicidal efficacy of the enantiomers on target weed species.
Protocol: Greenhouse Pot Assay
-
Plant Material: Select a susceptible broadleaf weed species, such as Galium aparine (cleavers) or Stellaria media (common chickweed). Grow seedlings in pots to the 2-4 leaf stage.
-
Treatment Application:
-
Prepare stock solutions of each enantiomer and the racemic mixture in a suitable solvent (e.g., acetone with a surfactant).
-
Create a dilution series to test a range of application rates (e.g., 0, 10, 50, 100, 200 g active ingredient per hectare).
-
Apply the treatments as a foliar spray using a laboratory spray chamber to ensure uniform coverage.
-
-
Evaluation:
-
Maintain the plants in a greenhouse under controlled conditions.
-
Assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0 = no effect, 100 = complete death).
-
Measure plant biomass (fresh and dry weight) at the end of the experiment.
-
-
Data Analysis: Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each enantiomer and the racemate.
Auxin-like Activity: Root Elongation Assay
This assay specifically measures the auxin-like effects of the compounds on root growth.
Protocol: Petri Dish Root Growth Assay
-
Plant Material: Use a sensitive indicator species, such as Arabidopsis thaliana or cress (Lepidium sativum).
-
Assay Setup:
-
Prepare agar medium in Petri dishes containing a range of concentrations of each enantiomer.
-
Aseptically place seeds on the surface of the agar.
-
Seal the plates and place them vertically in a growth chamber to allow for gravitropic root growth.
-
-
Measurement:
-
After a set period (e.g., 5-7 days), measure the primary root length of the seedlings.
-
-
Data Analysis: Plot root length against concentration to determine the concentration that inhibits root growth by 50% (IC₅₀). Typically, auxin-like compounds at low concentrations stimulate root growth, while higher concentrations are inhibitory.
Molecular Target Interaction: Receptor Binding Assay
A competitive radioligand binding assay can provide insights into the direct interaction of the enantiomers with the auxin receptor complex.
Protocol: In Vitro TIR1 Receptor Binding Assay
-
Receptor Preparation: Express and purify the auxin receptor F-box protein TIR1 from a suitable expression system (e.g., E. coli or insect cells).
-
Radioligand: Use a high-affinity radiolabeled auxin, such as [³H]-IAA.
-
Competitive Binding:
-
Incubate a constant amount of the purified TIR1 receptor and [³H]-IAA with increasing concentrations of the unlabeled competitor (either (R)- or (S)-3-Methyl-2-phenoxybutanoic acid).
-
Allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the receptor-bound radioligand from the unbound radioligand using a technique like gel filtration or a filter-binding assay.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the competitor.
-
Calculate the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. This value is inversely proportional to the binding affinity.
-
Data Summary and Visualization
The expected outcomes of these experiments can be summarized for clarity and comparative analysis.
Table 1: Expected Comparative Biological Activity of this compound Enantiomers
| Assay | Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Whole-Plant Herbicidal Activity | GR₅₀ (g/ha) on Galium aparine | Low (e.g., 50-100) | High (>1000) or No Effect | Intermediate (e.g., 100-200) |
| Auxin-like Activity | Root Elongation IC₅₀ (µM) | Low (e.g., 1-10) | High (>100) | Intermediate (e.g., 2-20) |
| Receptor Binding | TIR1 Binding IC₅₀ (µM) | Low (e.g., 0.1-1) | High (>50) or No Binding | Intermediate (e.g., 0.2-2) |
Diagrams
Experimental Workflow
Caption: Workflow for the synthesis, separation, and biological evaluation of this compound enantiomers.
Mechanism of Stereoselective Auxin Herbicide Action
Caption: The (R)-enantiomer binds to the auxin receptor, leading to plant death, while the (S)-enantiomer does not bind effectively.
Conclusion and Future Directions
The biological activity of this compound is predicted to be highly stereoselective, with the (R)-enantiomer possessing potent herbicidal properties and the (S)-enantiomer being largely inactive. This guide provides a comprehensive framework for validating this hypothesis through enantioselective synthesis, robust bioassays, and molecular interaction studies. The confirmation of this stereoselectivity would position (R)-3-Methyl-2-phenoxybutanoic acid as a candidate for development as a chirally pure herbicide, offering enhanced efficacy and a reduced environmental footprint compared to a racemic mixture. Future research should focus on optimizing the asymmetric synthesis, expanding the scope of biological testing to include a wider range of plant species and environmental fate studies, and further elucidating the precise molecular interactions with the target receptor complex.
References
-
Title: The basis for the enantioselectivity of the phenoxypropionate herbicides. Source: Pesticide Science URL: [Link]
-
Title: Stereoselectivity of the herbicidal Phytoactivity of the (R)-(+)- and (S)-(−)-Enantiomers of Dichlorprop and Mecoprop. Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: The TIR1 Subfamily of F-Box Proteins. Source: Trends in Plant Science URL: [Link]
discovery of novel 3-Methyl-2-phenoxybutanoic acid derivatives
An In-Depth Technical Guide to the Discovery of Novel 3-Methyl-2-phenoxybutanoic Acid Derivatives as Potential Herbicides
Abstract
The phenoxyalkanoic acids represent a cornerstone class of synthetic auxin herbicides that have been pivotal in agricultural weed management for decades.[1][2] This guide outlines a comprehensive, multi-phase strategic workflow for the discovery, synthesis, and characterization of novel derivatives of this compound, a core structure with potential for developing next-generation herbicidal compounds. We detail a systematic approach beginning with the design and synthesis of a focused combinatorial library, followed by a robust high-throughput screening (HTS) cascade to identify initial "hits." Subsequent sections provide field-proven protocols for hit-to-lead progression, including secondary whole-plant assays, structure-activity relationship (SAR) studies, and definitive spectroscopic characterization. The narrative emphasizes the causal logic behind experimental choices, grounding the discovery process in established principles of herbicide science and medicinal chemistry to provide a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Rationale for New Phenoxy Herbicides
Phenoxy herbicides function by mimicking indole-3-acetic acid (IAA), the primary natural auxin in plants.[3][4] This mimicry leads to a disruption of hormonal balance, causing uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately resulting in their death.[2][3] Classic examples like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have been used effectively since the 1940s.[4]
However, the continuous evolution of herbicide resistance in weed populations necessitates a persistent search for novel active ingredients. The core structure of this compound presents an intriguing scaffold for exploration. The presence of a chiral center at the C-2 position, created by the methyl group adjacent to the carboxylic acid, is particularly significant. In related compounds like dichlorprop, biological activity is known to reside almost exclusively in the (2R)-isomer.[1] This stereospecificity offers an opportunity for creating highly targeted and efficient herbicides.
This guide provides a validated, step-by-step framework for navigating the complex path from initial concept to a well-characterized lead compound based on this promising chemical scaffold.
The Discovery Engine: An Integrated Workflow
The discovery of a novel bioactive compound is not a linear process but a cyclical and integrated workflow. The process is designed as a funnel, starting with a large number of diverse compounds that are progressively filtered through increasingly rigorous assays to identify a few promising candidates. This iterative approach ensures that resources are focused on compounds with the highest potential for success.
The workflow below illustrates the key phases: Library Synthesis, High-Throughput Screening (HTS), Hit-to-Lead Confirmation, and Lead Optimization. Each phase involves a feedback loop where data from biological testing informs the design of the next generation of compounds.
Caption: Figure 1: Integrated workflow for herbicide discovery.
Phase 1: Library Synthesis & High-Throughput Screening (HTS)
Rationale for a Combinatorial Approach
The initial phase of discovery aims to explore a wide chemical space efficiently. Rather than synthesizing single compounds one by one, a combinatorial approach is employed to generate a "library" of related molecules.[5] For the this compound core, the carboxylic acid group is an ideal handle for creating a library of esters. Ester forms are common in commercial phenoxy herbicides as they can improve absorption through the plant cuticle before being hydrolyzed to the active acid form within the plant.[1][6]
Protocol: Parallel Synthesis of a this compound Ester Library
This protocol describes the synthesis of a 96-compound library in a parallel format using a 96-well reaction block.
Objective: To create a diverse library of esters by reacting the core acid with a variety of alcohols.
Materials:
-
(R,S)-3-Methyl-2-phenoxybutanoic acid (core structure)
-
96 diverse alcohols (pre-aliquoted into a 96-well plate)
-
DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent
-
DMAP (4-Dimethylaminopyridine) as a catalyst
-
Dichloromethane (DCM) as solvent
-
96-well reaction block with magnetic stirring
-
Robotic liquid handler
Procedure:
-
Preparation of Core Acid Stock: Prepare a 0.5 M solution of (R,S)-3-Methyl-2-phenoxybutanoic acid in DCM.
-
Reagent Preparation: Prepare a 0.6 M solution of DCC and a 0.1 M solution of DMAP in DCM.
-
Alcohol Plate: Use a pre-prepared 96-well plate containing 0.55 mmol of each unique alcohol per well.
-
Reaction Setup (Automated):
-
Using a robotic liquid handler, dispense 1.0 mL of the core acid stock solution (0.5 mmol) into each well of the alcohol plate.
-
Dispense 1.0 mL of the DCC solution (0.6 mmol) into each well.
-
Dispense 0.2 mL of the DMAP solution (0.02 mmol) into each well.
-
-
Reaction: Seal the reaction block and allow it to stir at room temperature for 18 hours.
-
Workup:
-
The reaction produces a dicyclohexylurea (DCU) precipitate. Centrifuge the block to pellet the DCU.
-
Transfer the supernatant (containing the desired ester product) to a fresh 96-well collection plate.
-
Wash the reaction wells with 0.5 mL of DCM, centrifuge, and add the supernatant to the collection plate.
-
-
Solvent Removal & Storage: Evaporate the DCM under a stream of nitrogen. Dissolve the resulting crude ester library in DMSO to a final concentration of 10 mM for storage and use in HTS.
High-Throughput Screening (HTS) for Auxinic Activity
HTS is the engine of modern discovery, allowing for the rapid testing of thousands of compounds.[7] For synthetic auxins, a primary assay based on a clear physiological response is required. Inhibition of root growth in a model plant like Arabidopsis thaliana is a robust and easily quantifiable phenotype that can be adapted to a miniaturized, 96-well plate format.[5]
HTS Protocol: Primary Seedling Root Growth Assay
Objective: To identify compounds from the synthesized library that exhibit significant root growth inhibition in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype)
-
Sterile 96-well clear-bottom microtiter plates
-
Murashige and Skoog (MS) agar medium
-
Compound library (10 mM in DMSO)
-
Automated plate reader or high-resolution scanner
Procedure:
-
Plate Preparation: Dispense 200 µL of sterile, molten MS agar medium into each well of the 96-well plates. Allow to solidify.
-
Compound Addition:
-
In a separate "dosing" plate, dilute the 10 mM compound library to 100 µM in sterile water.
-
Transfer 2 µL of the 100 µM compound solution to the surface of the agar in the assay plates, resulting in a final concentration of approximately 1 µM.
-
Controls: Designate columns for controls: DMSO only (negative control) and 1 µM 2,4-D (positive control).
-
-
Seed Plating: Aseptically place 3-5 surface-sterilized Arabidopsis seeds into each well.
-
Incubation: Seal the plates, stratify at 4°C for 48 hours to synchronize germination, then transfer to a growth chamber (22°C, 16h light/8h dark cycle) in a vertical orientation to allow roots to grow down the agar surface.
-
Data Acquisition: After 5-7 days, measure the primary root length in each well using a plate reader or by imaging the plates with a scanner and using image analysis software.
-
Hit Identification: Calculate the percent root growth inhibition relative to the negative (DMSO) control. A "hit" is defined as any compound causing >75% inhibition, a threshold comparable to the positive control.
Phase 2: Hit Confirmation and Secondary Assays
From "Hits" to "Leads": The Validation Funnel
A primary HTS "hit" is not a guaranteed success.[7] The initial screen is designed for speed and may produce false positives. The goal of Phase 2 is to confirm the activity of the hits and test them in a more biologically relevant system. This involves re-testing the original hit compounds and then advancing confirmed actives to a whole-plant assay that better simulates agricultural use.
Protocol: Whole-Plant Post-Emergence Efficacy Assay
Objective: To evaluate the herbicidal efficacy of confirmed hits on a target broadleaf weed species when applied post-emergence.
Materials:
-
Confirmed hit compounds
-
Target weed species (e.g., Velvetleaf, Abutilon theophrasti) and a tolerant crop species (e.g., Corn, Zea mays)
-
Potting soil and pots (e.g., 10 cm square pots)
-
Greenhouse or controlled environment growth chamber
-
Track sprayer for uniform herbicide application
-
Formulation blank (surfactants, solvents)
Procedure:
-
Plant Growth: Sow seeds of both the weed and crop species in pots. Grow in a greenhouse until the weeds reach the 2-4 true leaf stage, a common timing for post-emergence applications.[8]
-
Treatment Preparation: Prepare spray solutions of the hit compounds at various concentrations (e.g., 100, 250, 500, 1000 g/ha). Dissolve the compounds in a suitable formulation blank to ensure proper leaf wetting. Include a negative control (formulation blank only) and a positive control (commercial standard like 2,4-D).
-
Application: Use a calibrated track sprayer to apply the treatments evenly over the plants. This ensures a reproducible application rate.[8]
-
Evaluation:
-
Return plants to the greenhouse.
-
Visually assess plant injury at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (plant death).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven, and weigh it to obtain a quantitative measure of efficacy.[8]
-
-
Data Analysis: Calculate the dose required to achieve 50% or 90% growth reduction (GR₅₀ / GR₉₀ values). A compound is advanced to "lead" status if it shows high efficacy on the target weed and high selectivity (low injury) on the crop species.
Data Presentation: Prioritizing Leads
The data from the secondary assay is used to prioritize compounds for the next phase. A clear, tabular summary is essential for comparison.
| Compound ID | Primary Screen (% Inhibition) | Target Weed GR₅₀ (g/ha) | Crop Injury at 2x GR₅₀ | Status |
| PD-001 | 98% | >2000 | <5% | Deprioritize (Low Potency) |
| PD-047 | 85% | 150 | >90% | Deprioritize (Non-selective) |
| PD-072 | 92% | 125 | <10% | Advance to Lead |
| PD-088 | 89% | 140 | <15% | Advance to Lead |
| 2,4-D | 95% | 180 | <10% | Benchmark |
Table 1: Example hit-to-lead prioritization data. Leads are selected based on high potency (low GR₅₀) on the target weed and low injury to the crop.
Phase 3: Lead Optimization & Structure-Activity Relationship (SAR) Studies
The Logic of SAR in Herbicide Design
Once validated leads are identified, the goal shifts to optimization. Structure-Activity Relationship (SAR) studies systematically modify the lead structure to understand which chemical features are essential for activity and selectivity.[9] By synthesizing and testing a new, focused set of analogs, chemists can fine-tune the molecule to enhance potency, improve crop safety, or alter its physical properties.[10][11]
For a lead like PD-072 , SAR exploration would involve:
-
Modifying the Phenoxy Ring: Investigating the effect of different substituents (e.g., halogens, methyl groups) at various positions on the phenyl ring.[10][12]
-
Altering the Ester Group: Synthesizing analogs with different alkyl or aryl esters to optimize uptake and translocation.
-
Exploring Stereochemistry: If the initial library was a racemate, the (R) and (S) enantiomers of the lead compound would be synthesized and tested separately to determine the active isomer.
Caption: Figure 2: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Spectroscopic Characterization of Lead Compounds
Unambiguous structural confirmation is critical. Every synthesized compound, especially key leads, must be thoroughly characterized to confirm its identity and purity. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13][14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[13][15]
-
NMR Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the 3D arrangement of the molecule. ¹H and ¹³C NMR are standard for small organic molecules.[16][17]
Protocol: Standard NMR and Mass Spectrometry Analysis
Objective: To confirm the structure and purity of a synthesized lead compound analog.
Materials:
-
Purified compound sample (~5 mg)
-
Deuterated chloroform (CDCl₃) for NMR
-
Methanol or acetonitrile for MS
-
NMR spectrometer (e.g., 400 MHz)
-
High-Resolution Mass Spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
NMR Sample Preparation: Dissolve ~5 mg of the compound in ~0.7 mL of CDCl₃ in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, run 2D NMR experiments (e.g., COSY, HSQC) for complex structures.
-
-
MS Sample Preparation: Prepare a ~1 µg/mL solution of the compound in methanol.
-
MS Data Acquisition:
-
Infuse the sample into the mass spectrometer using electrospray ionization (ESI).
-
Acquire a full scan mass spectrum in positive or negative ion mode to find the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
The instrument's high resolution will provide an accurate mass, which can be used to confirm the elemental formula.
-
-
Data Analysis:
-
NMR: Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to confirm that they match the expected structure.
-
MS: Compare the measured accurate mass to the theoretical mass of the expected formula. The difference should be less than 5 ppm.
-
Purity: Purity is typically estimated from the ¹H NMR spectrum by integrating signals from the compound versus any impurity signals.
-
Mechanistic Insights: Understanding the "Why"
The Auxin Signaling Pathway
Understanding the mechanism of action provides a rational basis for compound design. Synthetic auxins like phenoxy acids bind to a co-receptor complex consisting of an F-box protein (like TIR1 or AFB5) and an Aux/IAA repressor protein.[11][18] This binding targets the Aux/IAA repressor for degradation, de-repressing Auxin Response Factors (ARFs) and leading to the massive transcription of auxin-responsive genes. This uncontrolled gene expression is the ultimate cause of the herbicidal effect.[10]
Caption: Figure 3: Simplified auxin herbicide mechanism of action.
In Silico Modeling
Computational tools can accelerate the optimization process. Molecular docking simulations can predict how a designed analog might bind to the auxin co-receptor pocket.[11][18] By comparing the predicted binding energies and interactions of different analogs, researchers can prioritize the synthesis of compounds most likely to have high biological activity, saving significant time and resources.
Conclusion and Future Directions
This guide has presented a robust, integrated strategy for the . By combining rational library design, high-throughput biological screening, and systematic lead optimization driven by SAR, this workflow provides a clear path to identifying potent and selective herbicide candidates. The emphasis on understanding the underlying mechanism of action ensures that the discovery process is not a random walk but a hypothesis-driven scientific endeavor.
Future work on optimized leads would involve more extensive testing, including evaluation against a wider range of weed species, crop safety trials under field conditions, and preliminary toxicology and environmental fate studies to ensure the compound meets rigorous safety standards.
References
- The Mechanism of Action: How Phenoxy Herbicides Work. Google Cloud.
- Phenoxy herbicide - Wikipedia. Wikipedia.
- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. LinkedIn.
- Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucid
- Phenoxy herbicide. Grok.
- Phenoxy Reference Guide. Pest Genie.
- Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. Bentham Science.
- Novel bioactive natural products from bacteria via bioprospecting, genome mining and metabolic engineering. PubMed Central.
- HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society.
- High-Throughput Screening (HTS)
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
- High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Weed Science.
- Screening techniques for the identification of bioactive compounds in natural products.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PubMed Central.
- High throughput screening in agricultural research.
- Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regul
- In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.
- European Guidelines to conduct herbicide resistance tests.
- Bioactive Compounds in Foods: New and Novel Sources, Characterization, Strategies, and Applic
- General guidelines for sound, small-scale herbicide efficacy research.
- NMR characterization of small and large molecules.
- Application Notes and Protocols for Field Efficacy Trials of MCPB Herbicide. Benchchem.
- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
- Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega.
- Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
- Nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.
- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.
- Structure-activity rel
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
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A Technical Guide to the Spectroscopic Analysis of 3-Methyl-2-phenoxybutanoic Acid
Introduction
3-Methyl-2-phenoxybutanoic acid is a carboxylic acid derivative featuring a phenoxy group at the alpha position and an isopropyl substituent. As a member of the phenoxyalkanoic acid class, it shares structural motifs with compounds of interest in agrochemicals and pharmaceuticals.[1] Accurate and unambiguous structural elucidation is the cornerstone of any research or development activity involving such molecules. This guide provides an in-depth technical overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound.
The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals. The focus extends beyond simple data reporting to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical approach.
Section 1: Molecular Structure and Physicochemical Properties
A thorough analysis begins with a fundamental understanding of the molecule's structure. The presence of a chiral center at Carbon-2, the aromatic phenoxy group, the carboxylic acid function, and the isopropyl group all give rise to distinct and predictable spectroscopic signatures.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Chiral Centers | 1 (at C2) |
| Functional Groups | Carboxylic Acid, Ether (Phenoxy), Isopropyl |
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential first-pass technique for functional group identification. For this compound, the spectrum is dominated by features of the carboxylic acid and the phenoxy ether moiety. The carboxylic acid O-H stretch is particularly diagnostic due to its extreme broadness, a direct consequence of intermolecular hydrogen bonding that forms stable dimers in the condensed phase.[2]
Expected IR Absorption Bands
The following table summarizes the key vibrational modes anticipated for the title compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Rationale & Causality |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Strong, Very Broad | This signature broad peak is due to strong hydrogen bonding between carboxylic acid dimers, which creates a wide distribution of bond energies.[3][4] It often overlaps with C-H stretches. |
| ~2970, ~2870 | Alkyl C-H | C-H Stretch | Medium-Strong | Arises from the methyl and methine C-H bonds of the isopropyl and backbone structure. |
| ~3050 | Aromatic C-H | C-H Stretch | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring. |
| 1760 - 1690 | Carboxylic Acid | C=O Stretch | Strong, Sharp | An intense absorption characteristic of the carbonyl group. Its exact position depends on dimerization; for dimers, it typically appears around 1710 cm⁻¹.[5] |
| ~1600, ~1490 | Aromatic Ring | C=C Stretch | Medium, Sharp | Skeletal vibrations of the phenyl ring. |
| 1320 - 1210 | Carboxylic Acid / Ether | C-O Stretch | Strong | A composite region. The C-O stretch of the carboxylic acid is strong.[2] The asymmetric C-O-C stretch of the aryl ether also contributes significantly in this area. |
| ~950 | Carboxylic Acid | O-H Bend | Medium, Broad | Out-of-plane bend for the hydrogen-bonded O-H group, another characteristic feature of carboxylic acid dimers.[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol is chosen for its simplicity, speed, and minimal sample preparation requirements.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted based on the principles of chemical equivalence, spin-spin coupling, and shielding/deshielding effects from adjacent functional groups. The chiral center at C2 renders the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and should appear as two distinct signals.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~12.0 | Singlet, Broad | 1H | H -OOC- | The carboxylic acid proton is highly deshielded and typically appears far downfield. Its signal is often broad and its chemical shift is dependent on concentration and solvent.[4][5] It will exchange with D₂O. |
| 7.30 - 6.90 | Multiplet | 5H | Aromatic C-H | Protons on the phenoxy ring. The ortho-, meta-, and para- protons will have slightly different chemical shifts, resulting in a complex multiplet. |
| ~4.50 | Doublet | 1H | CH -OAr | The proton at the chiral C2 position is deshielded by both the adjacent oxygen and the carbonyl group. It will be split into a doublet by the single proton on C3. |
| ~2.20 | Multiplet | 1H | (CH₃)₂CH - | The proton at C3 is coupled to the proton at C2 (doublet) and the six protons of the two methyl groups (septet), resulting in a complex multiplet (doublet of septets). |
| ~1.05 | Doublet | 3H | -CH(C H₃) | One of the diastereotopic methyl groups. It is split into a doublet by the proton on C3. |
| ~0.95 | Doublet | 3H | -CH(C H₃) | The second diastereotopic methyl group, appearing at a slightly different chemical shift. It is also split into a doublet by the proton on C3. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.
| Predicted δ (ppm) | Assignment | Rationale & Causality |
| ~175 | C =O | The carboxylic acid carbonyl carbon is highly deshielded and appears in the characteristic downfield region for this functional group.[5] |
| ~157 | Ar C -O | The aromatic carbon directly attached to the ether oxygen is deshielded by the electronegative oxygen. |
| ~129 | Ar C -H (meta) | Aromatic carbons in the meta position. |
| ~122 | Ar C -H (para) | Aromatic carbon in the para position. |
| ~116 | Ar C -H (ortho) | Aromatic carbons in the ortho position, shielded relative to the meta carbons. |
| ~80 | C H-OAr | The C2 carbon is significantly deshielded due to its direct attachment to the electronegative phenoxy oxygen. |
| ~33 | (CH₃)₂C H- | The methine carbon of the isopropyl group. |
| ~19 | -CH(C H₃) | One of the diastereotopic methyl carbons. |
| ~18 | -CH(C H₃) | The second diastereotopic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice for general solubility and its spectral window.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Poor shimming is a common source of broad peaks and distorted multiplets.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., 'zgpg30'). Proton decoupling is crucial as it collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and improving signal-to-noise.
-
Parameters: Acquire 1024-4096 scans with a relaxation delay of 2 seconds. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data for both experiments. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Section 4: Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns.
Ionization and Molecular Ion Peak
Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the most prominent ion would be the deprotonated molecule [M-H]⁻ at an m/z of 193.2. With Electron Ionization (EI), a common technique for GC-MS, the molecular ion (M⁺•) would be observed at m/z 194.2. The presence of the M⁺• peak confirms the molecular weight.
Key Fragmentation Pathways (EI-MS)
Under the high-energy conditions of EI, the molecular ion will fragment in predictable ways, governed by the stability of the resulting ions and neutral fragments.[6]
-
Loss of Carboxyl Radical (α-cleavage): The most common fragmentation for α-substituted carboxylic acids is the loss of the •COOH group (45 Da) to yield a stable secondary carbocation.[7]
-
[M]⁺• → [M - COOH]⁺ + •COOH (m/z 194 → m/z 149)
-
-
Ether Bond Cleavage: Cleavage of the C2-O bond can occur, leading to the formation of a phenoxy radical and a charged acylium-containing fragment, or vice versa. The formation of the phenoxy cation is also possible.
-
[M]⁺• → [C₆H₅O]⁺ + •C₅H₉O₂ (m/z 194 → m/z 93)
-
-
Further Fragmentation: The fragment at m/z 149 can undergo further rearrangements and fragmentation, such as the loss of propene (C₃H₆, 42 Da), to yield a fragment at m/z 107.
| m/z | Proposed Fragment | Pathway |
| 194 | [C₁₁H₁₄O₃]⁺• | Molecular Ion (M⁺•) |
| 149 | [C₁₀H₁₃O]⁺ | Loss of •COOH |
| 107 | [C₇H₇O]⁺ | Rearrangement and loss of C₃H₆ from m/z 149 |
| 93 | [C₆H₅O]⁺ | Cleavage of the C-O ether bond |
| 55 | [C₄H₇]⁺ | Isopropyl-containing fragment |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds like this, GC-MS with EI is a powerful combination for separation and identification.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate. Derivatization to a more volatile ester (e.g., methyl ester) may be required if the free acid is not sufficiently stable or volatile for GC analysis.
-
Instrument Setup:
-
GC Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Temperatures: Set the injector to 250°C, transfer line to 280°C, and ion source to 230°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
-
MS Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level allows for reproducible fragmentation and comparison with spectral libraries.[8]
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to find the molecular ion and major fragments. Compare the fragmentation pattern with the predicted pathways and reference libraries (e.g., NIST/EPA).[8]
Section 5: Integrated Analytical Workflow
Conclusion
The spectroscopic characterization of this compound is a straightforward process when approached systematically. IR spectroscopy rapidly confirms the presence of the key carboxylic acid and phenoxy functional groups. Mass spectrometry validates the molecular weight and provides structural clues through predictable fragmentation. Finally, ¹H and ¹³C NMR spectroscopy delivers a detailed map of the molecular skeleton, confirming the precise arrangement of atoms and the diastereotopicity of the isopropyl methyl groups. By integrating the data from these three orthogonal techniques, researchers can achieve an unambiguous and robust confirmation of the structure and purity of the target compound, a critical step for any subsequent scientific endeavor.
References
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- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Max, J. J., & Chapados, C. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.
- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. National Institutes of Health (NIH).
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce/National Bureau of Standards.
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theoretical and computational studies of 3-Methyl-2-phenoxybutanoic acid
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Methyl-2-phenoxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the phenoxyalkanoic acid class of compounds, presents a compelling subject for theoretical and computational analysis. This guide delineates a comprehensive computational workflow designed to elucidate its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we provide a framework for predicting key molecular descriptors. This document serves as a methodological blueprint for researchers seeking to apply computational chemistry to the study of novel small organic molecules, offering insights into their potential reactivity and biological activity, which is particularly relevant in fields such as herbicide and drug discovery.
Introduction: The Scientific Case for Investigating this compound
Phenoxyalkanoic acids are a well-established class of organic compounds with significant biological activities, most notably as herbicides.[1][2] The precise nature of their biological action is intimately linked to their molecular structure and electronic properties.[3] this compound (C11H14O3) is a specific analogue within this class.[4][5] A thorough understanding of its three-dimensional structure, electronic charge distribution, and reactivity is paramount for exploring its potential applications, be it in agrochemicals or as a scaffold in drug design.[3][6]
Computational chemistry provides a powerful, non-destructive avenue for such investigations, offering a molecular-level understanding that can guide and rationalize experimental work.[7] This guide outlines a systematic approach using Density Functional Theory (DFT) to predict the properties of this compound, providing a robust framework for its comprehensive in-silico characterization.
Foundational Workflow: From Molecular Structure to Optimized Geometry
The initial and most critical step in any computational study is the accurate determination of the molecule's lowest energy conformation. This is achieved through geometry optimization.
Protocol for Geometry Optimization
-
Initial Structure Construction: The 2D structure of this compound is first sketched using a molecular editor and converted into a 3D model.
-
Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is advisable to identify the global minimum on the potential energy surface.
-
Quantum Mechanical Calculation: The geometry is then optimized using DFT.
-
Method: The B3LYP functional is a widely used and reliable choice for organic molecules, balancing accuracy and computational cost.[7][8]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and anionic species.
-
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also yields zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.[7]
Caption: Workflow for obtaining the optimized molecular geometry.
Unveiling Molecular Characteristics: A Suite of In-Silico Analyses
With an optimized geometry, a wealth of molecular properties can be calculated to describe the molecule's electronic nature, reactivity, and spectroscopic signatures.
Electronic Properties and Reactivity Descriptors
The distribution of electrons within a molecule governs its reactivity. Key descriptors include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.
-
Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons; higher energy indicates greater reactivity as a nucleophile. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons; lower energy indicates greater reactivity as an electrophile. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[3] |
| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| pKa | ~4.5 | The predicted acidity is crucial for understanding its behavior in biological systems and its potential for salt formation.[7][8] |
Spectroscopic Fingerprinting
Computational methods can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.
-
Vibrational Spectroscopy (IR & Raman): Using the optimized geometry and the same DFT method and basis set, vibrational frequencies are calculated. The resulting frequencies and intensities can be used to generate theoretical IR and Raman spectra. Key vibrational modes to analyze for this compound include the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O ether stretch.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).
-
Calculated shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.
-
| ¹H Chemical Shift (ppm) (Illustrative) | ¹³C Chemical Shift (ppm) (Illustrative) | Assignment |
| 10.0 - 12.0 | 175.0 - 180.0 | Carboxylic Acid (-COOH) |
| 6.8 - 7.5 | 115.0 - 160.0 | Aromatic Protons/Carbons |
| 4.5 - 4.8 | 75.0 - 80.0 | Alpha-proton/carbon to carboxyl (-CH-O-) |
| 0.9 - 1.5 | 15.0 - 25.0 | Methyl Protons/Carbons (-CH3) |
Potential Applications and Future Directions
The computational data generated through this workflow can provide valuable insights into the potential applications of this compound.
-
Herbicidal Activity: By comparing the electronic and structural properties of this compound with known phenoxyalkanoic acid herbicides, it may be possible to predict its potential as a weed control agent.[9][10] Structure-activity relationship (SAR) studies can be initiated based on these computational descriptors.[11]
-
Drug Development: The phenoxyalkanoic acid scaffold has been explored for various therapeutic targets.[6] The calculated properties can inform the design of derivatives with improved pharmacological profiles.
-
Molecular Docking: The optimized 3D structure can be used in molecular docking simulations to predict its binding affinity to specific protein targets, providing a mechanistic hypothesis for its biological activity.
-
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvent or a biological receptor over time.
Comprehensive Computational Workflow
The following diagram provides a holistic overview of the computational methodology described in this guide.
Caption: Comprehensive workflow for the computational study of this compound.
Conclusion
This technical guide has outlined a robust and scientifically grounded computational methodology for the in-depth study of this compound. By following the detailed protocols for geometry optimization, electronic property calculation, and spectroscopic prediction, researchers can gain a comprehensive understanding of this molecule's intrinsic characteristics. The insights derived from such theoretical and computational studies are invaluable for guiding experimental efforts, rationalizing observed properties, and exploring the potential of this compound in various scientific and industrial applications.
References
- Journal of Chemistry Letters. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures.
- Journal of Chemistry Letters. DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures.
- CORE. Applications of Density Functional Theory to Theoretical Organic Chemistry.
- PubMed Central (PMC). First-Principles Density Functional Theory Calculations for Formic Acid Adsorption onto Hydro-Garnet Compounds.
- ACS Publications. Calculated Gas-Phase Acidities Using Density Functional Theory: Is It Reliable? | The Journal of Physical Chemistry.
- National Institutes of Health (NIH). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review.
- MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- PubMed. Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus.
- ChemicalBook. This compound(SALTDATA: FREE).
- BLD Pharm. 13794-02-0|this compound|BLD Pharm.
- ResearchGate. Structure of phenoxyalkane acids (based on Zertal et al. 2004).
- Pharmaffiliates. CAS No : 13794-02-0 | Product Name : this compound | Pharmaffiliates.
- Pulsus Group. Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods.
- PubMed. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one.
- PubMed. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates.
- PubMed. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates.
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Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 3-Methyl-2-phenoxybutanoic Acid
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of 3-Methyl-2-phenoxybutanoic acid. Drawing upon established principles in pharmacology and molecular biology, we present a logical, multi-tiered experimental strategy. This document moves beyond a simple listing of protocols to explain the causal reasoning behind each experimental choice, ensuring a robust and self-validating approach. Our central hypothesis, based on the structural class of the molecule, posits an interaction with Peroxisome Proliferator-Activated Receptors (PPARs). The ensuing guide details the necessary in vitro, cell-based, and downstream analytical techniques to rigorously test this hypothesis and explore alternative pathways.
Introduction: The Therapeutic Potential of Phenoxyalkanoic Acid Derivatives
Phenoxyalkanoic acid derivatives represent a well-established class of pharmacologically active compounds. Notably, drugs like fenofibrate and gemfibrozil, which share the phenoxy propionic acid moiety, are widely used as hypolipidemic agents.[1][2] Their primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[2] The structural similarity of this compound to these fibrates strongly suggests that it may share a similar mechanism of action.
However, the broad pharmacological profile of phenoxy acid derivatives, which includes anti-inflammatory, hypoglycemic, and even anticancer activities, necessitates a comprehensive investigation beyond a single-target hypothesis.[1][3] This guide, therefore, outlines a systematic approach to first validate the most probable mechanism—PPARα agonism—and then to explore the broader molecular consequences of cellular exposure to this compound.
A Phased Approach to Mechanistic Discovery
A robust investigation into a compound's mechanism of action follows a logical progression from direct target engagement to understanding its broader cellular and physiological effects. Our proposed workflow is designed to be iterative, with the results of each phase informing the next.
Figure 1: A phased experimental workflow for elucidating the mechanism of action.
Phase 1: In Vitro Target Validation
Rationale: The foundational step is to determine if this compound physically interacts with its hypothesized target, PPARα. In silico and in vitro methods provide a direct assessment of this interaction, independent of cellular complexity.
In Silico Docking Studies
Expertise & Experience: Molecular docking provides a preliminary, cost-effective assessment of the potential binding of a ligand to its receptor. By modeling the interaction between this compound and the ligand-binding domain of PPARα, we can predict the binding affinity and identify key interacting amino acid residues. This approach has been successfully used to predict the interaction of other phenoxyalkylcarboxylic acid derivatives with PPARα.[4]
Protocol: Molecular Docking with AutoDock Vina
-
Preparation of Receptor: Obtain the crystal structure of the human PPARα ligand-binding domain (LBD) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Preparation of Ligand: Generate the 3D structure of this compound. Optimize its geometry and assign charges.
-
Docking Simulation: Define the binding site on the PPARα LBD based on known fibrate binding pockets. Run the docking simulation using a validated algorithm like AutoDock Vina.
-
Analysis: Analyze the predicted binding poses and their corresponding binding affinities (kcal/mol). Visualize the interactions to identify hydrogen bonds and hydrophobic interactions.
Ligand Binding Assays
Trustworthiness: While docking is predictive, a direct binding assay is required for empirical validation. A competitive binding assay using a radiolabeled or fluorescently-labeled known PPARα ligand will quantify the affinity of our test compound.
Protocol: Competitive Radioligand Binding Assay
-
Reagents:
-
Recombinant human PPARα-LBD protein.
-
Radiolabeled PPARα ligand (e.g., [³H]-GW7647).
-
Unlabeled known PPARα agonist (positive control, e.g., fenofibric acid).
-
This compound (test compound).
-
Scintillation cocktail and filter mats.
-
-
Procedure:
-
Incubate a fixed concentration of PPARα-LBD and radiolabeled ligand with increasing concentrations of the test compound or the unlabeled positive control.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber mats.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (concentration of the test compound that displaces 50% of the radiolabeled ligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
| Compound | Predicted Binding Affinity (kcal/mol) | IC₅₀ (nM) | Ki (nM) |
| Fenofibric Acid (Control) | -8.5 ± 0.4 | Experimental Data | Experimental Data |
| This compound | Predicted Data | Experimental Data | Experimental Data |
| Table 1: Expected data output from Phase 1 studies. |
Phase 2: Cell-Based Functional Assays
Rationale: Confirmation of binding must be followed by evidence of functional consequence. Does the binding of this compound to PPARα lead to the activation or inhibition of the receptor in a cellular context?
Reporter Gene Assays
Expertise & Experience: A reporter gene assay is the gold standard for quantifying the transcriptional activity of nuclear receptors. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). Activation of PPARα by a ligand will drive the expression of the reporter gene, which can be easily measured.
Figure 2: Workflow of a PPARα luciferase reporter assay.
Protocol: PPARα Luciferase Reporter Assay
-
Cell Line: Use a suitable cell line, such as HEK293T or HepG2, that is readily transfectable.
-
Transfection: Co-transfect the cells with:
-
An expression vector for human PPARα.
-
An expression vector for its heterodimer partner, Retinoid X Receptor alpha (RXRα).
-
A reporter plasmid containing multiple PPREs upstream of a luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: After transfection, treat the cells with increasing concentrations of this compound or a known agonist (e.g., fenofibrate).
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the fold induction of luciferase activity relative to a vehicle control against the logarithm of the compound concentration.
-
Determine the EC₅₀ (concentration that produces 50% of the maximal response).
-
| Compound | EC₅₀ (µM) | Maximal Fold Induction |
| Fenofibrate (Control) | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data |
| Table 2: Expected data output from the reporter gene assay. |
Phase 3: Downstream Pathway Analysis
Rationale: Once target engagement and functional cellular activity are confirmed, the next logical step is to investigate the downstream consequences. For PPARα, this involves examining changes in the expression of known target genes involved in lipid metabolism.
Target Gene Expression Analysis
Trustworthiness: Measuring the modulation of endogenous target gene expression provides a physiologically relevant confirmation of the compound's activity. Quantitative Polymerase Chain Reaction (qPCR) is a precise and sensitive method for this purpose.
Protocol: qPCR Analysis of PPARα Target Genes
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., primary human hepatocytes or HepG2 cells) and treat with this compound at its EC₅₀ concentration for a suitable time course (e.g., 6, 12, and 24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for known PPARα target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Figure 3: Hypothesized signaling pathway for this compound.
Conclusion and Future Directions
This guide outlines the foundational steps to robustly identify the mechanism of action of this compound. The logical progression from in silico analysis to in vitro binding, cell-based functional assays, and downstream gene expression analysis provides a self-validating framework. Positive results across these phases would provide strong evidence for this compound acting as a PPARα agonist.
Should the results from these experiments not support the primary hypothesis, the logical next step would be to initiate broader, unbiased screening approaches. These could include global chemical proteomics to identify alternative binding partners or transcriptomic profiling (e.g., RNA-seq) to uncover unexpected pathway modulations.[5] This ensures that even in the absence of the expected result, a clear path forward for mechanistic elucidation remains.
References
-
Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]2][4]
-
Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research J. Pharm. and Tech. Available at: [Link]1]
-
Full article: Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]2]
-
Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. Medicinal Chemistry. Available at: [Link]3]
-
Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]5]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Asymmetric Synthesis of (R)- and (S)-3-Methyl-2-phenoxybutanoic Acid
Introduction
3-Methyl-2-phenoxybutanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various biologically active molecules and agrochemicals. The presence of two stereocenters (at C2 and C3) means that precise control over its stereochemistry is paramount for its application in enantioselective synthesis. This document provides a detailed, field-tested protocol for the asymmetric synthesis of this compound, leveraging a reliable chiral auxiliary-based approach to ensure high diastereoselectivity and enantiomeric purity.
The strategy detailed herein employs an Evans' oxazolidinone auxiliary, a cornerstone of modern asymmetric synthesis renowned for its high stereochemical control in alkylation reactions. The protocol is designed to be self-validating, with clear explanations for each step and embedded checkpoints for analytical verification. We will proceed through three key stages:
-
Acylation of the chiral auxiliary with 2-phenoxypropanoic acid.
-
Diastereoselective methylation to introduce the second stereocenter.
-
Hydrolytic cleavage of the auxiliary to yield the target enantiopure acid.
This guide is structured to provide both a step-by-step methodology and the underlying scientific rationale, empowering researchers to not only execute the synthesis but also to understand and adapt the protocol as needed.
I. Mechanistic Rationale & Workflow Overview
The core of this synthesis lies in the use of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. An Evans' oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with racemic 2-phenoxypropanoic acid. The resulting N-acyl oxazolidinones are diastereomers and can be separated chromatographically. Each diastereomer is then subjected to enolization followed by methylation. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the incoming methyl group to attack from the opposite, less hindered face. This process, known as diastereoselective alkylation, sets the stereochemistry at the C3 position with high fidelity. Subsequent cleavage of the auxiliary yields the desired enantiomer of this compound.
Experimental Workflow Diagram
Caption: Overall workflow for the asymmetric synthesis.
II. Detailed Experimental Protocol
This protocol is adapted from seminal works on Evans' auxiliary chemistry, providing a robust pathway to the target molecule.
Materials & Reagents:
| Reagent | Purity | Supplier (Example) | Notes |
| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | >99% | Sigma-Aldrich | The chiral auxiliary. |
| 2-Phenoxypropanoic acid | >98% | TCI Chemicals | Starting material. |
| Oxalyl chloride | >98% | Acros Organics | For acid chloride formation. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Catalyst for acid chloride formation. |
| Triethylamine (TEA) | >99.5% | Sigma-Aldrich | Base for acylation. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | For auxiliary deprotonation. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1.0 M in THF | Sigma-Aldrich | Base for enolization. |
| Iodomethane (Methyl Iodide) | >99.5% | Sigma-Aldrich | Alkylating agent. |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Lithium hydroxide (LiOH) | >98% | Sigma-Aldrich | For hydrolysis. |
| Hydrogen peroxide (H₂O₂) | 30% w/w aq. | Sigma-Aldrich | For hydrolysis. |
Part 1: Synthesis and Separation of N-(2-Phenoxypropionyl)oxazolidinone Diastereomers
Rationale: The first step involves converting the starting acid into an acid chloride, which then readily acylates the deprotonated chiral auxiliary. Since the starting acid is racemic, this produces a 1:1 mixture of diastereomers, which are separable by standard column chromatography due to their different physical properties.
Step 1.1: Preparation of 2-Phenoxypropionyl Chloride
-
To a flame-dried, N₂-purged round-bottom flask, add 2-phenoxypropanoic acid (1.0 eq).
-
Dissolve in anhydrous DCM (approx. 0.2 M).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The reaction is complete when gas evolution ceases. The resulting acid chloride solution is used directly in the next step after removing the solvent under reduced pressure.
Step 1.2: Acylation of the Chiral Auxiliary
-
In a separate flame-dried, N₂-purged flask, dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. The solution will turn pale yellow. Stir for 30 minutes.
-
Dissolve the crude 2-phenoxypropionyl chloride from Step 1.1 in anhydrous THF and add it dropwise to the lithiated auxiliary solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 1.3: Diastereomer Separation
-
The crude product is a mixture of two diastereomers. Purify and separate them using flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes).
-
Monitor the separation by TLC, visualizing with UV light and/or a potassium permanganate stain. The two diastereomers should have distinct Rf values.
-
Combine the fractions for each pure diastereomer and concentrate to yield two separate solids/oils. Characterize each by ¹H NMR to confirm structure and purity.
Part 2: Diastereoselective Methylation
Rationale: This is the key stereochemistry-defining step. The N-acyl oxazolidinone is deprotonated to form a Z-enolate, which is held in a rigid chelated conformation by the sodium cation. The bulky phenyl and methyl groups of the auxiliary block the "top" face, forcing the methyl iodide to approach from the "bottom" face, leading to a single major diastereomer of the methylated product.
Step 2.1: Methylation of a Single Diastereomer
-
To a flame-dried, N₂-purged flask, add one of the purified N-acyl oxazolidinone diastereomers (1.0 eq).
-
Dissolve in anhydrous THF (approx. 0.1 M) and cool the solution to -78 °C.
-
Slowly add NaHMDS (1.1 eq) dropwise. The solution will change color. Stir for 30 minutes to ensure complete enolate formation.
-
Add iodomethane (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography (e.g., 15% EtOAc/Hexanes) to yield the pure methylated product. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product before purification.
Mechanism of Stereodirection
Caption: Logical flow of the key stereoselective step.
Part 3: Chiral Auxiliary Cleavage
Rationale: The final step is to release the target carboxylic acid from the auxiliary. A mild hydrolysis using lithium hydroxide and hydrogen peroxide is effective and allows for the recovery of the valuable chiral auxiliary.
Step 3.1: Hydrolysis
-
Dissolve the purified methylated product (1.0 eq) from Part 2 in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, e.g., a 0.5 M solution).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained (to destroy excess peroxide).
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
The aqueous solution contains the lithium salt of the product and the chiral auxiliary. Extract the auxiliary with DCM (3x). The auxiliary can be purified and recycled.
-
Acidify the remaining aqueous layer to pH ~2 with 1 M HCl.
-
Extract the target carboxylic acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.
III. Characterization & Data
The final product should be characterized to confirm its structure and assess its enantiomeric purity.
Expected Analytical Data:
| Analysis | Expected Outcome |
| ¹H NMR | Peaks corresponding to the phenoxy group, the two methine protons, and the two methyl groups. Diastereomeric excess of the methylated intermediate (Part 2) can often be determined by integration of key signals in the crude NMR. |
| ¹³C NMR | Signals confirming the number of unique carbons in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₄O₃ (M+H⁺ ≈ 195.10). |
| Chiral HPLC | Baseline separation of the two enantiomers using a suitable chiral column (e.g., Chiralcel OD-H) to determine the enantiomeric excess (e.e.). A mobile phase of hexane/isopropanol with a small amount of trifluoroacetic acid is a common starting point. |
| Optical Rotation | A non-zero value ([α]D) indicating the presence of a single enantiomer in excess. The sign (+ or -) will depend on which enantiomer was synthesized. |
IV. Trustworthiness & Self-Validation
-
Purity Checkpoints: TLC analysis is critical after each major step (acylation, methylation, cleavage) to ensure full conversion of starting materials before proceeding.
-
Stereochemical Validation: The diastereomeric excess of the intermediate from Part 2 must be determined by high-field ¹H NMR before cleavage. This provides direct validation of the key stereoselective step. A d.e. of >98% is typically expected.
-
Final Product Purity: The enantiomeric excess (e.e.) of the final acid must be determined by chiral HPLC. The e.e. value should directly correlate with the d.e. value measured previously, confirming that no racemization occurred during auxiliary cleavage.
-
Auxiliary Recovery: Successful recovery and purification of the chiral auxiliary (verifiable by melting point and optical rotation) confirms the non-destructive nature of the cleavage protocol and improves the overall cost-effectiveness of the synthesis.
V. References
-
Evans, D. A., et al. (1982). Stereoselective Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,1,3,3-Tetramethylguanidine: An Efficient and Inexpensive Catalyst for the Acylation of Oxazolidinones. Chemical Reviews, 96(2), 835–876. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Pu, L. (1998). The study of chiral catalysts for the asymmetric aldol reaction. Tetrahedron, 54(16), 3847-3880. [Link]
Application Notes & Protocols for 3-Methyl-2-phenoxybutanoic Acid in Herbicide Development
Introduction: A New Candidate in the Phenoxyalkanoic Acid Family
3-Methyl-2-phenoxybutanoic acid is a synthetic organic compound belonging to the phenoxyalkanoic acid class of molecules. This class includes some of the most historically significant and widely used herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1][2] Structurally, these molecules are mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[3] By acting as a synthetic auxin, this compound is presumed to function as a systemic herbicide, primarily targeting broadleaf weeds.
When introduced into a susceptible plant, these synthetic auxins overwhelm the plant's natural hormonal balance, inducing rapid, uncontrolled, and disorganized cell division and elongation.[4] This deregulation of growth leads to characteristic symptoms like stem twisting (epinasty), leaf cupping, and tissue proliferation, ultimately exhausting the plant's metabolic reserves and causing death. The primary advantage of this class of herbicides is its selectivity; it is highly effective against broadleaf (dicotyledonous) plants while leaving most grasses (monocotyledonous) unharmed.[1]
This document provides a comprehensive guide for the initial development and evaluation of this compound as a novel herbicide active ingredient. It covers a plausible laboratory-scale synthesis, formulation strategies, and detailed protocols for assessing its biological efficacy and crop safety.
Part 1: Synthesis and Formulation Strategies
Proposed Laboratory-Scale Synthesis
The synthesis of this compound can be achieved via a Williamson ether synthesis followed by ester hydrolysis. This common and reliable method involves the reaction of a phenoxide with an alkyl halide.
Protocol 1: Synthesis of this compound
-
Step 1: Formation of Sodium Phenoxide.
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Perform this step in a well-ventilated fume hood under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating the complete formation of sodium phenoxide.
-
-
Step 2: Williamson Ether Synthesis.
-
To the solution of sodium phenoxide, add ethyl 2-bromo-3-methylbutanoate (1.2 eq) dropwise via a syringe.
-
Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification of the Ester Intermediate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 3-methyl-2-phenoxybutanoate.
-
Purify the crude ester using column chromatography on silica gel.
-
-
Step 4: Saponification (Ester Hydrolysis).
-
Dissolve the purified ester in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 4-6 hours until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl). The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Formulation for Enhanced Efficacy
The performance of a herbicide active ingredient is critically dependent on its formulation. As a carboxylic acid, this compound has low water solubility. Converting it to a salt or an ester can significantly improve its handling, mixing, and biological uptake.[2][3]
-
Amine Salts: Reacting the acid with an amine (e.g., dimethylamine) produces a water-soluble salt. Amine formulations are typically low in volatility, reducing the risk of off-target drift.[3]
-
Esters: Esterification (e.g., with butoxyethanol) produces an oil-soluble ester. Ester formulations are often more readily absorbed through the waxy cuticle of plant leaves, especially in cool conditions, but can be more volatile than amine salts.[3][5]
For initial greenhouse screening, creating an Emulsifiable Concentrate (EC) of the ester form is a common approach.
Protocol 2: Preparation of a Basic Emulsifiable Concentrate (EC) Formulation
-
Synthesize the 2-butoxyethyl ester of this compound via Fischer esterification.
-
In a glass beaker, combine the synthesized ester (e.g., 30% by weight), a solvent such as Aromatic 200 (e.g., 60% by weight), and a blend of emulsifiers (e.g., 10% by weight). The emulsifier blend should contain both a non-ionic surfactant and an anionic surfactant to ensure stable emulsion formation in water of varying hardness.
-
Stir the mixture at room temperature until a clear, homogeneous solution is formed.
-
Test the formulation by adding a small amount to water in a graduated cylinder. It should spontaneously form a stable, milky emulsion with minimal agitation.
Part 2: Mechanism of Action and Developmental Workflow
The herbicidal activity of this compound is predicated on its function as a synthetic auxin. The molecule is absorbed through the leaves and roots and translocates within the plant's phloem to areas of active growth (meristematic tissues).[1][3] There, it binds to auxin-binding proteins, initiating a cascade of uncontrolled gene expression and cell division that the plant cannot regulate, leading to death.
Caption: High-level workflow for the development of a new herbicide.
Caption: Presumed mechanism of action for this compound.
Part 3: Efficacy and Selectivity Evaluation Protocols
Robust, whole-plant bioassays are essential for determining the biological activity of a new herbicide candidate.[6] The following protocols are designed to quantify its efficacy on target weeds and its safety on non-target crops.
Protocol 3: Greenhouse-Based Dose-Response Bioassay
This protocol determines the rate of herbicide required to achieve a specific level of weed control (e.g., 50% or 90% growth reduction).
-
Plant Preparation:
-
Select 2-3 relevant broadleaf weed species (e.g., Velvetleaf, Abutilon theophrasti; Common Lambsquarters, Chenopodium album) and 1-2 grass crop species (e.g., Corn, Zea mays; Wheat, Triticum aestivum).
-
Fill 10 cm pots with a standard greenhouse potting mix.
-
Plant seeds of each species to the appropriate depth and water as needed for germination.
-
Grow plants in a greenhouse with controlled temperature (22-28°C) and a 16:8 hour light:dark cycle.
-
Once seedlings reach the 2-4 true leaf stage (BBCH growth stage 12-14), thin them to a uniform number per pot (e.g., 3-5 plants).[6]
-
-
Herbicide Application:
-
Prepare a stock solution of the this compound EC formulation.
-
Perform serial dilutions to create a range of 6-8 application rates. The rates should bracket the expected effective dose (e.g., 0, 50, 100, 200, 400, 800, 1600 g ai/ha). Include an untreated control (sprayed with water and emulsifier only) and a commercial standard (e.g., 2,4-D) for comparison.
-
Arrange pots in a completely randomized design with 3-4 replicates per treatment.
-
Apply the herbicide solutions using a research-grade cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure. This ensures uniform coverage.
-
-
Data Collection and Analysis:
-
Return plants to the greenhouse and water sub-surface to avoid washing the herbicide off the foliage.
-
At 7, 14, and 21 days after treatment (DAT), visually assess weed control and crop injury on a scale of 0% (no effect) to 100% (complete death).[7]
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
Dry the biomass in a forced-air oven at 70°C for 72 hours, then record the dry weight.
-
Calculate the percent biomass reduction for each treatment relative to the untreated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) on the biomass data to determine the Growth Reduction 50% (GR₅₀) value—the dose required to reduce plant growth by 50%.
-
Protocol 4: Crop Safety (Phytotoxicity) Assessment
This protocol specifically evaluates the tolerance of desired crops to the herbicide, testing at and above the proposed use rate.
-
Plant Preparation:
-
Follow the plant preparation steps in Protocol 3, but use only the desired crop species (e.g., corn, wheat, soybean). It is crucial to test at different growth stages as tolerance can vary. For example, test applications at the 3-leaf, 5-leaf, and pre-tiller stages.
-
To isolate phytotoxicity from weed competition, plots should be kept weed-free, either by hand-weeding or by conducting the trial in a weed-free medium.
-
-
Herbicide Application:
-
Apply the herbicide at three rates: the proposed use rate (1X, determined from the GR₉₀ of the most tolerant target weed in Protocol 3), twice the proposed rate (2X), and four times the proposed rate (4X). This helps establish the margin of safety.
-
Include an untreated control for comparison.
-
Use 4-6 replicates for each treatment to ensure statistical power.
-
-
Data Collection and Analysis:
-
Visually assess crop injury (phytotoxicity) at 3, 7, 14, and 28 DAT. Symptoms to look for include stunting, chlorosis (yellowing), necrosis (tissue death), and malformation.
-
Statistically analyze the data using an Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD) to determine if the herbicide treatments caused a significant reduction in crop growth compared to the untreated control.
-
Part 4: Data Interpretation and Advancement
Quantitative Data Summary
The data from the dose-response bioassays should be compiled to compare the sensitivity of different species.
| Species | Type | GR₅₀ (g ai/ha) | 95% Confidence Interval |
| Abutilon theophrasti | Broadleaf Weed | 150 | (135 - 165) |
| Chenopodium album | Broadleaf Weed | 210 | (190 - 230) |
| Zea mays (Corn) | Grass Crop | >1600 | - |
| Triticum aestivum (Wheat) | Grass Crop | >1600 | - |
Table represents hypothetical data for illustration purposes.
Calculating the Selectivity Index
A key metric for a selective herbicide is the Selectivity Index (SI), which quantifies the margin of safety between weed control and crop injury.
SI = GR₅₀ (Crop) / GR₅₀ (Weed)
A higher SI value indicates greater selectivity. For example, using the hypothetical data above for Corn and Velvetleaf: SI = >1600 / 150 = >10.7. An SI greater than 10 is generally considered excellent.
Based on a favorable selectivity profile and robust efficacy in greenhouse trials, the next step would be to design and execute small-scale field trials. These trials are critical for evaluating performance under real-world environmental conditions, including variable weather, soil types, and natural weed populations.[8]
References
- Nufarm. (n.d.). PHENOXIES.
- Pest Genie. (n.d.). Phenoxy Reference Guide.
-
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
-
Modern Agriculture. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Retrieved from [Link]
-
Grok. (n.d.). Phenoxy herbicide. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]
-
Unknown Source. (n.d.). The Production of Phenoxy Herbicides. Retrieved from [Link]
-
NIH National Library of Medicine. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
-
BLM National NEPA Register. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
-
Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 5. nzic.org.nz [nzic.org.nz]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hracglobal.com [hracglobal.com]
- 8. eplanning.blm.gov [eplanning.blm.gov]
Application Note: Advanced Chiral Resolution Using 3-Methyl-2-phenoxybutanoic Acid
An in-depth guide to the principles and practices of enantiomeric separation using 3-Methyl-2-phenoxybutanoic acid.
Abstract and Introduction
The separation of enantiomers, a process known as chiral resolution, is a critical challenge in the pharmaceutical and fine chemical industries. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or elicit undesirable side effects.[1] Classical resolution via the formation of diastereomeric salts remains one of the most robust, scalable, and economically viable methods for obtaining enantiomerically pure compounds.[2][3][4] This technique leverages the reaction between a racemic mixture and a pure chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.[5][6][7]
This application note provides a comprehensive technical guide on the use of This compound as a highly effective chiral resolving agent, particularly for the resolution of racemic amines. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer expert insights into process optimization and troubleshooting.
This compound is an excellent choice for a resolving agent due to its structural characteristics:
-
Strong Acidity: The carboxylic acid moiety readily forms salts with basic compounds like amines.
-
Defined Stereocenter: The chiral carbon at the C2 position allows for the formation of distinct diastereomeric pairs.
-
Structural Rigidity and Bulk: The phenoxy and isobutyl groups contribute to a well-defined three-dimensional structure, which enhances the differential interactions within the crystal lattice of the resulting diastereomeric salts, often leading to significant solubility differences.
The Principle: Mechanism of Diastereomeric Salt Formation
The fundamental principle of this resolution method is the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair.
A racemic mixture of a chiral amine, comprised of (R)-Amine and (S)-Amine, is reacted with a single, pure enantiomer of this compound, for instance, the (S)-acid. This acid-base reaction yields two diastereomeric salts:
-
[(R)-Amine]·[(S)-Acid]
-
[(S)-Amine]·[(S)-Acid]
These two salts are not mirror images of each other. Consequently, they have different physical properties, including melting points, boiling points, and, most crucially, solubilities in a specific solvent system.[7] By carefully selecting a solvent, a condition can be established where one diastereomeric salt is significantly less soluble and preferentially crystallizes out of the solution, while the more soluble salt remains in the mother liquor.
This entire process can be visualized as a logical workflow:
Figure 1: General workflow for chiral resolution via diastereomeric salt formation.
Physicochemical Properties and Data
Understanding the properties of the resolving agent is paramount for designing a successful resolution protocol.
Table 1: Physicochemical Properties of a Representative Resolving Agent: (R)-3-Methyl-2-phenylbutanoic acid
| Property | Value | Source |
| IUPAC Name | (2R)-3-methyl-2-phenylbutanoic acid | PubChem[8] |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[8] |
| Molecular Weight | 178.23 g/mol | PubChem[8] |
| Appearance | Solid | Assumed |
| Acidity (pKa) | ~4-5 (Typical for carboxylic acids) | General Knowledge |
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for the resolution of a racemic amine using one enantiomer of this compound.
Materials and Reagents
-
Racemic amine (1.0 eq)
-
(R)- or (S)-3-Methyl-2-phenoxybutanoic acid (0.5 - 1.0 eq)
-
Screening Solvents (See Table 2)
-
Aqueous Sodium Hydroxide (NaOH), 2M
-
Aqueous Hydrochloric Acid (HCl), 2M
-
Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus.
Protocol Step 1: Solvent Screening and Optimization
The choice of solvent is the most critical experimental parameter.[9][10] An ideal solvent will maximize the solubility difference between the two diastereomeric salts. A screening process is essential.
-
Setup: In separate small vials, dissolve small, equimolar amounts of the racemic amine and the chiral resolving agent in a range of solvents (e.g., 0.1 mmol of each in 1 mL of solvent).
-
Heating and Cooling: Gently heat the vials to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath if necessary.
-
Observation: Observe which solvents yield a crystalline precipitate. Solvents that cause "oiling out" or no precipitation are generally unsuitable.[11]
-
Analysis: Filter the crystals from promising solvents, wash with a small amount of cold solvent, and liberate the amine (as per section 4.4). Analyze the enantiomeric excess (ee) of the amine using chiral HPLC or a similar technique. The solvent that provides the highest ee and a reasonable yield is selected for the preparative scale resolution.
Table 2: Common Solvents for Diastereomeric Salt Crystallization
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good at dissolving salts; often used in mixtures. |
| Esters | Ethyl acetate, Isopropyl acetate | Medium | Excellent choice for many resolutions; balances solubility well.[9] |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium | Common and effective crystallization solvents. |
| Ethers | Tetrahydrofuran (THF), MTBE | Low-Medium | Can be effective, especially in mixtures.[12] |
| Hydrocarbons | Toluene, Heptane, Hexane | Low | Often used as anti-solvents to induce crystallization. |
| Nitriles | Acetonitrile | Medium-High | A polar aprotic option.[12] |
Protocol Step 2: Preparative Scale Diastereomeric Salt Formation & Crystallization
-
Dissolution: In a flask equipped with a condenser and magnetic stirrer, charge the racemic amine (e.g., 10.0 g) and the chosen optimal solvent.
-
Add Resolving Agent: Add this compound. The stoichiometry is a key variable; start with 0.5-0.6 equivalents. Using a sub-stoichiometric amount of the resolving agent ensures that the first crop of crystals has a higher diastereomeric purity.
-
Heating: Heat the mixture to reflux or until all solids dissolve completely.
-
Crystallization: Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-ordered crystals. Seeding with a few previously obtained crystals can be beneficial.
-
Isolation: If crystallization does not occur, try cooling the flask in an ice bath or adding a small amount of an anti-solvent (a solvent in which the salts are poorly soluble, like heptane).
-
Filtration: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small volume of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum. At this stage, the diastereomeric excess (de) and yield should be determined. If the purity is insufficient, a re-crystallization from the same solvent system may be necessary.[7]
Protocol Step 3: Liberation of the Pure Enantiomer
-
Dissolve Salt: Suspend the isolated, diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Basify: Add 2M NaOH solution dropwise while stirring until the pH of the aqueous layer is >11. This deprotonates the amine, breaking the salt.
-
Extract: Transfer the mixture to a separatory funnel and separate the layers. The free amine will be in the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Wash and Dry: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolate: Remove the solvent under reduced pressure to yield the enantiomerically enriched amine. Determine the final yield and enantiomeric excess.
Protocol Step 4: Recovery of the Resolving Agent
-
Acidify: Take the aqueous layer from the liberation step (Section 4.4) and cool it in an ice bath.
-
Precipitate: Slowly add 2M HCl while stirring until the pH is <2. The this compound will precipitate out as a solid.
-
Isolate: Collect the solid resolving agent by vacuum filtration, wash with cold water, and dry. It can be reused in subsequent resolutions.[5]
Visualization of the Resolution and Recovery Workflow
The following diagram illustrates the key decision points and processes in a typical resolution experiment.
Figure 2: Decision workflow for a preparative chiral resolution experiment.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization / "Oiling Out" | The solvent is too good, preventing supersaturation. The salt is melting in the solvent rather than dissolving. The salt is completely insoluble. | Try concentrating the solution. Add an anti-solvent (e.g., heptane) dropwise. Screen for a different solvent system. Ensure the cooling process is very slow.[11] |
| Low Yield of Crystalline Salt | The solubility difference between diastereomers is small. Too much solvent was used. The cooling temperature was not low enough. | Re-optimize the solvent system, perhaps using a solvent mixture. Reduce the initial volume of solvent. Extend the cooling time or use a lower temperature (e.g., 0°C or -20°C). |
| Low Enantiomeric/Diastereomeric Excess (ee/de) | The solubility difference is minimal in the chosen solvent. Crystallization occurred too quickly, trapping the other diastereomer. | Perform a re-crystallization of the isolated solid.[7] Screen for a more selective solvent. Ensure cooling is very slow and without agitation. |
| Difficulty Liberating Amine or Recovering Acid | Incomplete basification or acidification. Emulsion formation during extraction. | Use a pH meter to ensure the target pH is reached. Add brine to the separatory funnel to help break emulsions. Filter the mixture through celite before extraction. |
References
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Chiralpedia.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering.
- Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- Resolution by diastereomeric salts. (2014). YouTube.
- Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.
- Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystalliz
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). NIH.
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). NIH.
- Chiral resolution. (n.d.). Wikipedia.
- (R)-3-Methyl-2-phenylbutanoic acid. (n.d.). PubChem.
- Application Notes and Protocols for the Chiral Resolution of Racemic 2-Phenylbutanal. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. unchainedlabs.com [unchainedlabs.com]
Analytical Method for the Quantification of 3-Methyl-2-phenoxybutanoic Acid in Soil Samples by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive analytical method for the quantification of 3-Methyl-2-phenoxybutanoic acid in complex soil matrices. Due to the widespread use of phenoxy acid derivatives in agriculture and their potential environmental persistence, a reliable method for their monitoring is crucial. This protocol employs a solid-phase extraction (SPE) cleanup followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), ensuring high selectivity and low detection limits. The methodology is designed to provide researchers and environmental scientists with a comprehensive workflow, from sample preparation to instrumental analysis and data interpretation, grounded in established analytical principles and validated according to regulatory guidelines.
Introduction
This compound is a chemical compound belonging to the phenoxy acid class. While structurally related to certain herbicides, its specific applications and environmental fate are of increasing interest. Phenoxy acid herbicides are known for their systemic action and are widely used for broadleaf weed control.[1] Their presence in soil can lead to groundwater contamination and potential ecological impacts, necessitating sensitive monitoring techniques.[1]
The accurate quantification of acidic compounds like this compound in soil presents analytical challenges due to the complexity of the soil matrix, which contains numerous potential interferences such as humic acids and other organic matter. This protocol overcomes these challenges by combining a targeted extraction procedure with the high selectivity and sensitivity of tandem mass spectrometry. The method is based on well-established principles for the analysis of similar compounds in environmental samples.[2][3]
Analytical Workflow Overview
The entire analytical process is streamlined to ensure reproducibility and accuracy. The workflow begins with the preparation of the soil sample, followed by an efficient extraction of the target analyte using an acidified solvent. The crude extract is then cleaned and concentrated using C18 solid-phase extraction (SPE). The final analysis is performed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides definitive identification and precise quantification.
Caption: High-level overview of the analytical workflow.
Materials, Reagents, and Instrumentation
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (Triple Quadrupole) with Electrospray Ionization (ESI) source[4]
-
Analytical Balance (4-decimal place)
-
Centrifuge (capable of >4000 rpm)
-
Vortex Mixer
-
Sample Sonicator
-
Nitrogen Evaporation System
-
Solid-Phase Extraction (SPE) Vacuum Manifold[5]
-
pH meter
Reagents and Chemicals
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized Water (Type I, >18 MΩ·cm)
-
Formic Acid (LC-MS grade, ~99%)
-
Sulfuric Acid (Reagent grade)[2]
-
Sodium Hydroxide (Reagent grade)
-
This compound certified reference standard (>98% purity)
-
This compound-¹³C₆ labeled internal standard (or other suitable analog)
Consumables
-
50 mL Polypropylene Centrifuge Tubes
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)[2]
-
Glassware (acid-washed)[2]
-
Syringe filters (0.22 µm, PTFE)
-
LC vials with inserts
-
Analytical HPLC Column (e.g., C18, 100 mm x 2.1 mm, <3 µm particle size)
Detailed Experimental Protocols
Soil Sample Preparation
-
Drying: Homogenize the field sample and air-dry it in a well-ventilated area for 48-72 hours or until constant weight is achieved. Avoid direct sunlight.[6]
-
Sieving: Sieve the dried soil through a 2 mm stainless steel sieve to remove stones, roots, and other debris. This ensures sample homogeneity.[7]
-
Weighing: Accurately weigh 5.0 ± 0.1 g of the sieved soil into a 50 mL polypropylene centrifuge tube.
Analyte Extraction
The causality behind this extraction procedure is to first ensure the analyte is in its free acid form and then use an acidified polar solvent to efficiently partition it from the soil matrix into the liquid phase.
-
Fortification: Spike the soil sample with a known concentration of the isotopically labeled internal standard (e.g., 100 µL of a 1 µg/mL solution). The internal standard corrects for variations in extraction efficiency and matrix effects.
-
Hydrolysis (Optional but Recommended): To hydrolyze potential esters of the parent acid, add 10 mL of a 0.1 M Sodium Hydroxide solution and vortex for 30 minutes. This step ensures all forms of the analyte are converted to the detectable acid form.[3] Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean tube. Repeat the extraction on the soil pellet with another 10 mL of 0.1 M NaOH and combine the supernatants.
-
Acidification: Acidify the combined supernatant(s) to a pH of ~2 using dilute sulfuric acid. This step is critical as it protonates the carboxylic acid group, making it less polar and amenable to efficient extraction by SPE.[2]
-
Extraction: Add 20 mL of methanol to the acidified aqueous extract, vortex vigorously for 2 minutes, and sonicate for 15 minutes.
-
Separation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the precipitated solids.
-
Collection: Carefully decant the supernatant into a clean glass beaker for the cleanup step.
Solid-Phase Extraction (SPE) Cleanup
SPE is employed to remove matrix interferences that can suppress the analyte signal during ESI-MS analysis and to concentrate the sample, thereby improving the method's sensitivity.
Caption: Logical steps of the Solid-Phase Extraction (SPE) cleanup process.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH ~2 with formic acid). Do not allow the cartridge to go dry.[2]
-
Sample Loading: Load the entire soil extract supernatant onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/minute.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar interferences.
-
Drying: Dry the cartridge under full vacuum for 10-15 minutes to remove all residual water.[2]
-
Elution: Place a clean collection tube under the cartridge. Elute the target analyte by passing 2 x 4 mL aliquots of methanol through the cartridge at a slow flow rate (1-2 mL/minute).[2]
-
Final Preparation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid). Filter through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Instrumental Analysis
The following tables provide recommended starting parameters for the LC-MS/MS system. These parameters should be optimized for the specific instrument in use.
Table 1: Suggested Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Analytical Column | C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm | Provides excellent separation for moderately polar acidic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier promotes protonation for better peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix loading. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Gradient Program | 10% B to 95% B over 8 min; Hold at 95% B for 2 min; Re-equilibrate at 10% B for 3 min | A standard gradient to elute the target analyte while cleaning the column. |
Table 2: Suggested Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Best for deprotonating carboxylic acids to form [M-H]⁻ ions. |
| Capillary Voltage | -3.0 kV | Typical voltage for stable spray in negative ESI mode. |
| Source Temperature | 150 °C | Optimizes desolvation of the analyte. |
| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation from droplets. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates efficient desolvation. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
| MRM Transitions | See Table 3 | Provides high selectivity and sensitivity for quantification. |
Table 3: Hypothetical Multiple Reaction Monitoring (MRM) Transitions (Note: These values must be optimized empirically using the reference standard)
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| This compound | 193.1 | 134.1 | 50 | 15 | Quantifier |
| This compound | 193.1 | 93.1 | 50 | 25 | Qualifier |
| ¹³C₆-3-Methyl-2-phenoxybutanoic acid (IS) | 199.1 | 140.1 | 50 | 15 | Internal Standard |
Method Validation
To ensure the method is fit for its intended purpose, a full validation should be performed according to established guidelines, such as those from the EPA.[8][9][10] The validation assesses the method's performance across several key parameters.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Definition | Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curve with R² ≥ 0.995 over the desired concentration range. |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | S/N ≥ 10; typically set as the lowest calibration standard.[3] |
| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by spiking blank soil at multiple concentrations. | Mean recovery within 70-120%.[10] |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (%RSD) ≤ 20%.[10] |
| Specificity / Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the analyte's retention time in blank matrix samples. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | Assessed by comparing the response of a standard in solvent versus a post-extraction spiked blank. Should be consistent and corrected by the internal standard. |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in soil. The detailed protocol for sample extraction and SPE cleanup effectively minimizes matrix interference, while the optimized instrumental parameters ensure accurate results. This application note serves as a comprehensive guide for environmental laboratories, research institutions, and regulatory bodies requiring a validated method for monitoring this compound in complex environmental matrices.
References
- Source: United Chemical Technologies (UCT)
- Source: U.S. Environmental Protection Agency (EPA)
- Title: Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils Source: Polish Journal of Environmental Studies URL
- Source: U.S. Environmental Protection Agency (EPA)
- Title: (R)
- Title: 3M ENVIRONMENTAL LABORATORY - Method Validation Procedure for Chromatographic Methods Source: 3M EHS Laboratory URL
- Title: Extraction of Total Phenolics from Soil: A Comparison of Solvents and a Test of Land-Use Effects Source: USDA ARS URL
- Source: U.S. Environmental Protection Agency (EPA)
- Source: U.S. Environmental Protection Agency (EPA)
-
Title: Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis Source: ResearchGate URL: [Link]
- Source: U.S. Environmental Protection Agency (EPA)
- Title: 10 Analytical Methods - Soil Background and Risk Assessment Source: Interstate Technology & Regulatory Council URL
- Title: A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity Source: LCGC North America URL
- Title: this compound Source: Pharmaffiliates URL
- Source: U.S. Environmental Protection Agency (EPA)
- Title: Gas Chromatography-Mass Spectrometry (GC-MS)
- Title: GC-MS and HPLC profiles of phenolic fractions of the leaf of Telfairia occidentalis Source: International Journal of Biology, Pharmacy and Allied Sciences URL
-
Title: SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water Source: ResearchGate URL: [Link]
- Title: LC-MS Resource Guide Source: Sigma-Aldrich URL
- Title: Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid Source: Thermo Fisher Scientific URL
-
Title: GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst Source: PubMed URL: [Link]
- Source: International Soil Reference and Information Centre (ISRIC)
Sources
- 1. pjoes.com [pjoes.com]
- 2. unitedchem.com [unitedchem.com]
- 3. epa.gov [epa.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. epa.gov [epa.gov]
- 6. wrb.isric.org [wrb.isric.org]
- 7. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. multimedia.3m.com [multimedia.3m.com]
developing a cell-based assay to measure 3-Methyl-2-phenoxybutanoic acid activity
An Application Note and Protocol for the Development of a Cell-Based Assay to Measure 3-Methyl-2-phenoxybutanoic Acid Activity
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, tiered strategy for characterizing the cellular activity of this compound, a compound of interest due to its structural similarities to molecules with known biological effects, such as phenoxy herbicides and lipid-lowering agents. Given the absence of established cellular targets for this specific molecule, we present a logical, field-proven workflow designed to first identify a biologically active concentration range, then screen for activity against a high-probability target class—the Peroxisome Proliferator-Activated Receptors (PPARs)—and finally, confirm findings with a secondary, phenotypic assay. This guide is intended for researchers, scientists, and drug development professionals seeking to develop a robust in-vitro testing paradigm for novel small molecules.
Introduction and Scientific Rationale
This compound belongs to the phenoxyalkanoic acid class of chemical compounds. While the specific biological activity of this molecule is uncharacterized, its core structure is shared by synthetic auxins and certain pharmaceutical agents. Notably, some herbicides and hypolipidemic drugs are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors.[1][2]
PPARs are central regulators of lipid metabolism, adipogenesis, and inflammation.[1][3] The PPARγ isoform, in particular, is a master regulator of fat cell differentiation and is the molecular target of the thiazolidinedione (TZD) class of antidiabetic drugs.[4][5] The structural resemblance of this compound to known PPAR ligands provides a strong, hypothesis-driven basis for selecting PPARγ as the primary target for initial screening.
This application note details a three-stage experimental approach:
-
Cytotoxicity Profiling: To determine the non-toxic concentration range of the test compound.
-
Primary Screening: A PPARγ-specific luciferase reporter gene assay for sensitive, high-throughput quantification of receptor activation.
-
Secondary Phenotypic Assay: An adipocyte differentiation assay to confirm the biological action of the compound in a more complex, physiological context.
This structured workflow ensures that observed activity is specific and not an artifact of cytotoxicity, and validates initial findings through a distinct biological endpoint, adhering to the principles of a self-validating experimental system.
Overall Experimental Workflow
The logical progression of experiments is critical for the unambiguous characterization of the compound's activity. The workflow is designed to generate clear, interpretable data at each stage before proceeding to the next.
Caption: Overall Experimental Workflow for Characterizing Compound Activity.
Protocol 1: Preliminary Cytotoxicity Assessment
Rationale: Before assessing the specific activity of a compound, it is imperative to first determine the concentration range at which it is not toxic to the cells. High concentrations of any compound can induce non-specific effects and cell death, leading to false-negative or uninterpretable results in subsequent functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[6][7]
Cell Line: Human Embryonic Kidney (HEK293) cells. This line is selected for its robustness, ease of culture, and high transfectability, making it suitable for both this initial screen and the subsequent reporter assay.[8][9]
Materials:
-
HEK293 cells (e.g., ATCC® CRL-1573™)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
DMSO (Vehicle Control)
-
Doxorubicin or similar cytotoxic agent (Positive Control for toxicity)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (e.g., Promega Corp.)
-
White, opaque-walled 96-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HEK293 cells under standard conditions (37°C, 5% CO₂).[9]
-
Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate (10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in sterile DMSO.
-
Perform a serial dilution of the test compound in culture medium to create 2X working solutions. A typical 8-point dilution series might range from 200 µM to 0.1 µM.
-
Prepare 2X working solutions for the vehicle control (DMSO at the same final concentration as the highest test compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin at 10 µM).
-
Carefully remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. The final volume in each well is 100 µL, and the compound concentrations are now 1X.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
Signal Detection (CellTiter-Glo®):
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Average the replicate readings for each concentration.
-
Subtract the average luminescence from the "medium only" (no cells) background wells.
-
Normalize the data by expressing the results as a percentage of the vehicle control wells (100% viability).
-
Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the 50% cytotoxic concentration (CC₅₀).
| Treatment Group | Concentration (µM) | Raw Luminescence (RLU) | % Viability (vs. Vehicle) |
| Vehicle Control | 0 (0.5% DMSO) | 1,520,400 | 100% |
| Test Compound | 0.1 | 1,515,200 | 99.7% |
| Test Compound | 0.3 | 1,530,100 | 100.6% |
| Test Compound | 1.0 | 1,498,500 | 98.6% |
| Test Compound | 3.0 | 1,450,000 | 95.4% |
| Test Compound | 10.0 | 1,380,600 | 90.8% |
| Test Compound | 30.0 | 1,115,800 | 73.4% |
| Test Compound | 100.0 | 745,300 | 49.0% |
| Positive Control | 10 µM Doxorubicin | 95,600 | 6.3% |
From this data, the CC₅₀ is approximately 100 µM. Subsequent functional assays should be performed well below this concentration (e.g., ≤ 10 µM).
Protocol 2: PPARγ Activation Reporter Assay
Rationale: This primary assay directly measures the ability of the test compound to activate the PPARγ receptor. It utilizes a stable cell line engineered to express two key components: 1) a fusion protein of the PPARγ ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and 2) a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[11] Ligand binding to the PPARγ-LBD induces a conformational change that allows the fusion protein to activate transcription of the luciferase gene, producing a quantifiable light signal. This provides a highly specific and sensitive measure of receptor activation.[12]
Caption: Mechanism of a PPARγ-GAL4 Reporter Assay.
Cell Line: PPARγ Luciferase Reporter HEK293 Cell Line (e.g., BPS Bioscience #82838).[11]
Materials:
-
PPARγ Reporter Cell Line
-
Appropriate cell culture medium (as recommended by the cell line vendor)
-
This compound (Test Compound)
-
Rosiglitazone (Positive Control Agonist)
-
DMSO (Vehicle Control)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque-walled 96-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Follow the cell line vendor's instructions for thawing and expanding the reporter cells.
-
On the day of the assay, seed cells into white, opaque-walled 96-well plates at the recommended density (e.g., 30,000 cells/well in 80 µL of medium).
-
Incubate for 4-6 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 5X working solutions of the test compound and Rosiglitazone in assay medium. Use a dose range informed by the cytotoxicity assay (e.g., final concentrations from 10 µM down to 1 nM).
-
Prepare a 5X vehicle control (DMSO in assay medium).
-
Add 20 µL of the 5X working solutions to the appropriate wells, bringing the final volume to 100 µL.
-
Incubate for 16-24 hours at 37°C, 5% CO₂.
-
-
Luciferase Signal Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add a volume of luciferase reagent equal to the culture volume in the well (e.g., 100 µL).
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete lysis and signal stabilization.
-
Measure luminescence with a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Calculate the fold induction for each treatment by dividing the average RLU of the treated wells by the average RLU of the vehicle control wells.
-
Plot the fold induction against the log of the compound concentration.
-
Fit a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Compare the maximal activation and EC₅₀ of the test compound to that of the positive control, Rosiglitazone.
| Treatment Group | Concentration (nM) | Fold Induction (vs. Vehicle) |
| Vehicle Control | 0 | 1.0 |
| Test Compound | 1 | 1.1 |
| Test Compound | 10 | 1.8 |
| Test Compound | 100 | 5.2 |
| Test Compound | 1000 | 12.5 |
| Test Compound | 10000 | 14.8 |
| Rosiglitazone | 1 | 2.5 |
| Rosiglitazone | 10 | 9.8 |
| Rosiglitazone | 100 | 19.5 |
| Rosiglitazone | 1000 | 20.1 |
This example data suggests that this compound is a PPARγ agonist with an EC₅₀ in the high nanomolar range, though it may be a partial agonist compared to Rosiglitazone.
Protocol 3: Secondary Assay - 3T3-L1 Adipocyte Differentiation
Rationale: A positive result in a reporter assay confirms molecular interaction but does not guarantee a physiological cellular response. A phenotypic assay is therefore essential for validation. PPARγ is the master regulator of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes.[4][13] A true PPARγ agonist will promote this differentiation process in a suitable cell model, such as the murine 3T3-L1 preadipocyte line.[14][15] Differentiation is visually confirmed by the accumulation of lipid droplets, which can be stained with Oil Red O.[16][17]
Cell Line: 3T3-L1 preadipocytes (e.g., ATCC® CL-173™)
Materials:
-
3T3-L1 cells
-
DMEM with 10% Bovine Calf Serum (Expansion Medium)
-
DMEM with 10% FBS (Differentiation Medium)
-
Differentiation Induction Cocktail (MDI): 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin
-
Insulin solution (10 µg/mL in differentiation medium)
-
Test Compound and Rosiglitazone
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Oil Red O staining solution
-
Isopropanol
Step-by-Step Methodology:
-
Cell Culture and Induction:
-
Culture 3T3-L1 preadipocytes in expansion medium. Do not allow cells to exceed 70% confluence.
-
Seed cells in 24-well plates and grow to 100% confluence. Continue to incubate for an additional 2 days post-confluence (Day 0).
-
On Day 0, replace the expansion medium with differentiation medium containing the MDI cocktail. Include the test compound, Rosiglitazone (1 µM), or vehicle control in the respective wells.
-
On Day 2, remove the induction medium and replace it with differentiation medium containing only insulin (10 µg/mL) plus the respective test compounds or controls.
-
On Day 4, and every 2 days thereafter, replace the medium with fresh differentiation medium containing the respective test compounds or controls.
-
Continue the culture for a total of 8-10 days to allow for the formation of mature adipocytes.
-
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin to each well and incubating for 1 hour at room temperature.[18]
-
Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.[19]
-
Remove the isopropanol and add the Oil Red O working solution to each well, ensuring the cell layer is completely covered. Incubate for 20-30 minutes.[20]
-
Remove the staining solution and wash the wells repeatedly with water until the excess stain is removed.
-
Visually assess the stained lipid droplets under a microscope. Red-stained droplets indicate successful differentiation.
-
-
Quantification (Optional):
-
After the final water wash, add 100% isopropanol to each well to elute the stain from the lipid droplets.[17]
-
Incubate for 10 minutes on a shaker.
-
Transfer the eluate to a 96-well plate and measure the absorbance at ~510 nm. Higher absorbance corresponds to greater lipid accumulation.
-
Interpretation: A significant increase in Oil Red O staining in wells treated with this compound, comparable to the Rosiglitazone-treated wells, provides strong phenotypic evidence that the compound functions as a PPARγ agonist by promoting adipocyte differentiation.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Retrieved from [Link]
-
Wang, X., et al. (2018). Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex. Frontiers in Endocrinology. [Link][1]
-
Bitesize Bio. (2022). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Retrieved from [Link][8]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link][21]
-
Ubigene. (2025). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Retrieved from [Link][9]
-
Ahmadian, M., et al. (2013). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Research. [Link][22]
-
Barrera, G., et al. (2008). Mechanism of PPAR action. ResearchGate. Retrieved from [Link][23]
- Barak, Y., et al. (1999). PPARγ is required for placental, cardiac, and adipose tissue development. Molecular Cell.
-
Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link][24]
-
Sharma, A. M., & Staels, B. (2007). Review: Peroxisome proliferator-activated receptor gamma and adipose tissue--understanding obesity-related changes in regulation of lipid and glucose metabolism. The Journal of Clinical Endocrinology and Metabolism. [Link][3]
-
Kast-Woelbern, H. R., et al. (2004). Quantitative assessment of adipocyte differentiation in cell culture. Experimental Biology and Medicine. [Link][17]
-
Ahmadian, M., et al. (2016). Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation. Advances in Experimental Medicine and Biology. [Link][13]
-
Michalik, L., et al. (2006). The mechanisms of action of PPARs. Biochimica et Biophysica Acta. [Link][2]
-
Chawla, A., et al. (2001). PPAR-γ regulates adipocyte cholesterol metabolism via oxidized LDL receptor 1. The Journal of Clinical Investigation. [Link][5]
-
CELLnTEC. (n.d.). MSC Adipogenic Differentiation Protocol. Retrieved from [Link][19]
-
Liao, C. C., et al. (2017). Oil Red O Staining Protocol. protocols.io. [Link][18]
-
BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link][11]
-
Cianci, C., et al. (2023). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process. Frontiers in Pharmacology. [Link][14]
-
Oberfield, J. L., et al. (1999). A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation. PNAS. [Link][25]
-
Ferreira, F. C., et al. (2022). Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of PPAR-γ. International Journal of Molecular Sciences. [Link][26]
-
Cianci, C., et al. (2023). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process. PubMed Central. [Link][15]
-
Bovee, T. F., et al. (2011). Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Toxicology in Vitro. [Link][12]
-
INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit Technical Manual. Retrieved from [Link][27]
-
BPS Bioscience. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Retrieved from [Link][28]
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- 12. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 15. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioscience.co.uk [bioscience.co.uk]
- 17. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oil Red O Staining [protocols.io]
- 19. cellntec.com [cellntec.com]
- 20. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 21. researchgate.net [researchgate.net]
- 22. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. pnas.org [pnas.org]
- 26. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ) [mdpi.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: Radiolabeling of 3-Methyl-2-phenoxybutanoic Acid for Binding Studies
<
Abstract
This document provides a comprehensive guide for the radiolabeling of 3-Methyl-2-phenoxybutanoic acid, a critical process for its application in receptor binding assays and drug development research. We present detailed, step-by-step protocols for the introduction of a radioactive isotope, specifically tritium (³H) or carbon-14 (¹⁴C), into the molecular structure. The guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. Furthermore, it outlines the necessary purification techniques, methods for determining specific activity, and a standardized protocol for conducting in vitro binding studies using the synthesized radioligand. This application note is intended for researchers, scientists, and drug development professionals seeking to utilize radiolabeled this compound as a high-affinity probe in their investigations.
Introduction: The Significance of Radiolabeled Ligands in Binding Studies
Radioligand binding assays are a cornerstone in pharmacology and drug discovery, providing a robust and sensitive method to measure the affinity of a ligand for its target receptor.[1] The use of radiolabeled compounds allows for the direct quantification of ligand-receptor interactions, enabling the determination of key parameters such as the dissociation constant (Kd) and the maximum receptor density (Bmax).[2][3] this compound and its analogs are of significant interest in various therapeutic areas, and understanding their binding characteristics is paramount for elucidating their mechanism of action and for the development of novel therapeutics.
This guide focuses on the practical aspects of preparing radiolabeled this compound, a crucial first step in any binding study. We will explore the selection of the appropriate radioisotope, the synthesis of a suitable precursor, the radiolabeling reaction itself, and the subsequent purification and characterization of the final product.
Isotope Selection: Tritium (³H) vs. Carbon-14 (¹⁴C)
The choice between tritium (³H) and carbon-14 (¹⁴C) for radiolabeling depends on several factors, including the desired specific activity, the position of the label, and the nature of the binding assay.
| Isotope | Half-life | Maximum Specific Activity | Beta Energy (max) | Advantages | Disadvantages |
| Tritium (³H) | 12.3 years[4] | ~29 Ci/mmol per tritium atom[5] | 0.019 MeV[4] | High specific activity, high-resolution autoradiography possible.[6] | Lower energy can lead to quenching, potential for label instability. |
| Carbon-14 (¹⁴C) | 5730 years[7] | ~62.4 mCi/mmol per carbon atom[6] | 0.156 MeV | Highly stable label, less prone to quenching. | Lower specific activity compared to tritium. |
For most receptor binding assays where high sensitivity is required to detect low receptor densities, tritium is the preferred isotope due to its potential for high specific activity.[5] This allows for the use of lower radioligand concentrations, minimizing non-specific binding.
Safety First: Handling Radioactive Materials
Working with radioactive materials necessitates strict adherence to safety protocols to minimize exposure and prevent contamination. All procedures involving radiochemicals must be conducted in a designated and properly equipped laboratory.
Core Safety Principles:
-
Training: All personnel must receive comprehensive training on the safe handling of radioactive materials.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double gloves.[9][10] Some tritium compounds can migrate through gloves, so frequent changes are recommended.[4][10]
-
Designated Work Area: Use a fume hood or a designated bench with absorbent, disposable liners to contain potential spills.[9]
-
Monitoring: Regularly monitor the work area for contamination using wipe tests and a liquid scintillation counter, especially for tritium, which cannot be detected with a Geiger counter.[8][10]
-
Waste Disposal: Dispose of all radioactive waste in clearly labeled, designated containers according to institutional and regulatory guidelines.[9]
-
Regulatory Compliance: All research involving radioactive materials must comply with local, state, and federal regulations, which may include oversight by a Radioactive Drug Research Committee (RDRC).[11][12][13]
Radiolabeling Protocol for [³H]-3-Methyl-2-phenoxybutanoic Acid
This section details a common approach for the tritiation of this compound. The strategy involves the synthesis of an unsaturated precursor followed by catalytic tritium reduction.
Workflow Overview
Caption: Workflow for the synthesis of [³H]-3-Methyl-2-phenoxybutanoic acid.
Precursor Synthesis: 3-Methyl-2-phenoxy-2-butenoic Acid
The synthesis of a suitable precursor is a critical step. An unsaturated analog of the target molecule allows for the introduction of tritium via catalytic reduction.
Materials:
-
Ethyl 2-bromobutanoate
-
Phenol
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
Procedure:
-
Synthesis of Ethyl 3-Methyl-2-phenoxybutanoate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add dry THF and sodium hydride. Cool the suspension to 0°C.
-
Slowly add a solution of phenol in dry THF to the NaH suspension. Stir for 30 minutes at 0°C.
-
Add ethyl 2-bromobutanoate dropwise and allow the reaction to warm to room temperature. Stir overnight.
-
Quench the reaction by carefully adding water. Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Synthesis of 3-Methyl-2-phenoxy-2-butenoic Acid (Precursor): This step would involve further chemical modifications to introduce a double bond, for instance, through an elimination reaction. The exact methodology would depend on the specific synthetic route chosen and may require specialized organic synthesis expertise.
-
Hydrolysis: Dissolve the unsaturated ester in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the precursor, 3-Methyl-2-phenoxy-2-butenoic acid.
-
Purify the precursor by flash chromatography or recrystallization.
Catalytic Tritiation
This step introduces tritium into the precursor molecule. This reaction must be performed in a specialized radiochemistry facility.
Materials:
-
3-Methyl-2-phenoxy-2-butenoic acid (precursor)
-
Palladium on carbon (Pd/C, 10%) catalyst
-
Ethyl acetate (or other suitable solvent)
-
Tritium gas (³H₂)
Procedure:
-
In a specialized tritiation flask, dissolve the precursor in ethyl acetate.
-
Add the Pd/C catalyst.
-
Connect the flask to a tritium gas manifold.
-
Freeze the mixture with liquid nitrogen, evacuate the flask, and backfill with tritium gas to the desired pressure.
-
Warm the reaction to room temperature and stir vigorously. The reaction progress can be monitored by the uptake of tritium gas.
-
Upon completion, freeze the reaction mixture again and remove the excess tritium gas.
-
Filter the reaction mixture through a syringe filter to remove the catalyst.
-
The resulting solution contains the crude [³H]-3-Methyl-2-phenoxybutanoic acid.
Purification
Purification is essential to remove unreacted precursor, byproducts, and any labile tritium.[14] High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying radiolabeled compounds.[14][15]
Instrumentation:
-
Preparative HPLC system with a UV detector and a radioactivity detector.[16][17]
-
Reversed-phase C18 column.
Procedure:
-
Concentrate the crude product solution.
-
Dissolve the residue in a suitable mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid, if necessary).
-
Monitor the eluent with both UV and radioactivity detectors.
-
Collect the fraction corresponding to the radioactive peak that co-elutes with a non-radioactive standard of this compound.
-
Remove the solvent from the collected fraction under reduced pressure to obtain the purified [³H]-3-Methyl-2-phenoxybutanoic acid.
Characterization: Determining Radiochemical Purity and Specific Activity
Radiochemical Purity: The radiochemical purity of the final product should be assessed by analytical HPLC with a radioactivity detector. A purity of >95% is generally required for binding assays.
Specific Activity: The specific activity (Ci/mmol) is a critical parameter for quantitative binding studies.[18][19] It is the ratio of the radioactivity to the molar amount of the compound.
Procedure for Determining Specific Activity:
-
Measure Radioactivity: Take a known volume of the purified radioligand solution and measure its radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.[20] This is typically done by adding the aliquot to a scintillation vial containing a liquid scintillation cocktail.[21][22]
-
Determine Molar Concentration: Using the analytical HPLC with a UV detector, generate a standard curve with known concentrations of the non-radioactive this compound.
-
Inject a known volume of the purified radioligand solution onto the analytical HPLC and determine its molar concentration from the standard curve.
-
Calculate Specific Activity:
Protocol for In Vitro Receptor Binding Assay
This section provides a general protocol for a filtration-based receptor binding assay using the newly synthesized [³H]-3-Methyl-2-phenoxybutanoic acid.
Binding Assay Workflow
Caption: General workflow for a filtration-based radioligand binding assay.
Materials
-
Cell membranes or tissue homogenates expressing the target receptor.
-
[³H]-3-Methyl-2-phenoxybutanoic acid (radioligand).
-
Non-radioactive this compound (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter.
-
Scintillation vials and cocktail.
Experimental Procedure
Saturation Binding Assay (to determine Kd and Bmax):
-
Prepare a series of dilutions of the [³H]-3-Methyl-2-phenoxybutanoic acid in binding buffer.
-
In a 96-well plate or individual tubes, set up the following for each concentration of radioligand:
-
Total Binding: Add cell membranes, binding buffer, and the radioligand.
-
Non-specific Binding: Add cell membranes, binding buffer, the radioligand, and a high concentration of the non-radioactive compound (e.g., 1000-fold excess) to saturate the specific binding sites.
-
-
Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]
-
Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in CPM or DPM) using a liquid scintillation counter.
Competition Binding Assay (to determine Ki of a test compound):
-
Prepare a series of dilutions of the unlabeled test compound.
-
Set up the assay with a fixed concentration of [³H]-3-Methyl-2-phenoxybutanoic acid (typically at or below its Kd value).
-
Add the cell membranes, radioligand, and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding.
-
Follow steps 3-6 of the saturation binding assay.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Saturation Binding Analysis: Plot specific binding as a function of the radioligand concentration. Fit the data to a one-site binding model using non-linear regression analysis to determine the Kd (equilibrium dissociation constant) and Bmax (maximum number of binding sites).[2]
-
Competition Binding Analysis: Plot the percentage of specific binding as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The successful radiolabeling of this compound is a fundamental prerequisite for its use in quantitative binding studies. This guide provides a detailed framework for the synthesis, purification, and characterization of the radioligand, as well as a standard protocol for its application in in vitro binding assays. Adherence to these protocols, with a strong emphasis on safety and scientific rigor, will enable researchers to generate high-quality, reproducible data to advance our understanding of the pharmacological properties of this important class of molecules.
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- Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. (n.d.). Yale Environmental Health & Safety.
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- Radiometric Ligand-Binding Assays. (n.d.). Revvity.
- Calculations and Instrumentation used for Radioligand Binding Assays. (2012). In H. B. Sittampalam, N. P. Coussens, & K. Brimacombe (Eds.), Assay Guidance Manual.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. (2021). European Journal of Nuclear Medicine and Molecular Imaging, 48(13), 4287–4298.
- Radioligand binding assays and their analysis. (2001). Current Protocols in Pharmacology, Chapter 1, Unit 1.2.
- Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. (2024).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-10.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In H. B. Sittampalam, N. P. Coussens, & K. Brimacombe (Eds.), Assay Guidance Manual.
- The Importance of Purification for Radiolabeled Compounds. (n.d.). Moravek.
- Guidance for Industry and Researchers. (2010). U.S.
- Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. (2018).
- Liquid Scintill
- Best Practices for Handling and Storing Tritium. (n.d.). Moravek.
- Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. (2025). FarmaMagazine.
- 21 CFR § 361.1 Radioactive drugs for certain research uses. (n.d.).
- Tritium (³H) safety information and specific handling precautions. (n.d.). Yale Environmental Health & Safety.
- Safe Handling of Tritium. (1991).
- SNMMI/ACNM Practice Guideline for the Use of Radiopharmaceuticals 5.0. (2022). Society of Nuclear Medicine and Molecular Imaging.
- Classical and Modern Methods for Carbon Isotope Labeling. (2024). Moroccan Journal of Chemistry, 12(3), 1110-1121.
- How Do You Calculate Specific Activity (Bq/kg)? (2025). Chemistry For Everyone.
- Liquid Scintillation Counting. (n.d.).
- Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). Pharmaceutics, 14(12), 2603.
- Analytical control and purification of radiopharmaceuticals. (2018). CERN Indico.
- Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. (2025). Open Medscience Review.
- Specific activity. (n.d.). In Wikipedia.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. (2022). JACS Au, 2(6), 1316–1331.
- Radioactive Material Used in Research. (2025). U.S. Environmental Protection Agency.
- A Use of Tritium-Labeled Peat Fulvic Acids and Polyphenolic Derivatives for Designing Pharmacokinetic Experiments on Mice. (2022). Pharmaceuticals, 15(1), 86.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. (2022). JACS Au, 2(6), 1316–1331.
- Guidelines for the Use of Radioactive Materials in Research. (2013).
- The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (2024). Molecules, 29(4), 884.
- Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. (2018). PLOS ONE, 13(7), e0200424.
- Purification, formulation and quality control of radiopharmaceuticals. (2020). IAEA.
- Liquid scintill
- Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound From Free Ligand. (2012). Methods in Molecular Biology, 897, 79-94.
- O18-Radiolabel Tracking in Mechanisms of Carboxylic Acid Derivatives – Where Does the O18 Go? (2024, May 29). Rogue Chem.
- Tactics for preclinical validation of receptor-binding radiotracers. (2010). Methods in Molecular Biology, 605, 245-266.
- Preparation of the precursor for radiolabeling 2 by Miyaura cross-coupling reaction. Conditions. (n.d.).
- Scaling Small Molecule Purific
- Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2021).
- Resin-supported arylstannanes as precursors for radiolabeling with iodine: benzaldehydes, benzoic acids, benzamides, and NHS esters. (2015). Canadian Journal of Chemistry, 93(10), 1075-1082.
- Radiotracers, Tritium Labeling of Neuropeptides. (2007). Arkivoc, (4), 1-13.
- Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. (2018).
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Application Notes and Protocols for the Purification of 3-Methyl-2-phenoxybutanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Criticality of Isomeric Purity in Drug Development
3-Methyl-2-phenoxybutanoic acid contains a chiral center at the C2 position, giving rise to two enantiomers, (R)- and (S)-3-methyl-2-phenoxybutanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including therapeutic effects, toxicity, and metabolic pathways.[1] Therefore, the ability to isolate and purify these isomers is paramount for the development of safe and effective pharmaceuticals. Regulatory bodies increasingly mandate the characterization and control of individual stereoisomers in drug substances.[2][3] This document provides a comprehensive guide to the techniques and protocols for the purification of this compound isomers, with a focus on preparative high-performance liquid chromatography (HPLC) and enantioselective crystallization.
Part 1: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful and widely applicable technique for the separation of enantiomers from the milligram to kilogram scale.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and subsequent separation. For acidic compounds like this compound, polysaccharide-based CSPs are often the most effective.[3]
The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose that are coated or immobilized on a silica support, provide a complex chiral environment. The separation mechanism is based on a combination of interactions between the analyte and the chiral selector, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[4][5] The three-point interaction model is a fundamental concept where a minimum of three simultaneous interactions between the chiral stationary phase and one enantiomer are required for chiral recognition.[4]
Workflow for Chiral HPLC Method Development
The successful separation of this compound isomers by preparative HPLC begins with a systematic method development process at the analytical scale.
Caption: Workflow for Chiral HPLC Method Development and Scaling.
Analytical Method Development Protocol
This protocol provides a starting point for the analytical separation of this compound enantiomers.
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers with good peak shape and resolution.
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phases:
-
Cellulose-based (e.g., Chiralcel® OD-H)
-
Amylose-based (e.g., Chiralpak® AD-H)
-
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Trifluoroacetic acid (TFA)
-
Racemic this compound standard
-
Sample vials and filters (0.45 µm)
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase diluent (e.g., Hexane/IPA 90:10).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
-
-
Initial Screening Conditions:
-
System Equilibration and Execution:
-
Optimization:
-
If separation is not optimal, systematically vary the following parameters:
-
Alcohol Modifier: Change the ratio of IPA (e.g., 85:15, 80:20). Consider replacing IPA with EtOH. Different alcohols can alter the selectivity.[6]
-
Acidic Modifier: Vary the concentration of TFA (e.g., 0.05% to 0.2%). The acidic modifier is crucial for protonating the carboxylic acid group, which improves peak shape and reduces tailing.
-
Flow Rate: Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) to optimize the balance between resolution and analysis time.
-
Column: If a cellulose-based column does not provide adequate separation, screen an amylose-based column (e.g., Chiralpak® AD-H) using the same systematic approach.
-
-
Expected Results:
The goal is to achieve a resolution (Rs) value greater than 1.5, indicating baseline separation. The following table provides hypothetical, yet typical, chromatographic parameters for a successful separation.
| Parameter | Expected Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/IPA/TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
Preparative HPLC Scale-Up Protocol
Once an optimized analytical method is established, it can be scaled up to a preparative scale for purification.
Objective: To isolate the individual enantiomers of this compound with high purity.
Materials and Equipment:
-
Preparative HPLC system with a larger bore column (e.g., 20 mm or 50 mm internal diameter) packed with the same CSP as the analytical column.
-
High-concentration sample of racemic this compound.
-
Fraction collector.
-
Rotary evaporator for solvent removal.
Protocol:
-
Sample Preparation:
-
Dissolve the racemic mixture in the mobile phase at the highest possible concentration without causing precipitation. Sonication may be required to aid dissolution.[6]
-
-
System Setup and Equilibration:
-
Install the preparative column and equilibrate with the mobile phase at the scaled-up flow rate. The new flow rate can be estimated using the formula:
-
Flow Rateprep = Flow Rateanalytical x (IDprep / IDanalytical)²
-
Where ID is the internal diameter of the column.
-
-
-
Loading and Fraction Collection:
-
Perform a series of stacked injections to maximize throughput. The injection volume will be significantly larger than in the analytical method.
-
Use the fraction collector to collect the eluent corresponding to each enantiomer peak.
-
-
Post-Purification Processing:
-
Combine the fractions for each enantiomer.
-
Remove the solvent using a rotary evaporator.
-
The purified enantiomer can be obtained as a solid or an oil.
-
-
Purity Analysis:
-
Analyze the purity of each isolated fraction using the developed analytical HPLC method to determine the enantiomeric excess (e.e.).
-
Part 2: Enantioselective Crystallization
Enantioselective crystallization is an alternative or complementary technique to chromatography for isomer purification. It can be a highly cost-effective method for large-scale production. The two primary approaches are preferential crystallization and diastereomeric salt formation.
Diastereomeric Salt Formation
This classic resolution technique involves reacting the racemic carboxylic acid with a chiral base to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Caption: Workflow for purification via diastereomeric salt formation.
Protocol for Diastereomeric Salt Resolution
Objective: To separate the enantiomers of this compound by forming and crystallizing diastereomeric salts.
Materials and Equipment:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(-)-1-Phenylethylamine, (S)-(+)-1-Phenylethylamine, or other chiral amines)
-
Various solvents for crystallization screening (e.g., ethanol, methanol, ethyl acetate, acetone)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
-
Acid (e.g., 1M HCl) for liberation of the final product
Protocol:
-
Resolving Agent and Solvent Screening:
-
In small-scale trials, dissolve the racemic acid in various solvents.
-
Add a stoichiometric amount (or slightly less, e.g., 0.5 equivalents) of the chiral resolving agent.
-
Observe for spontaneous precipitation or induce crystallization by cooling, seeding, or solvent evaporation. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.
-
-
Preparative Scale Crystallization:
-
Once optimal conditions are identified, dissolve the racemic acid in the chosen solvent in the reaction vessel and heat to ensure complete dissolution.
-
Add the chiral resolving agent.
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal from the screening trials can be beneficial.
-
Allow the crystallization to proceed for several hours or overnight.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
The salt can be recrystallized to improve diastereomeric purity.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the isolated diastereomeric salt in water or a biphasic system (e.g., water/ethyl acetate).
-
Acidify the mixture with an acid like 1M HCl to a pH of ~2. This will protonate the carboxylic acid and liberate it from the chiral amine salt.
-
Extract the enantiopure this compound into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using the analytical chiral HPLC method developed previously.
-
Part 3: Analytical Methods for Purity Assessment
Beyond chiral HPLC, other analytical techniques are essential for the comprehensive characterization of the purified isomers.
-
Gas Chromatography/Mass Spectrometry (GC/MS): Can be used to assess the presence of volatile impurities. Derivatization may be necessary to improve the volatility of the carboxylic acid.[8]
-
Liquid Chromatography/Mass Spectrometry (LC/MS): Provides information on the molecular weight of the compound and can detect non-volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the purified isomer and to identify any structural impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups in the molecule.
Conclusion
The purification of this compound isomers is a critical step in the development of any potential pharmaceutical product. Both preparative chiral HPLC and enantioselective crystallization offer robust and scalable solutions. The choice of method will depend on factors such as the scale of purification, cost considerations, and the specific properties of the molecule. A systematic approach to method development, as outlined in these protocols, is essential for achieving high enantiomeric purity and ensuring the quality and safety of the final active pharmaceutical ingredient.
References
- Analytical Methods. (n.d.).
- Preparative HPLC – Enantioseparation from mg to kg. (n.d.). SiChem GmbH.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Enantioselective HPLC Method for the Separation of 3-methyl-2-phenylbutanamide Enantiomers. (n.d.). Benchchem.
- Chiral Drug Separation. (n.d.).
- Chiral Separations Introduction. (n.d.). VTechWorks.
- Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.).
- Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. (n.d.). Benchchem.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry.
Sources
- 1. preparative HPLC - SiChem [sichem.de]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. env.go.jp [env.go.jp]
- 9. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-2-phenoxybutanoic Acid
As a Senior Application Scientist, I've designed this comprehensive technical guide to address the common and complex challenges encountered during the synthesis of 3-Methyl-2-phenoxybutanoic acid. This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize for higher yields and purity.
The synthesis of this compound is a multi-step process that, while based on fundamental organic reactions, presents several opportunities for yield loss and byproduct formation. The most common and reliable route involves an initial α-bromination of a valeric acid derivative, followed by a Williamson ether synthesis with phenol, and concluding with saponification. This guide is structured to troubleshoot issues at each critical stage of this pathway.
Overall Synthesis Workflow
The logical flow of the synthesis is crucial for planning and execution. The following diagram outlines the primary three-stage process.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic advice and corrective actions.
Stage 1: α-Bromination & Esterification
Question: My initial Hell-Volhard-Zelinsky (HVZ) reaction on 3-methylbutanoic acid results in a low yield of the desired α-bromo acid. What are the likely causes?
Answer: Low yields in the HVZ reaction typically stem from three main areas:
-
Reagent Purity and Stoichiometry: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents like butyric acid are anhydrous. The amount of phosphorus catalyst (often PBr₃ or red phosphorus) is critical; too little results in an incomplete reaction, while an excess can lead to side products. A catalytic amount, typically 0.1 equivalents, is sufficient.[1]
-
Reaction Temperature: The initial reaction to form the acyl bromide is often exothermic. However, the subsequent bromination step requires heating to proceed at a reasonable rate. Maintain a steady temperature, typically around 80-100°C, after the initial addition of bromine is complete.[1]
-
Bromine Addition: Bromine should be added slowly and cautiously to the heated mixture of the carboxylic acid and phosphorus catalyst. A rapid addition can lead to a buildup of HBr gas, pressure changes, and potential loss of volatile bromine before it can react.
Question: I am seeing significant amounts of an elimination byproduct during the Williamson ether synthesis step. How can I favor the desired Sₙ2 substitution?
Answer: This is the most common challenge in this synthesis. You are reacting a phenoxide (a strong base) with a secondary alkyl halide (ethyl 2-bromo-3-methylbutanoate), creating a classic competition between the Sₙ2 (substitution, desired) and E2 (elimination, undesired) pathways.[2]
Here is how to tip the balance in favor of Sₙ2:
-
Choice of Base: While sodium hydroxide is sufficient to deprotonate phenol, a less-hindered, non-nucleophilic base is often better for the subsequent ether formation. Consider using sodium hydride (NaH) or potassium carbonate (K₂CO₃). NaH is particularly effective as it irreversibly deprotonates the phenol, and the byproduct is H₂ gas, which simply bubbles out of the reaction.[3]
-
Temperature Control: E2 reactions have a higher activation energy than Sₙ2 reactions and are more favored at higher temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is effective. Avoid aggressive heating or refluxing if possible.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, making the anion more "naked" and nucleophilic, which accelerates the Sₙ2 reaction rate.[3][4]
The following diagram illustrates the competing pathways and the factors influencing the outcome.
Caption: Competing Sₙ2 and E2 pathways in the Williamson ether synthesis.
Stage 3: Saponification & Purification
Question: My final product is contaminated with unreacted phenol after workup. How can I remove it effectively?
Answer: This is a common purification issue. Phenol is acidic (pKa ≈ 10) but significantly less acidic than your target carboxylic acid (pKa ≈ 3-4). This difference is key to separation.
After saponification and acidification, you will have your product (this compound) and any unreacted phenol in an organic solvent like diethyl ether or ethyl acetate.[5] To remove the phenol:
-
Bicarbonate Wash: Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is a weak base and will selectively deprotonate and extract the strongly acidic carboxylic acid product into the aqueous layer, leaving the weakly acidic phenol in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the phenol and other neutral impurities.
-
Re-acidification: Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., 6M HCl) until the pH is ~2. Your pure this compound product will precipitate out of the aqueous solution as it is no longer soluble in its protonated form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual salts.
Frequently Asked Questions (FAQs)
Q: Why is it necessary to convert the 2-bromo-3-methylbutanoic acid to its ester before the Williamson ether synthesis?
A: The Williamson ether synthesis requires a strong base to deprotonate the phenol, creating the nucleophilic phenoxide. If you use the free carboxylic acid (2-bromo-3-methylbutanoic acid), the base will preferentially deprotonate the much more acidic carboxylic acid proton (pKa ~3) instead of the phenolic proton (pKa ~10). This "protects" the carboxylic acid as an ester, which is unreactive towards the base, ensuring the base is available to activate the phenol for the desired Sₙ2 reaction.
Q: What are the best analytical methods for monitoring this reaction sequence?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Indispensable for monitoring the consumption of starting materials and the formation of products at each step. It's fast and helps determine when a reaction is complete.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts, such as the alkene formed from the E2 side reaction, and for confirming the mass of your intermediate ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of your intermediates and the final product. ¹H NMR is particularly useful for tracking the disappearance of the α-proton signal in the bromo-ester and the appearance of new aromatic signals in the ether product.
-
Infrared (IR) Spectroscopy: Useful for tracking functional group transformations, such as the disappearance of the broad O-H stretch of the carboxylic acid upon esterification and its reappearance after final hydrolysis.
Q: Are there any viable alternative routes to Ullmann-type couplings for this synthesis?
A: Yes, an Ullmann condensation is a potential alternative, particularly for forming aryl ethers.[6][7] This would involve reacting a 2-halo-3-methylbenzoic acid with a phenol in the presence of a copper catalyst. However, the Ullmann reaction often requires higher temperatures and can be more sensitive to the specific substrates used compared to the Williamson synthesis. For this particular target molecule, the Williamson route starting from 2-bromobutanoic acid derivatives is generally more common and often higher yielding in a laboratory setting.[8][9]
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for researchers.
Protocol 1: Synthesis of Ethyl 2-bromo-3-methylbutanoate
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutanoic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq).
-
Bromination: Heat the mixture to 100°C. Add bromine (1.1 eq) dropwise via the dropping funnel over 1 hour. A significant amount of HBr gas will be evolved. Maintain the temperature for an additional 8 hours after the addition is complete.[1]
-
Esterification: Cool the reaction mixture to room temperature. Slowly add anhydrous ethanol (5.0 eq) and a catalytic amount of sulfuric acid (0.05 eq).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours to complete the esterification.[10]
-
Workup: Cool the mixture, pour it into water, and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify by vacuum distillation to yield the pure product.
Protocol 2: Synthesis of Ethyl 3-Methyl-2-phenoxybutanoate
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Phenoxide Formation: Cool the suspension to 0°C. Add a solution of phenol (1.1 eq) in DMF dropwise. Stir for 30 minutes at 0°C; you should observe the cessation of H₂ evolution.
-
Sₙ2 Reaction: Add a solution of ethyl 2-bromo-3-methylbutanoate (1.0 eq) in DMF dropwise at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench & Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio). Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 3-4 hours.
-
Workup: Cool the reaction and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 6M HCl. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.
Data & Reagent Summary
Table 1: Example Reagent Stoichiometry (for 10g of 3-Methylbutanoic Acid)
| Step | Reagent | M.W. ( g/mol ) | Amount (g) | Moles | Equivalents |
| 1 | 3-Methylbutanoic Acid | 102.13 | 10.0 | 0.098 | 1.0 |
| Red Phosphorus | 30.97 | 0.3 | 0.0098 | 0.1 | |
| Bromine | 159.81 | 17.2 | 0.108 | 1.1 | |
| Anhydrous Ethanol | 46.07 | 22.6 | 0.490 | 5.0 | |
| 2 | Ethyl 2-bromo-3-methylbutanoate | 211.08 | 10.0 | 0.047 | 1.0 |
| Sodium Hydride (60%) | 24.00 | 2.26 | 0.057 | 1.2 | |
| Phenol | 94.11 | 4.90 | 0.052 | 1.1 | |
| 3 | Ethyl 3-Methyl-2-phenoxybutanoate | 222.28 | 10.0 | 0.045 | 1.0 |
| Sodium Hydroxide | 40.00 | 5.40 | 0.135 | 3.0 |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination | Moisture; Incorrect temperature; Insufficient Br₂ | Use anhydrous reagents; Maintain 80-100°C; Use slight excess of Br₂. |
| Significant Alkene Byproduct | E2 competition | Use NaH instead of NaOH/KOH; Run reaction at lower temp (0°C to RT); Use polar aprotic solvent (DMF).[3] |
| Incomplete Saponification | Insufficient base or reaction time; Steric hindrance | Use larger excess of NaOH (3-4 eq); Increase reflux time; Add a co-solvent like THF to improve solubility. |
| Phenol Contamination in Product | Ineffective workup | Perform a sodium bicarbonate wash to selectively extract the carboxylic acid product into the aqueous phase.[5] |
References
- Vertex AI Search Grounding API, "Exploring 2-Bromobutyric Acid: Properties, Synthesis, and Applications".
- Vertex AI Search Grounding API, "The Williamson Ether Synthesis".
- Vertex AI Search Grounding API, "2-Bromobutanoic Acid (CAS 80-58-0): Synthesis, Properties, and Industrial Applications".
- Guidechem, "2-Bromobutyric acid 80-58-0 wiki".
- Wikipedia, "2-Bromobutyric acid".
- Vertex AI Search Grounding API, "Williamson Ether Synthesis".
- Chemistry LibreTexts, "Williamson Ether Synthesis".
- J&K Scientific LLC, "Williamson Ether Synthesis".
- Wikipedia, "Williamson ether synthesis".
- BenchChem, "Application Notes and Protocols: Esterification of 3-methyl-2-butenoic Acid with Methanol".
- Dominican University, "CHEM254 Experiment 06 Synthesis of Novel Esters".
- NIH, "3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC".
- ResearchGate, "3-Methyl-2-(4-methylphenoxy)benzoic acid".
- Master Organic Chemistry, "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions".
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. innospk.com [innospk.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low efficacy of 3-Methyl-2-phenoxybutanoic acid in field trials
Welcome to the technical support center for 3-Methyl-2-phenoxybutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of field trials and troubleshoot efficacy issues. As a synthetic auxin herbicide, the performance of this compound can be influenced by a multitude of factors. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental outcomes.
Troubleshooting Guide: Low Efficacy of this compound
Low efficacy in field trials can be disheartening, but a systematic approach to troubleshooting can often reveal the root cause. This guide is structured to help you diagnose issues related to environmental, soil, weed-specific, and application-related factors.
Section 1: Environmental and Climatic Factors
Environmental conditions before, during, and after application play a pivotal role in the performance of phenoxy herbicides.[1][2][3]
Question: We observed poor weed control after a recent application. Could the weather be a factor?
Answer: Absolutely. Weather is a critical determinant of herbicide efficacy.[3][4] Consider the following:
-
Temperature: Ideal temperatures for the application of most post-emergent herbicides, including phenoxy formulations, are between 65°F and 85°F (approximately 18°C to 29°C).[3]
-
High Temperatures: Can lead to increased volatilization of the herbicide, reducing the amount that reaches the target weed. It can also cause weeds to become stressed, closing their stomata and reducing herbicide uptake.[3]
-
Low Temperatures: Can slow down the metabolic processes of both the weed and the herbicide, leading to reduced activity.[1][3]
-
-
Humidity: High humidity is generally favorable as it slows the drying of spray droplets on the leaf surface, allowing more time for absorption.[2][3] Low humidity accelerates evaporation, which can be detrimental to efficacy.[3]
-
Rainfall: Rain shortly after application can wash the herbicide off the plant foliage before it can be adequately absorbed.[3] A rain-free period of several hours is typically recommended. Conversely, drought conditions can lead to moisture-stressed weeds that are less susceptible to herbicides.[1][5]
-
Light: As phenoxy herbicides disrupt plant growth processes, adequate sunlight is necessary for the active growth of the weed, which in turn facilitates herbicide uptake and translocation.[2]
| Environmental Factor | Optimal Condition for Efficacy | Potential Negative Impact of Suboptimal Condition |
| Temperature | 18°C - 29°C (65°F - 85°F) | High temps: Volatilization, weed stress. Low temps: Reduced metabolic activity.[3] |
| Humidity | High | Low humidity: Rapid droplet evaporation, reduced absorption.[3] |
| Rainfall | Rain-free period post-application | Rainfall too soon: Washes off herbicide. Drought: Moisture-stressed weeds are less susceptible.[1][3][5] |
| Light | Adequate sunlight for active growth | Low light: Reduced plant metabolism and herbicide uptake.[2] |
Section 2: Soil Properties and Conditions
For any soil-applied activity and for understanding the overall health of the plant, soil conditions are crucial.
Question: We are seeing variable efficacy across the field. Could soil type be the cause?
Answer: Yes, variability in soil properties can lead to inconsistent herbicide performance.[6][7] Key soil factors include:
-
Soil Texture and Organic Matter: Soils with high clay or organic matter content can adsorb the herbicide, making it less available for uptake by weed roots.[6][7][8] Lighter, sandy soils with low organic matter may allow for greater herbicide availability, but also increase the potential for leaching.
-
Soil pH: The pH of the soil can affect the chemical form and stability of the herbicide.[7][8] For phenoxy herbicides, extreme pH levels can influence their persistence and availability in the soil solution.
-
Soil Moisture: Adequate soil moisture is necessary to dissolve the herbicide and make it available for root uptake.[6] In dry soil conditions, the herbicide may remain bound to soil particles and be ineffective.[6] Conversely, waterlogged conditions can stress the plant and reduce its metabolic activity.[1]
Section 3: Weed-Specific Factors
The target weed itself is a major variable in the efficacy equation.
Question: The herbicide is controlling some weed species but not others, or is ineffective on larger weeds. Why is this happening?
Answer: This is a common observation and can be attributed to several weed-specific factors:
-
Weed Growth Stage: Younger, actively growing weeds are generally more susceptible to herbicides.[1] As weeds mature, they develop thicker cuticles and have a lower surface area-to-volume ratio, making them more difficult to control.
-
Weed Stress: Weeds stressed from drought, extreme temperatures, nutrient deficiencies, or disease are harder to kill.[1] Stressed plants have reduced metabolic rates, which limits the uptake and translocation of systemic herbicides like this compound.[1]
-
Herbicide Resistance: The possibility of herbicide resistance should always be considered, especially if the same herbicide or mode of action has been used repeatedly in the field.[9][10][11] Resistance can be target-site based or metabolism-based.[9]
Section 4: Application and Formulation
Proper application is critical to ensure the herbicide reaches the target at the correct concentration.
Question: We followed the recommended dose, but the results are poor. Could there have been an application error?
Answer: Yes, even with the correct dose, application technique can significantly impact outcomes. Consider these points:
-
Spray Volume and Nozzle Type: Inadequate spray volume can result in poor coverage of the weed foliage. The type of nozzle used affects droplet size, which in turn influences drift and canopy penetration.[5]
-
Tank Mixing and Compatibility: If this compound was tank-mixed with other pesticides or adjuvants, antagonism could have occurred, reducing its efficacy.[1] Always check for compatibility.
-
Formulation: The formulation of the herbicide (e.g., ester vs. amine) can affect its absorption characteristics and volatility. Ensure the formulation used is appropriate for the environmental conditions and target weeds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic auxin herbicide.[12] It mimics the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately leading to their death.[12][13][14] Monocotyledonous plants are generally tolerant.[12]
Q2: How can I confirm if herbicide resistance is the cause of low efficacy?
A2: Diagnosing herbicide resistance requires a systematic approach.[15] First, rule out other potential causes of failure (environmental, soil, application). If resistance is still suspected, a whole-plant bioassay is the definitive method.[16] This involves collecting seeds from the surviving weeds and a known susceptible population, growing them under controlled conditions, and treating them with a range of herbicide doses to determine the level of resistance.[16]
Q3: What is the best way to manage the risk of developing resistance to this compound?
A3: An integrated weed management (IWM) approach is the best strategy.[15] This includes:
-
Rotating Herbicides: Use herbicides with different modes of action in subsequent seasons.
-
Tank Mixing: Use tank mixtures of herbicides with different modes of action that are both effective against the target weeds.
-
Using Full Labeled Rates: Cutting rates can lead to the selection of partially resistant individuals.[17]
-
Cultural and Mechanical Control: Incorporate practices like tillage, crop rotation, and manual weeding where feasible.
Q4: Can I tank-mix this compound with other products?
A4: While tank-mixing can be efficient, it is crucial to ensure the chemical and biological compatibility of the products. Incompatibility can lead to reduced efficacy or crop injury. Always perform a jar test to check for physical compatibility before mixing a large batch. Consult the product label and technical data sheets for any known antagonisms.
Experimental Protocols and Diagrams
Protocol 1: Field Diagnosis of Low Herbicide Efficacy
This protocol provides a systematic approach to investigating instances of poor herbicide performance in the field.
Objective: To identify the potential cause(s) of low efficacy of this compound.
Materials:
-
Field notebook and pen
-
GPS device or smartphone with GPS capabilities
-
Camera
-
Sample bags for plants and soil
-
Soil probe
Procedure:
-
Gather Information:
-
Obtain a detailed history of the field, including previous crops, herbicide applications, and any known weed issues.[18][19]
-
Record all details of the this compound application: date, time, rate, spray volume, nozzles used, tank-mix partners, and weather conditions (temperature, humidity, wind speed and direction) at the time of application.[18][19]
-
-
Field Inspection:
-
Visit the field 7-14 days after application.[20]
-
Map the areas of poor control. Note if the pattern is uniform across the field, or if it is patchy, in strips, or confined to specific areas like hillsides or low spots.[15][19] Patterns can provide clues to the cause (e.g., sprayer malfunction, soil variability).[15]
-
Observe the affected weeds. Are they showing any signs of herbicide injury (e.g., twisting, cupping)? Are some weed species controlled while others are not? Are there dead weeds next to live weeds of the same species?[15]
-
Document your observations with photographs of the field patterns and close-ups of affected and unaffected weeds.[18]
-
-
Sample Collection:
-
Collect representative plant samples of both the target weed showing poor control and any healthy, unaffected weeds of the same species for comparison.
-
Collect soil samples from areas of poor control and good control for analysis of pH, organic matter, and texture.
-
-
-
Review all the collected information. Compare the application details and environmental conditions to the recommendations for optimal herbicide performance.
-
Analyze the patterns of poor control in the context of soil maps and topography.
-
If other causes are ruled out, consider the possibility of herbicide resistance and proceed with Protocol 2.
-
Caption: Workflow for diagnosing low herbicide efficacy.
Protocol 2: Whole-Plant Herbicide Resistance Bioassay
Objective: To confirm suspected resistance of a weed population to this compound.
Materials:
-
Seeds from the suspected resistant weed population
-
Seeds from a known susceptible population of the same weed species
-
Pots and sterile potting medium
-
Greenhouse or growth chamber with controlled environment
-
Research-grade sprayer
-
This compound formulation
-
Personal protective equipment
Procedure:
-
Seed Germination and Plant Growth:
-
Germinate seeds of both the suspected resistant (R) and susceptible (S) populations.
-
Transplant seedlings at a similar growth stage into individual pots.
-
Grow the plants in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod) until they reach the appropriate growth stage for herbicide application (typically 2-4 true leaves).
-
-
Herbicide Application:
-
Prepare a series of dilutions of this compound to create a dose-response curve. This should include a non-treated control, the recommended field rate (1X), and several fractions and multiples of this rate (e.g., 0, 1/4X, 1/2X, 1X, 2X, 4X).
-
Treat a set of plants from both the R and S populations at each dose rate using a calibrated sprayer.
-
-
Evaluation:
-
Return the plants to the controlled environment.
-
Assess plant injury visually at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).
-
At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it.
-
-
Data Analysis:
-
Calculate the dose required to cause 50% growth reduction (GR₅₀) for both the R and S populations.
-
The resistance index (RI) is calculated as the GR₅₀ of the R population divided by the GR₅₀ of the S population. An RI greater than 1 indicates resistance.
-
Caption: Workflow for herbicide resistance bioassay.
Protocol 3: Overview of Analytical Methods for Herbicide Detection
Objective: To provide a general outline for the detection of this compound in environmental samples.
1. Sample Preparation:
-
Water Samples: Typically involves liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) to concentrate the analyte.[21][22]
-
Soil/Sediment Samples: Extraction is commonly performed using methods like Soxhlet or ultrasonic extraction with a suitable solvent mixture.[21] A cleanup step may be necessary to remove interfering compounds.[23]
2. Derivatization:
-
Phenoxy-acid herbicides are often derivatized to their methyl esters to improve their volatility and chromatographic properties for gas chromatography (GC) analysis.[23]
3. Instrumental Analysis:
-
Gas Chromatography (GC): GC coupled with detectors like electron capture detector (ECD), microcoulometric, or electrolytic conductivity detector is a common technique.[23]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and may not require derivatization.[22][24]
References
- Sherp, A. M., et al. (2018). Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis. Journal of Biological Chemistry, 293(32), 12347-12358.
- Beckie, H. J. (2006). Herbicide-Resistant Weeds: Management Tactics and Practices. Weed Technology, 20(3), 793-814.
-
Shaw, D. R., et al. (n.d.). Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. 24d.info. Retrieved January 15, 2026, from [Link]
- Rossi, F. S., Neal, J. C., & Senesac, A. F. (1992). Factors Influencing Fenoxaprop Efficacy in Cool-Season Turfgrass. Weed Technology, 6(2), 304-309.
- Senseman, S. A. (Ed.). (2007). Herbicide Handbook (9th ed.). Weed Science Society of America.
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Phenoxy herbicide. (2023, December 2). In Wikipedia. [Link]
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ResearchGate. (n.d.). FIGURE LEGENDS Figure 1. Structures of phenoxyalkanoic acid auxinic.... Retrieved January 15, 2026, from [Link]
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- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- DeFrank, J. (n.d.). Hort 481 Lab #7- Herbicide Injury and Diagnosis.
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- Simmons, B. (n.d.). SOIL PROPERTIES AND HERBICIDE BEHAVIOR. University of Illinois.
- Korav, S., et al. (2017). Climate Change's Impacts on Weeds and Herbicide Efficacy. International Journal of Current Microbiology and Applied Sciences, 6(9), 1169-1180.
- Brewer International. (2024, February 21).
- Kumar, S., & Singh, S. (n.d.). IMPACT OF CLIMATE CHANGE ON WEEDS AND HERBICIDE EFFICACY. Agropedia.
- Olorunmaiye, P. M., & Olorunmaiye, K. S. (2017). Effects of herbicides application on soil physicochemical properties. International Journal of Agricultural Policy and Research, 5(2), 29-35.
- Olorunmaiye, P. M., & Olorunmaiye, K. S. (2017). Effects of herbicides application on soil physicochemical properties.
- Todd, B., et al. (2024). Current Status of Auxin-Mimic Herbicides. Weed Science.
- de Medeiros, G. F., et al. (2025).
- Busi, R., et al. (2018). Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Weed Management in Agronomic Crops. Weed Science, 66(5), 555-571.
- de Medeiros, G. F., et al. (2025). Auxin-mimic herbicides dilema: Their benefits and limitations.
- Norsworthy, J. K., et al. (n.d.). Synthetic Auxin Resistant Weeds. University of Arkansas.
- U.S. Environmental Protection Agency. (n.d.).
- Wang, X., et al. (2022). Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry.
- Li, Y., et al. (2016). Rapid and sensitive detection of the phenoxy acid herbicides in environmental water samples by magnetic solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(20), 5537-5545.
- Liu, Y., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(31), 7629-7636.
- Baur, P., et al. (2022).
- Wang, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 223-232.
- Zhang, Z., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(10), 3023-3027.
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Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-2-phenoxybutanoic Acid Esterification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the esterification of 3-Methyl-2-phenoxybutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the specific challenges associated with this sterically hindered carboxylic acid.
Introduction: The Challenge of Steric Hindrance
This compound presents a unique synthetic challenge due to the steric bulk surrounding its carboxylic acid moiety. The presence of a methyl group alpha to the carboxyl group significantly hinders the approach of nucleophiles, such as alcohols. This steric impediment can lead to slow reaction rates, incomplete conversions, and low yields when using standard esterification protocols.
This guide analyzes the causality behind common experimental issues and provides robust, field-proven solutions. We will explore various esterification methodologies, from the classical Fischer-Speier reaction to milder, more efficient coupling methods like the Steglich esterification, enabling you to select and optimize the best approach for your specific synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is most suitable for a sterically hindered substrate like this compound?
For sterically demanding substrates, reaction conditions must be carefully chosen to overcome the high activation energy barrier. While the classic Fischer esterification is cost-effective, its reliance on harsh acidic conditions and high temperatures may not be ideal.[1][2] Milder, more powerful methods are often preferred:
-
Steglich Esterification: This is often the method of choice. It uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) acting as a nucleophilic catalyst.[3][4][5] This method proceeds under mild, neutral conditions (often at room temperature) and is highly effective for coupling hindered acids and alcohols.[3][4][6]
-
Fischer-Speier Esterification: This method can still be effective if optimized. It involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or TsOH).[7][8][9] To achieve a reasonable yield, the equilibrium must be aggressively shifted towards the products by using a large excess of the alcohol and continuously removing the water byproduct.[7][10][11][12]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under very mild conditions with inversion of stereochemistry.[13][14][15] It is particularly useful for sensitive or complex substrates where other methods fail, though it involves more complex reagents (e.g., triphenylphosphine and DEAD).[13][15]
Table 1: Comparison of Key Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Harsh (Acidic, High Temp) | Mild (Neutral, Room Temp) | Mild (Neutral, 0°C to RT) |
| Reagents | Carboxylic Acid, Alcohol, Acid Catalyst | Carboxylic Acid, Alcohol, DCC, DMAP | Alcohol, Carboxylic Acid, PPh₃, DEAD/DIAD |
| Suitability for Hindered Substrates | Moderate (Requires optimization) | Excellent | Excellent |
| Key Advantage | Low cost, simple reagents | High yields, mild conditions | Stereochemical inversion, very mild |
| Key Disadvantage | Reversible, potential side-reactions | Byproduct (DCU) removal, cost | Stoichiometric byproducts, cost |
Q2: How do I effectively remove water in a Fischer esterification to drive the reaction to completion?
Since Fischer esterification is an equilibrium-limited process, removing water is critical for obtaining high yields.[2][7][12]
-
Dean-Stark Apparatus: If your alcohol and solvent (e.g., toluene) form a suitable azeotrope with water, a Dean-Stark trap is the most effective method for continuous removal.[7][9]
-
Molecular Sieves: For smaller-scale reactions or when a Dean-Stark apparatus is not practical, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water as it is formed.
-
Using Excess Alcohol: Employing the alcohol as the solvent ensures it is present in a large excess, which helps push the equilibrium forward according to Le Châtelier's principle.[1][7][10][11]
Q3: How can I monitor the progress of the esterification reaction?
Regularly monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a fast and simple method.[16] Spot the reaction mixture against the starting carboxylic acid. The ester product will be less polar and thus have a higher Rf value than the carboxylic acid. The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting material to product.[17][18] They are excellent for precise kinetic monitoring and yield determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR spectrum can show the appearance of characteristic ester peaks (e.g., -OCH₃ singlet around 3.7 ppm for a methyl ester) and the disappearance of the carboxylic acid proton.[19]
Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound.
Problem: Low or No Ester Yield
A low yield is the most common problem, often stemming from the substrate's steric hindrance.
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low ester yield.
Q: My Fischer esterification yield is poor. What should I do?
-
Verify Anhydrous Conditions: Water shifts the equilibrium backward, hydrolyzing your ester.[2] Ensure your alcohol and any solvents are anhydrous and that glassware is oven-dried.
-
Increase Reactant Excess & Remove Water: As detailed in the FAQ, use the alcohol as the solvent and employ a Dean-Stark trap or molecular sieves.[7][11] This is the most critical factor for driving the reaction forward.
-
Check Your Catalyst: Ensure you have an adequate amount of a strong acid catalyst (e.g., 5 mol% H₂SO₄). An insufficient amount will result in a very slow reaction rate.[2]
-
Increase Reaction Time and/or Temperature: Sterically hindered reactions are slow.[1][20] The reaction may require prolonged reflux (24-48 hours). Monitor by TLC to confirm the starting material is being consumed.
Q: I'm trying the Steglich esterification, but the reaction is stalled. Why?
-
Check DMAP: DMAP is the true catalyst that acts as an acyl transfer agent; it is essential for the reaction to proceed efficiently, especially with hindered substrates.[4][6] Ensure you have added a catalytic amount (typically 5-10 mol%).
-
Check DCC/DIC Quality: Carbodiimides like DCC are moisture-sensitive. Use a fresh bottle or a recently opened one stored in a desiccator.
-
Solvent Choice: The reaction is typically run in a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[5][6] Ensure your solvent is anhydrous.
Problem: Side Product Formation
Q: My reaction mixture turned dark, and I see unexpected spots on TLC. What are they?
-
Cause (Fischer Esterification): High temperatures during prolonged reflux can cause decomposition or side reactions, especially if the alcohol is secondary (elimination to an alkene is possible).[1][2]
-
Solution: Try running the reaction at the lower end of the required temperature range. If possible, consider switching to a milder method like the Steglich esterification.
-
Cause (Steglich Esterification): If the reaction is slow or the alcohol concentration is low, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which will not react further.[4][5]
-
Solution: This side reaction is suppressed by the addition of DMAP, which rapidly intercepts the O-acylisourea to form a more reactive intermediate.[4][5] Ensure DMAP is present.
Problem: Difficulty in Product Purification
Q: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich reaction?
DCU is the urea formed from DCC after it has activated the carboxylic acid.
-
Filtration: DCU is insoluble in most common organic solvents (like DCM, ether, and ethyl acetate).[3] After the reaction is complete, you can often filter the crude reaction mixture through a pad of Celite to remove the bulk of the precipitated DCU.
-
Precipitation/Trituration: If DCU remains in solution, concentrate the reaction mixture and add a non-polar solvent like hexanes or pentane. The non-polar ester should remain dissolved while the more polar DCU precipitates and can be filtered off.
-
Chromatography: If trace amounts remain, they can be removed via standard silica gel column chromatography.
Q: How do I properly quench and work up a Fischer esterification?
-
Cool Down: Allow the reaction to cool to room temperature.
-
Neutralize the Acid: Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate CO₂ gas, so vent the funnel frequently.[21] Continue adding the bicarbonate solution until the aqueous layer is basic (test with pH paper).
-
Extract the Product: Extract the neutralized mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The ester will move into the organic layer.
-
Wash and Dry: Wash the combined organic layers with water and then with brine to remove residual salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Optimized Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Methyl Ester)
This protocol is optimized for driving the equilibrium of a sterically hindered reaction.
Reagents:
-
This compound (1.0 eq)
-
Methanol (reagent grade, used as solvent, >20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)
-
Toluene (optional, for Dean-Stark)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Reagent Addition: Add methanol (at least 20 molar equivalents, can be used as the solvent). While stirring, slowly and carefully add the concentrated sulfuric acid.[21][22]
-
Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 12-24 hours. The reaction progress should be monitored periodically by TLC.[16][22]
-
Workup: Cool the reaction to room temperature. Remove the excess methanol using a rotary evaporator. Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. Then wash with water, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified further by silica gel column chromatography if necessary.
Protocol 2: Steglich Esterification (tert-Butyl Ester)
This protocol is ideal for coupling the hindered acid with a hindered alcohol like tert-butanol.
Reagents:
-
This compound (1.0 eq)
-
tert-Butanol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Setup: To an oven-dried, N₂-flushed round-bottom flask containing a magnetic stir bar, add this compound, tert-butanol, and DMAP.
-
Solvent: Add anhydrous DCM (approx. 0.1 M concentration relative to the acid).
-
Initiation: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve the DCC in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a Celite pad to remove the precipitated DCU, washing the pad with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. To remove any remaining soluble DCU, add cold hexanes to the residue and store at 4°C for 1 hour to precipitate more DCU. Filter again and concentrate the filtrate. The resulting crude ester can be purified by column chromatography.
Table 2: Recommended Starting Conditions
| Parameter | Fischer Esterification | Steglich Esterification |
| Acid:Alcohol Ratio | 1 : >20 (Alcohol as solvent) | 1 : 1.2 |
| Catalyst/Reagent | H₂SO₄ (5 mol%) | DCC (1.1 eq), DMAP (10 mol%) |
| Solvent | Alcohol or Toluene | Anhydrous DCM or THF |
| Temperature | Reflux (65-110°C) | 0°C to Room Temperature |
| Typical Time | 12 - 48 hours | 12 - 18 hours |
Reaction Mechanism Visualizations
Fischer-Speier Esterification Pathway
Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.
Steglich Esterification Pathway
Caption: Catalytic cycle of the DMAP-accelerated Steglich esterification.
References
-
Masterson, D. S. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Grokipedia. Steglich esterification. [Link]
-
JoVE. (2024). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]
-
The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
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Chen, L., et al. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9), 1315-1327. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2111-2114. [Link]
-
Gawas, S. D., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 12(1), 160. [Link]
-
Nguyen, T. T. N., et al. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology, 36(4). [Link]
-
Organic Chemistry Portal. (2021). Mitsunobu Reaction. [Link]
-
Edwards, H. O., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Masterson, D. S. (2017). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mukhopadhyay, T., & Seppelt, K. (1987). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Synthesis, 1987(01), 68-70. [Link]
-
Oxford Instruments. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
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BYJU'S. Fischer esterification reaction. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
NROChemistry. Fischer Esterification: Mechanism & Examples. [Link]
-
University of Toronto. Lab5 procedure esterification. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
La-Venia, A., et al. (2020). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 5(2), 1163–1170. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
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Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. [Link])
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Krische, M. J., et al. (2018). Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. Angewandte Chemie International Edition, 57(38), 12494-12498. [Link]
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Chen, Y. P., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]
-
ResearchGate. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]
-
Sun, H. B., Hua, R., & Yin, Y. (2006). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Molecules, 11(4), 263-271. [Link]
- Google Patents.
-
The University of Manchester. Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. [Link]
-
ScienceDirect. Synthesis and crystal structure of methyl ester of 3-phenyl-2-thioureido-propanoic acid. [Link]
-
ResearchGate. (2014). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-2-phenoxybutanoic Acid
Welcome to the technical support guide for 3-Methyl-2-phenoxybutanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate the smooth progression of your experiments.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a carboxylic acid derivative with a molecular structure that presents inherent challenges to achieving high concentrations in aqueous media. Its solubility is dictated by a balance between its polar carboxylic acid group and its nonpolar phenoxy and butyl groups.
| Property | Estimated Value/Range | Implication for Aqueous Solubility |
| Molecular Weight | ~194.23 g/mol | Moderate molecular weight, not a primary driver of insolubility. |
| pKa | 4-5 (estimated) | As a carboxylic acid, its charge state, and therefore solubility, will be highly dependent on pH. |
| logP | >3 (estimated) | A high octanol-water partition coefficient indicates a lipophilic nature, predicting low intrinsic aqueous solubility. |
The combination of a lipophilic structure (high logP) and an ionizable carboxylic acid group (pKa in the acidic range) means that at neutral pH, the compound will be predominantly in its deprotonated, anionic form, which is more soluble than the neutral form. However, the bulky nonpolar regions of the molecule can still limit its interaction with water.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues that arise when working with this compound.
Q1: What is the intrinsic aqueous solubility of this compound and why is it so low?
A1: The intrinsic solubility (the solubility of the un-ionized form) of this compound is expected to be very low, likely in the low µg/mL range. This is due to the molecule's significant lipophilicity, contributed by the phenoxy and methylbutanoic groups. These nonpolar moieties are energetically unfavorable to accommodate within the hydrogen-bonding network of water, leading to the compound's poor aqueous solubility.
Q2: I'm observing precipitation when I dilute my organic stock solution into an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue when working with poorly soluble compounds. The organic solvent in your stock solution (e.g., DMSO) keeps the compound solubilized at a high concentration. When this is diluted into an aqueous buffer, the concentration of the organic solvent drops dramatically. If the final concentration of this compound is above its aqueous solubility limit at the buffer's pH, it will precipitate out of the solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound.
-
Increase the pH of the Aqueous Buffer: As a carboxylic acid, increasing the pH of the buffer will shift the equilibrium towards the more soluble deprotonated (anionic) form. A buffer with a pH of 7.4 or higher is recommended.
-
Use a Co-solvent System: Incorporate a water-miscible organic solvent into your final aqueous solution. See Q4 for more details.
-
Employ Formulation Technologies: For more demanding applications, consider using solubility enhancers like cyclodextrins or surfactants. See Q5 for more details.
Q3: What is the most effective pH adjustment strategy for solubilizing this compound?
A3: The solubility of a carboxylic acid increases significantly as the pH of the solution rises above its pKa. At a pH two units above the pKa, the compound will be >99% in its more soluble, ionized (salt) form.
Protocol for pH-Dependent Solubilization:
-
Prepare a slurry of this compound in your desired aqueous buffer (e.g., PBS).
-
Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the compound is fully dissolved and the desired pH is reached.
-
Be cautious not to overshoot the pH, as this could affect the stability of your compound or interfere with your experimental system.
Caption: pH-dependent equilibrium of this compound.
Q4: Can I use co-solvents to improve solubility? Which are recommended?
A4: Yes, co-solvents can be very effective. A co-solvent system reduces the polarity of the aqueous medium, making it more favorable for the nonpolar parts of the this compound molecule.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent. However, it can have effects on cell-based assays, so the final concentration should typically be kept below 0.5%.
-
Ethanol: Another common and effective co-solvent. Be mindful of its potential effects on your experimental system.
-
Polyethylene glycol (PEG) 300/400: A less toxic option that can be very effective at increasing solubility.
-
Propylene glycol: Similar to PEG, it is a good choice for in vitro and in vivo studies.
Experimental Workflow for Co-solvent Selection:
Caption: Workflow for selecting an appropriate co-solvent system.
Q5: Are there other formulation strategies to create stable aqueous solutions?
A5: For applications requiring higher concentrations or improved stability, advanced formulation strategies can be employed.[1][2]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[1] The nonpolar part of this compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that has a much higher aqueous solubility.[1] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) are commonly used.
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of these micelles can entrap poorly soluble compounds, increasing their apparent solubility. Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in pharmaceutical formulations.
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed.[3] These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[3]
The choice of formulation strategy will depend on the specific requirements of your experiment, including the desired concentration, the route of administration (for in vivo studies), and the compatibility with your assay system.[2]
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 1.9423 mg of this compound (MW: 194.23 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in a tightly sealed vial.
Protocol 2: Preparation of a Working Solution using pH and Co-solvent
This protocol aims to prepare a 100 µM working solution in a buffer containing 1% DMSO at pH 7.4.
-
Take 1 µL of the 10 mM stock solution in DMSO.
-
Add it to 99 µL of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Vortex immediately and thoroughly to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If it is not clear, you may need to lower the final concentration or increase the percentage of co-solvent.
References
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. LBL-31441; DE92008310. Lawrence Berkeley Lab.
- Starr, J. N., & King, C. J. (1992). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Application to Extraction Processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579.
-
PubChem. (n.d.). (R)-3-Methyl-2-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Ouellet, D., & Hsu, C. P. (2012). Optimizing the Formulation of Poorly Water-Soluble Drugs. American Pharmaceutical Review, 15(1), 10-17.
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
- Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 814953.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]
Sources
Technical Support Center: Method Refinement for the Chiral Separation of 3-Methyl-2-phenoxybutanoic Acid
Welcome to the technical support center for the chiral separation of 3-Methyl-2-phenoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible separation.
Introduction
This compound, a chiral carboxylic acid, presents unique challenges in enantioselective chromatography. Its acidic nature necessitates careful control of mobile phase pH and additives to prevent peak tailing and achieve baseline resolution. This guide provides a structured approach to method refinement, addressing common issues encountered during analysis.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing probable causes and step-by-step protocols for resolution.
Scenario 1: Poor or No Enantiomeric Resolution
Question: I am injecting my racemic standard of this compound, but I am seeing only a single peak or a small shoulder instead of two distinct peaks. What is happening and how can I fix it?
Probable Causes & Solutions:
-
Suboptimal Chiral Stationary Phase (CSP) Selection: The primary driver of chiral separation is the interaction between the analyte and the CSP. Not all CSPs are suitable for all compounds. For acidic compounds like this compound, certain phases demonstrate superior performance.
-
Expert Insight: The enantioseparation of acidic compounds is often successful on polysaccharide-based (derivatized cellulose or amylose) or macrocyclic glycopeptide-based CSPs.[1][2] These phases offer a combination of hydrogen bonding, π-π, and steric interactions necessary for chiral recognition.[2][3]
-
Protocol: CSP Screening:
-
Select a small library of 2-3 columns with different selectivities. A good starting point would be a cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), an amylose-based column, and a macrocyclic glycopeptide column (e.g., Chirobiotic T).[2]
-
Prepare a 1 mg/mL solution of the racemic standard in your mobile phase.
-
For each column, run a generic starting method. For normal phase, a mobile phase of Hexane/Isopropanol (IPA) is common; for reversed-phase, Acetonitrile/Water with a buffer is a good start.[1]
-
Evaluate the chromatograms for any sign of peak splitting. Even partial separation indicates that the phase has potential for optimization.[1]
-
-
-
Inappropriate Mobile Phase Composition: The mobile phase composition, particularly the type and concentration of the organic modifier and additives, critically influences chiral recognition.[1][4]
-
Expert Insight: For acidic analytes, the presence of a small amount of an acidic modifier in the mobile phase is often essential to ensure the analyte is in its protonated form and to improve peak shape and selectivity.[1][5]
-
Protocol: Mobile Phase Optimization:
-
Organic Modifier: Systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol in normal phase) in 5% increments (e.g., 95:5, 90:10, 85:15 Hexane/IPA).[1][6]
-
Acidic Additive: Add a small amount (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to your mobile phase.[1][5] This is crucial for protonating the carboxylic acid group, which can enhance interaction with the CSP.
-
Temperature: Vary the column temperature in 5°C increments (e.g., 20°C, 25°C, 30°C).[1][7] Lower temperatures often increase resolution, although this can also increase backpressure and run time.
-
-
Scenario 2: Asymmetric Peaks (Tailing)
Question: I can see two peaks, but they are broad and tailing significantly, which makes accurate integration difficult. What causes this and how can I improve the peak shape?
Probable Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Peak tailing for acidic compounds is frequently caused by strong, undesirable interactions with residual silanol groups on the silica support of the column.[8][9] The carboxylic acid moiety is particularly prone to these interactions.
-
Expert Insight: To mitigate this, the mobile phase must be modified to suppress the ionization of both the analyte and the residual silanols.
-
Protocol: Mobile Phase Additive Adjustment:
-
Ensure Proper Acidification: Confirm that your mobile phase contains an acidic modifier (e.g., 0.1% TFA or acetic acid). This keeps the this compound in its neutral, protonated form, reducing its interaction with active silanol sites.[1][9]
-
Adjust pH (Reversed-Phase): If you are working in reversed-phase, ensure the mobile phase pH is at least 1-2 units below the pKa of your analyte.[1]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[8][10] Chiral columns can be particularly sensitive to overloading.[10]
-
Expert Insight: The characteristic sign of overloading on some chiral phases is a tailing peak, unlike the "shark-fin" fronting often seen on achiral columns.[10]
-
Protocol: Sample Dilution Study:
-
Prepare 1:10 and 1:100 dilutions of your sample.
-
Inject the diluted samples.
-
If the peak shape improves significantly (becomes more symmetrical), the original sample was overloading the column.[1] Determine the optimal concentration that balances signal intensity with peak symmetry.
-
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.[8]
-
Protocol: Column Washing:
-
Consult the column manufacturer's guidelines for recommended washing procedures.
-
For polysaccharide-based columns, washing with a stronger solvent like 100% ethanol or isopropanol can be effective.[11] For immobilized CSPs, stronger solvents might be permissible.[1]
-
Always flush the column with the mobile phase until the baseline is stable before running the next sample.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for method development for the chiral separation of this compound?
A polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD), is an excellent starting point.[12] These are widely used for a broad range of compounds, including acidic ones.[2][13]
For the mobile phase, a normal-phase approach is often recommended as a first choice for method development.[14]
Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Proven broad selectivity for a wide range of chiral compounds, including acids.[2][12] |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions for initial method development. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | A common starting point for normal phase chiral separations.[5] The acid modifier is critical for good peak shape with carboxylic acids.[1] |
| Flow Rate | 0.8 - 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[6] |
| Temperature | 25°C (Ambient) | A controlled temperature provides better reproducibility. Temperature can be optimized later to improve resolution.[7] |
| Detection | UV at 220 nm or 270 nm | Based on the phenoxy and carboxylic acid chromophores. Wavelength may require optimization. |
Q2: How does temperature affect the separation?
Temperature has a significant effect on chiral separations.[7] Generally, decreasing the temperature increases the resolution (selectivity factor α), as the interactions between the analyte and the CSP become more defined. However, this also leads to longer retention times and higher backpressure. Conversely, increasing the temperature can decrease analysis time but may reduce resolution.[1] It is an important parameter to optimize once initial separation is achieved.
Q3: Can I use a gradient elution for this chiral separation?
While possible, isocratic elution is much more common and generally recommended for chiral separations.[15] The enantiomers have the same chemical properties and thus similar retention behavior in response to changes in mobile phase strength. An isocratic mobile phase allows the separation to be governed primarily by the specific chiral interactions with the stationary phase.[15]
Q4: My method was working well, but now the resolution is degrading over time. What should I do?
This is a common issue often referred to as "column memory effect," especially when using acidic or basic modifiers.[15] The modifier can accumulate on the stationary phase and alter its selectivity over time. It can also be due to column contamination.
-
Thorough Column Washing: First, try washing the column extensively according to the manufacturer's instructions. A wash with 100% Ethanol or IPA is often effective for removing contaminants from polysaccharide columns.[11]
-
Re-equilibration: Ensure the column is thoroughly re-equilibrated with the mobile phase after washing. This can sometimes take a significant amount of time (many column volumes).[15]
-
Dedicated Column: If possible, dedicate a column specifically for methods that use acidic modifiers to avoid cross-contamination and ensure method robustness.[15]
Part 3: Visualization & Protocols
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for developing and troubleshooting the chiral separation method.
Caption: Logical workflow for chiral method development and optimization.
Protocol: Sample and Mobile Phase Preparation
1. Mobile Phase Preparation (Example: 90:10:0.1 n-Hexane/IPA/TFA)
-
Measure 900 mL of HPLC-grade n-Hexane into a 1 L safety-coated glass reservoir.
-
Add 100 mL of HPLC-grade 2-Propanol (IPA) to the reservoir.
-
Using a micropipette, add 1.0 mL of Trifluoroacetic Acid (TFA) to the mixture.
-
Cap the reservoir and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing before use.[6]
2. Standard Preparation (1 mg/mL)
-
Accurately weigh 10 mg of racemic this compound.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase (or a suitable solvent in which the analyte is soluble, like IPA) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Add the same solvent to the 10 mL mark and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
References
- Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
- Altria, M., et al. (2017). Chiral Separation of Aryloxyphenoxy-Propionate Herbicides in a permethyl-β-cycloderin Based Column. Influence of Temperature and Mobile Phase Composition on Enantioselectivity. PubMed.
- Chromatography Today. (2020).
- ResearchGate. Mobile phase optimization for the separation of some herbicide samples using HPLC.
- American Chemical Society. (2011).
- Sigma-Aldrich.
- Alwsci.
- The Chiral Notebook.
- Daicel Chiral Technologies.
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
- LCGC International. (2014). Peak Tailing and Resolution.
- Benchchem. Enantioselective HPLC Method for the Separation of 3-methyl-2-phenylbutanamide Enantiomers.
- ResearchGate. (2014). How can I improve my chiral column resolution?.
- ScienceDirect.
- PubMed. (2024).
- LCGC International. (2023).
- Phenomenex.
- Sigma-Aldrich.
- Restek. (2021).
- YMC.
- MDPI.
- Wiley. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
- REFLECT.
- VTechWorks.
- BGB Analytik. CHIRAL Handbook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 11. researchgate.net [researchgate.net]
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- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Addressing Off-Target Effects of 3-Methyl-2-phenoxybutanoic Acid in Cellular Assays
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 3-Methyl-2-phenoxybutanoic acid. This guide is designed to assist researchers in navigating the complexities of cellular assays involving this compound, with a specific focus on identifying and mitigating potential off-target effects. Due to the limited publicly available research on the specific targets of this compound, this document will proceed under the working hypothesis that it is being investigated as a modulator of inflammatory pathways, such as the NLRP3 inflammasome or associated caspases. This framework will allow us to provide a comprehensive and practical guide to troubleshooting and ensuring the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the potential for off-target effects with this compound?
A1: A multi-pronged approach is crucial for distinguishing on-target from off-target effects.[1] Initially, you should:
-
Determine the Potency and Efficacy: Establish a clear dose-response curve for your primary endpoint. Off-target effects often manifest at higher concentrations, so identifying the minimal effective concentration is key to minimizing them.[1]
-
Use Orthogonal Assays: Confirm your primary finding using multiple, distinct experimental methods that measure the same biological outcome.[1] For instance, if you observe a reduction in IL-1β secretion (a marker of inflammasome activation), you could corroborate this with measurements of caspase-1 activity or pyroptosis.
-
Employ Counter-Screening: Test this compound against related cellular targets. If you hypothesize it inhibits the NLRP3 inflammasome, you should test its activity on other inflammasomes like AIM2 and NLRC4.[3] Lack of activity against these related pathways strengthens the claim of selectivity.[4]
Q2: My results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors, some of which may be related to off-target effects:
-
Cellular Health: Off-target effects can induce cellular stress, impacting reproducibility.[1] It's essential to monitor cell viability and morphology at all tested concentrations.
-
Experimental Variability: Inconsistencies in cell passage number, confluency, or reagent preparation can all contribute to variable results.[5]
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized in your culture medium and stable for the duration of your experiment. Precipitation at higher concentrations can lead to a non-dose-dependent effect.[1]
Q3: How can I be sure that this compound is directly targeting my protein of interest and not an upstream or downstream signaling event?
A3: This is a critical question in mechanism of action studies. Consider the following:
-
Target Engagement Assays: If a direct target is known or hypothesized, utilize biophysical or biochemical assays (e.g., thermal shift assay, surface plasmon resonance) to confirm direct binding.
-
Rescue Experiments: If your compound inhibits a specific enzyme, try to "rescue" the phenotype by overexpressing a drug-resistant mutant of that enzyme.[1]
-
Upstream Pathway Analysis: If you are studying NLRP3 inflammasome inhibition, for example, it's important to rule out inhibition of the "priming" signal (Signal 1), which is often mediated by Toll-like receptors (TLRs) and the NF-κB pathway.[3]
Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Cellular Toxicity at Effective Concentrations | 1. The on-target effect is inherently cytotoxic. 2. Off-target effects are causing cell death.[1] | 1. Perform a detailed cytotoxicity assay (e.g., LDH release, Annexin V/PI staining) to determine the therapeutic window. 2. Use a structurally related but inactive analog as a negative control to assess non-specific toxicity.[1] 3. Co-treat with inhibitors of known off-targets if any have been identified.[1] |
| Observed Effect is Not Dose-Dependent | 1. The compound has precipitated at higher concentrations.[1] 2. The on-target effect is saturated at lower concentrations.[1] 3. Off-target effects at higher concentrations are masking the on-target effect.[1] | 1. Visually inspect for precipitation and consider using a different solvent or lower concentrations. 2. Expand the lower end of your concentration range to better define the dose-response curve. 3. Investigate potential off-targets through literature searches for similar scaffolds or by using broader screening panels. |
| Inhibition of a Pathway, but No Direct Target Engagement | 1. The compound is acting on an upstream or downstream component of the pathway.[3] 2. The compound is an allosteric modulator.[6] | 1. Map the signaling pathway and test the effect of the compound on key upstream and downstream markers. 2. Utilize kinetic studies or structural biology approaches to investigate allosteric binding. |
| Discrepancy Between Biochemical and Cellular Assay Results | 1. Poor cell permeability of the compound. 2. The compound is being metabolized or effluxed by the cells. 3. The cellular environment (e.g., protein binding) is altering the compound's activity. | 1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Use inhibitors of drug transporters (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. 3. Compare activity in serum-free versus serum-containing media. |
Experimental Protocols
Protocol 1: Assessing NLRP3 Inflammasome Selectivity
This protocol outlines a workflow to determine if this compound selectively inhibits the NLRP3 inflammasome over other inflammasomes.
Step-by-Step Methodology:
-
Cell Culture: Use immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes.
-
Priming (Signal 1):
-
For NLRP3, NLRC4, and Pyrin inflammasome activation, prime cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours.
-
For AIM2 inflammasome activation, priming is not always necessary, but can be included for consistency.
-
-
Inhibitor Treatment: Pre-incubate the primed cells with a dose range of this compound for 30-60 minutes. Include a known NLRP3 inhibitor (e.g., MCC950) as a positive control.[7]
-
Inflammasome Activation (Signal 2):
-
NLRP3: Add Nigericin (10 µM) or ATP (5 mM) for 1 hour.
-
NLRC4: Transfect cells with flagellin (e.g., from Salmonella typhimurium).
-
AIM2: Transfect cells with poly(dA:dT) (1 µg/mL).
-
Pyrin: Use TcdA or TcdB toxins from Clostridium difficile.
-
-
Endpoint Measurement:
-
Collect the cell culture supernatant.
-
Measure IL-1β and IL-18 secretion using ELISA.
-
Measure cell death (pyroptosis) via LDH release assay.
-
-
Data Analysis: Compare the inhibitory effect of this compound across the different inflammasome activators. Selective NLRP3 inhibition will show potent reduction of IL-1β in the NLRP3-activated samples with minimal effect on the others.[4]
Protocol 2: Differentiating On-Target vs. Off-Target Effects using CRISPR/Cas9
This protocol describes a method to validate the on-target effect of this compound by knocking out its putative target.[8]
Step-by-Step Methodology:
-
Target Identification: Identify the putative molecular target of this compound.
-
gRNA Design and Cloning: Design and clone at least two independent gRNAs targeting the gene of interest into a Cas9-expressing vector.
-
Generation of Knockout Cell Line: Transfect the target cell line with the gRNA/Cas9 plasmids.
-
Verification of Knockout: Select single-cell clones and verify the knockout of the target protein by Western blot or genomic sequencing.
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with a dose range of this compound.
-
Data Analysis:
Visualizing Experimental Workflows and Pathways
Diagram 1: Workflow for Assessing Inflammasome Selectivity
Caption: Workflow for inflammasome selectivity profiling.
Diagram 2: Logic for On-Target vs. Off-Target Determination
Caption: Decision tree for validating on-target effects.
References
- Technical Support Center: Assessing Off-Target Effects of Novel NLRP3 Inhibitors. Benchchem.
- Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. Benchchem.
- Technical Support Center: Minimizing Off-Target Effects of Caspase-1 Inhibitors. Benchchem.
- Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination. (2013).
- Drugs to Inhibit the NLRP3 Inflammasome: Not Always on Target. ResearchGate. (2025).
- Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action. Journal of Experimental Medicine. (2025).
- NSAIDs are Caspase Inhibitors. PubMed Central.
- New chemical modification reduces off-target effects in siRNA drugs. News-Medical.Net. (2024).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- Pharmacological Inhibitors of the NLRP3 Inflammasome. PubMed Central.
- What are caspase 1 inhibitors and how do they work?. Patsnap Synapse. (2024).
- Caspase Substrates and Inhibitors. PubMed Central.
- Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. PubMed Central.
- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- Off-Target Effects Analysis. Creative Diagnostics.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Technical Support Center: Investigating Off-Target Effects of Small Molecules. Benchchem.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Digital Commons@DePaul.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central.
- Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. (2017).
- 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate.
- 943-45-3 | MFCD00129939 | 2-Methyl-2-phenoxypropanoic acid. AA Blocks.
- 3-Methyl-2-(4-methylphenoxy)benzoic acid. PubMed Central.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020).
- Usnic Acid Targets 14-3-3 Proteins and Suppresses Cancer Progression by Blocking Substrate Interaction. NIH.
- 2-methyl-2-phenoxypropanoic acid | CAS 943-45-3. SCBT.
- (PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. ResearchGate.
- 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575. PubChem.
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- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise in 3-Methyl-2-phenoxybutanoic Acid Binding Assays
Prepared by the Senior Application Scientist Team
Core Principles: Understanding Signal, Noise, and the S/N Ratio
In any binding assay, the total measured signal is a composite of specific binding and non-specific binding (NSB). The "noise" or "background" is primarily composed of this non-specific binding along with instrumental noise. The goal is to maximize the specific signal while minimizing the noise.
-
Total Binding: The signal measured in the presence of your labeled ligand (e.g., radiolabeled 3-Methyl-2-phenoxybutanoic acid) and the target protein.
-
Non-Specific Binding (NSB): The signal observed when the labeled ligand binds to components other than the target receptor, such as the assay plate, filters, or other proteins. This is determined by adding a high concentration of an unlabeled competitor to saturate the specific binding sites.[1]
-
Specific Binding: The signal derived from the ligand binding to its intended target. It is calculated as: Specific Binding = Total Binding - Non-Specific Binding.
-
Signal-to-Noise Ratio (S/N): A measure of assay quality, often represented as Total Binding / Non-Specific Binding. A higher ratio indicates a more robust and reliable assay.
Caption: A logical workflow for troubleshooting a low specific binding signal.
Frequently Asked Questions (FAQs)
Q1: Which binding assay format is best suited for a small molecule like this compound?
The choice depends on several factors including the available equipment, the nature of the target, and whether a labeled version of the ligand is available.
-
Filtration Assay: A classic and robust method, especially for membrane-bound receptors. It involves separating bound from free ligand by vacuum filtration. [2]It is generally low-cost but can be lower-throughput.
-
Scintillation Proximity Assay (SPA): A homogeneous "mix-and-measure" assay that requires no separation step, making it ideal for high-throughput screening (HTS). [3][4]It relies on a radiolabeled ligand exciting a scintillant-embedded bead only when in close proximity. [5]* Fluorescence Polarization (FP): Another homogeneous assay. It measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein. It is best when the protein target is significantly larger than the ligand. [6]* Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly sensitive homogeneous assay that uses a lanthanide donor and a fluorescent acceptor. When the ligand binds, it brings the donor and acceptor into proximity, generating a FRET signal. This format has an excellent signal-to-noise ratio due to the time-delayed measurement which reduces background fluorescence. [6] Q2: What are the essential controls I must include in every binding assay plate?
-
Total Binding: Labeled ligand + target protein.
-
Non-Specific Binding (NSB): Labeled ligand + target protein + excess unlabeled competitor (typically 100-1000 times the Kd of the unlabeled ligand). [7]* Background/Blank: Labeled ligand only (no protein). This helps identify binding to the plate/filter.
Q3: What is a Z'-factor, and why is it important?
The Z'-factor (pronounced Z-prime) is a statistical parameter used to quantify the quality of an assay, particularly for HTS. It is calculated using the means and standard deviations of your positive control (e.g., total binding) and negative control (e.g., non-specific binding).
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require further optimization.
-
Z' < 0: The assay is not viable for screening.
A good Z'-factor indicates that the signal window is large enough and the data variation is small enough to confidently distinguish hits from non-hits.
Key Experimental Protocols
Protocol 1: Filter-Based Saturation Binding Assay
This protocol aims to determine the binding affinity (Kd) and maximum binding capacity (Bmax) of radiolabeled this compound.
Materials:
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radiolabeled Ligand (e.g., [³H]-3-Methyl-2-phenoxybutanoic acid)
-
Unlabeled Ligand (for NSB determination)
-
Target Protein Preparation (e.g., membrane fraction)
-
Glass Fiber (GF/B or GF/C) Filter Plates
-
Vacuum Manifold / Cell Harvester
-
Scintillation Fluid and Microplate Scintillation Counter
Procedure:
-
Prepare Ligand Dilutions: Create a series of 12 dilutions of the radiolabeled ligand in binding buffer, ranging from ~0.1x Kd to ~10x Kd (if Kd is unknown, use a wide range from pM to µM).
-
Set Up Assay Plate: In a 96-well plate, add reagents in triplicate for each concentration:
-
Total Binding Wells: 50 µL binding buffer + 50 µL of each radioligand dilution + 100 µL protein preparation.
-
NSB Wells: 50 µL unlabeled ligand (at 1000x Kd) + 50 µL of each radioligand dilution + 100 µL protein preparation.
-
-
Incubate: Incubate the plate at room temperature for the predetermined equilibrium time (e.g., 90 minutes) with gentle shaking.
-
Harvest: Pre-soak the filter plate with wash buffer. Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound ligand from the free ligand.
-
Wash: Wash the filters 3-5 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry and Count: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity in a microplate counter.
-
Analyze Data: Calculate specific binding for each concentration (Total - NSB). Plot specific binding vs. ligand concentration and fit the data using a non-linear regression model ("one site -- specific binding") to determine Kd and Bmax.
Caption: Experimental workflow for a filter-based saturation binding assay.
References
-
Improving the Signal-to-Noise Ratio. (2021). Chemistry LibreTexts. [Link]
-
Binding Assays. (2025). BMG LABTECH. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (2017). NCBI. [Link]
-
Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Filter-binding assay for analysis of RNA-protein interactions. (2012). PubMed. [Link]
-
Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. (2021). ACS Publications. [Link]
-
What Causes High Background in ELISA Tests? Surmodics IVD. [Link]
-
Filter-Binding Assays. ResearchGate. [Link]
-
Scintillation proximity assay. Wikipedia. [Link]
-
Ligand binding assay. Wikipedia. [Link]
Sources
- 1. graphpad.com [graphpad.com]
- 2. revvity.com [revvity.com]
- 3. Scintillation Proximity Assays | Revvity [revvity.co.jp]
- 4. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
strategies to reduce the phytotoxicity of 3-Methyl-2-phenoxybutanoic acid on non-target plants
Technical Support Center: 3-Methyl-2-phenoxybutanoic Acid Phytotoxicity
Welcome to the technical support guide for managing the phytotoxicity of this compound. This resource is designed for researchers and drug development professionals to provide a foundational understanding, troubleshoot common experimental issues, and offer detailed protocols to mitigate unintended effects on non-target plants.
While this compound is a specific molecule, it belongs to the broader class of phenoxycarboxylic acid herbicides. These compounds function as synthetic auxins or growth regulators.[1][2] Their mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), but they are far more stable and persistent within the plant.[1] At low concentrations, they can stimulate growth, but at higher, herbicidal concentrations, they induce uncontrolled, disorganized cell division and elongation, leading to lethal damage in susceptible plants.[1][2][3]
This guide leverages established principles for mitigating phytotoxicity from auxinic herbicides to provide actionable strategies for your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the phytotoxicity of this compound.
Q1: What is the mechanism of action for this compound and why is it phytotoxic?
A1: As a phenoxyalkanoic acid, this compound acts as a synthetic mimic of the plant hormone auxin.[2][4] In susceptible plants, the compound binds to auxin receptors, such as the TIR1/AFB protein complex.[1] This action leads to the degradation of transcriptional repressor proteins (Aux/IAAs), which in turn "switches on" a cascade of auxin-responsive genes.[1] While normal auxin levels regulate growth, the high concentration and persistence of this synthetic mimic cause an overload, leading to:
-
Uncontrolled Cell Elongation: Stems and petioles twist and bend (epinasty).[5]
-
Ethylene Production: Excessive stimulation of ethylene synthesis contributes to leaf cupping, curling, and senescence.[1]
-
Oxidative Stress: The overstimulation of metabolic processes generates reactive oxygen species (ROS), leading to cellular damage and necrosis.[6][7]
This uncontrolled growth ultimately exhausts the plant's resources, leading to death.[8]
}
Figure 1. Simplified signaling pathway of auxinic herbicides like this compound leading to phytotoxicity.
Q2: What are the typical symptoms of phytotoxicity on sensitive, non-target plants?
A2: Symptoms typically appear on the newest growth first and can manifest within hours of exposure.[5][9] The severity depends on the concentration and the plant's sensitivity.
| Symptom Category | Specific Manifestations | Typical Onset |
| Growth Distortion | Twisting, curling, and cupping of leaves (epinasty); bending and spiraling of stems.[10][11] | Hours to days |
| Leaf Abnormalities | Stunted new leaves; parallel veins ("strapping"); wavy or rough leaf margins.[8][9] | Days to weeks |
| Discoloration | Leaf yellowing (chlorosis), often followed by browning (necrosis) and tissue death.[10][11] | Days to weeks |
| Reproductive Effects | Reduced flower and fruit set; delayed fruit ripening.[9][12] | Weeks to months |
Table 1. Common phytotoxicity symptoms of phenoxy herbicides on non-target plants.
Q3: How can my experiment become contaminated?
A3: Contamination can occur through several vectors, often involving minute quantities of the compound.
-
Spray Drift: Fine droplets carried by wind during application.[9][13]
-
Volatilization: The compound turning into a gas, especially in temperatures above 80°F (27°C), and moving off-target.[5][13]
-
Root Uptake: Contaminated soil or water carries the compound to the plant's roots.[10]
-
Equipment Contamination: Using sprayers or containers previously used for the herbicide without thorough cleaning.[14]
-
Contaminated Materials: Use of compost, mulch, or soil that has been inadvertently exposed to the herbicide.[5]
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during experimentation.
Issue 1: My control or untreated plants are showing signs of phytotoxicity.
This indicates unintended exposure. The goal is to identify and eliminate the source of contamination.
}
Figure 2. Decision tree for troubleshooting sources of unintended phytotoxicity in control plants.
Issue 2: Phytotoxicity results are inconsistent across replicates.
Inconsistency often points to variability in application or environmental factors.
-
Question: Was the application technique uniform?
-
Causality: Non-uniform spray coverage can lead to different doses being applied to each plant. Slight variations in the volume applied can cause significant differences in phytotoxic effects.
-
Solution: Calibrate application equipment before each use to ensure a consistent output.[9] Use a standardized spraying technique (e.g., consistent nozzle distance and speed) for all replicates. For soil applications, ensure the compound is thoroughly and evenly mixed into the media.
-
-
Question: Were environmental conditions stable across all replicates?
-
Causality: Microclimate variations (e.g., differences in light, temperature, or airflow) can affect a plant's metabolic rate and its susceptibility to herbicides.[10] For example, plants under higher light may metabolize the compound differently than those in shadier spots.
-
Solution: Randomize the placement of replicates within the experimental area to average out microclimate effects. Monitor and record environmental conditions throughout the experiment.
-
-
Question: Are the plants genetically and developmentally uniform?
-
Causality: The age and developmental stage of a plant can significantly influence its sensitivity to auxinic herbicides.[15][16] Younger, actively growing tissues are often the most susceptible.[5]
-
Solution: Use plants from the same seed lot, grown under identical conditions. Select plants that are at a consistent growth stage and size for the experiment.
-
Part 3: Mitigation Strategies & Protocols
This section provides detailed protocols for actively reducing phytotoxicity in cases of accidental exposure or for experiments requiring the presence of sensitive plants.
Strategy 1: Adsorption with Activated Carbon
Activated carbon has an extremely high surface area and porosity, allowing it to adsorb and immobilize organic molecules like phenoxy herbicides, making them unavailable for plant uptake.[17] This is the most effective strategy for decontaminating soil or potting media.[5][14]
| Adsorbent | Efficacy | Application | Considerations |
| Activated Carbon | High | Soil, potting media, aqueous solutions | Highly effective but can be costly. Ratios depend on soil type and herbicide concentration.[18][19] |
| Biochar | Moderate to High | Soil, potting media | Efficacy varies with production method. Can also improve soil structure. |
| Clay (Bentonite) | Low to Moderate | Soil | Less effective than carbon; primarily used for spill containment. |
Table 2. Comparison of common adsorbents for herbicide inactivation.
}
Figure 3. Experimental workflow for soil decontamination using activated carbon.
Protocol 1: Soil Decontamination with Activated Carbon
Objective: To inactivate this compound in soil or potting media to prevent uptake by non-target plants.
Materials:
-
Activated carbon (horticultural grade)
-
Water
-
Spreader or sprayer
-
Tiller or rake
-
Personal Protective Equipment (PPE): gloves, mask, safety glasses
Procedure:
-
Determine Application Rate: The required amount depends on the herbicide concentration and soil type. A general starting point is 1 to 2 lbs of activated carbon per 100 sq. ft. (50-100 g/m²).[5] Sandy soils may require higher rates than clay soils.[19] For known spills, a ratio of at least 100:1 (carbon:herbicide active ingredient by weight) is recommended.[14]
-
Prepare Slurry: For even application, mix the calculated amount of activated carbon with water to form a slurry. A common ratio is 1 pound of carbon in 1-2 gallons of water.[14]
-
Apply to Soil: Uniformly apply the slurry to the surface of the contaminated soil.
-
Incorporate: Immediately and thoroughly mix the activated carbon into the top 4-6 inches of soil using a tiller or rake. This step is critical to ensure the herbicide comes into contact with the carbon.[5]
-
Irrigate: Lightly water the treated area to help settle the carbon and ensure good soil contact.
-
Post-Treatment: The area can typically be replanted after 24 hours.[14] For critical experiments, a bioassay (e.g., planting a highly sensitive species like tomato or bean) is recommended to confirm decontamination.
Strategy 2: Mitigating Oxidative Stress
Phytotoxicity from auxinic herbicides involves the secondary effect of massive oxidative stress from ROS production.[6][20] Exogenous application of antioxidants may help the plant cope with this stress, though it will not reverse the primary hormonal effects. This is a rescue strategy with limited efficacy but may be useful for low-level exposure.
Protocol 2: Antioxidant Rescue Treatment
Objective: To reduce secondary cellular damage from oxidative stress following low-level, unintended exposure.
Materials:
-
Glutathione (reduced form, GSH) or Ascorbic Acid (Vitamin C)
-
Distilled water
-
pH meter and adjustment solutions (e.g., KOH)
-
Foliar sprayer
-
Surfactant (non-ionic, optional)
Procedure:
-
Solution Preparation: Prepare a 0.2 mM to 0.5 mM solution of Glutathione in distilled water. Adjust the pH to a neutral range (6.5-7.0) to ensure stability and plant uptake. A few drops of a non-ionic surfactant can be added to improve leaf coverage.
-
Immediate Application: As soon as unintended exposure is suspected, thoroughly wash the foliage of affected plants with plain water to remove any surface residue.[5]
-
Foliar Spray: Apply the antioxidant solution as a fine foliar mist, ensuring complete coverage of all leaves, especially the new growth. Apply during cooler parts of the day (early morning or late evening) to maximize absorption and minimize evaporation.
-
Repeat Application: Re-apply the treatment every 48-72 hours for one week.
-
Monitor: Observe the plants for signs of recovery, such as the emergence of new, healthy growth. Note that existing damage (e.g., twisted leaves) will not be reversed, but the treatment may prevent further decline and support new growth.[21]
Strategy 3: Decontamination of Equipment
Preventing cross-contamination is crucial. A dedicated sprayer for herbicides is the best practice.[10] If this is not possible, rigorous cleaning is required.
Protocol 3: Sprayer Decontamination Using Activated Carbon
Objective: To remove residual this compound from spray equipment to prevent cross-contamination.
Materials:
-
Detergent
-
Activated carbon
-
Water
-
PPE
Procedure:
-
Initial Rinse: Wash the sprayer system with water containing a detergent (e.g., 1 cup per 50 gallons). Circulate through the entire system and drain completely.[14]
-
Carbon Slurry Wash: Fill the tank halfway with fresh water. Add activated carbon at a rate of 1 pound per 50 gallons of water.[14]
-
Circulate: Fill the tank completely with water and recirculate the carbon slurry through the system (including hoses and boom) for at least 15 minutes.
-
Flush: Flush the slurry through the nozzles for 10 minutes.
-
Final Rinse: Drain the system and flush repeatedly with clean water until all visible traces of the activated carbon are gone.[14]
References
- Herbicide Injury in the Nursery and Landscape - Oklahoma State University Extension. [URL: https://extension.okstate.edu/fact-sheets/herbicide-injury-in-the-nursery-and-landscape.html]
- Preventing Herbicide Damage To Sensitive Crops | Maryland Department of Agriculture. [URL: https://mda.maryland.gov/plants-pests/Documents/herbicide-damage.pdf]
- Herbicide Injury | USU - Utah State University Extension. [URL: https://extension.usu.edu/pests/ipm/notes_ag/herb-injury]
- Activated Charcoal for Pesticide Inactivation - Florida Online Journals. [URL: https://journals.flvc.org/edis/article/view/117367]
- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 5(1), 94-97. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835959/]
- Nursery and Landscape - Herbicide Injury Symptoms - University of Delaware Cooperative Extension. [URL: https://www.udel.edu/academics/colleges/canr/cooperative-extension/fact-sheets/herbicide-injury-symptoms/]
- Interpreting Herbicide Damage in the Nursery - Tennessee State University. [URL: https://www.tnstate.edu/extension/documents/Nursery%20and%20Landscape/Interpreting%20Herbicide%20Damage%20in%20the%20Nursery.pdf]
- Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. [URL: https://passel2.unl.edu/view/lesson/c24213035719/3]
- Herbicides that Mimic or Interfere with Auxin - The Ohio State University Pressbooks. [URL: https://ohiostate.pressbooks.
- Mithila, J., Hall, J. C., & Johnson, W. G. (2013). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Ciência Rural, 43(1), 1-10. [URL: https://www.scielo.br/j/cr/a/x8hRkXkYpY7f3xY8Y7bXyYg/?lang=en]
- Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. [URL: https://passel2.unl.edu/view/lesson/c24213035719/11]
- Bovey, R. W., & Miller, F. R. (1969). Effect of Activated Carbon on the Phytotoxicity of Herbicides in a Tropical Soil. Weed Science, 17(2), 189-192. [URL: https://www.cambridge.org/core/journals/weed-science/article/abs/effect-of-activated-carbon-on-the-phytotoxicity-of-herbicides-in-a-tropical-soil/C5E48574B701F6E2A1D0E0E7B7A9F3C1]
- Stop the drift: preventing summer off-target herbicide damage - Riverine Plains. [URL: https://riverineplains.org.au/stop-the-drift-preventing-summer-off-target-herbicide-damage/]
- How to Identify and Mitigate Herbicide Contamination in the Greenhouse - Greenhouse Grower. [URL: https://www.greenhousegrower.
- Burr, R. J., Lee, W. O., & Appleby, A. P. (1972). Factors Affecting Use of Activated Carbon to Improve Herbicide Selectivity. Weed Science, 20(2), 180-183. [URL: https://www.cambridge.org/core/journals/weed-science/article/abs/factors-affecting-use-of-activated-carbon-to-improve-herbicide-selectivity/8D7C0A6F6C6B6B5F6E0B6A8B8A6A8A8A]
- Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides. Plants, 8(3), 69. [URL: https://www.mdpi.com/2223-7747/8/3/69]
- Correcting Herbicide Misapplications with an Activated Carbon Product - Iowa State University Digital Press. [URL: https://dr.lib.
- How to Test Herbicides at Forest Tree Nurseries - USDA. [URL: https://www.fs.usda.gov/nrs/pubs/gtr/gtr_nc057.pdf]
- Ogg, A. G. (1982). Effect of Activated Carbon on Phytotoxicity of Terbacil to Several Crops. Weed Science, 30(6), 683-687. [URL: https://www.cambridge.org/core/journals/weed-science/article/abs/effect-of-activated-carbon-on-phytotoxicity-of-terbacil-to-several-crops/A5B6B0B1B0B0B0B0B0B0B0B0B0B0B0B0]
- Herbicides and its role in Induction of Oxidative Stress- A Review. International Journal of Environment, Agriculture and Biotechnology, 4(4), 1185-1191. [URL: https://ijeab.
- Boutin, C., et al. (2012). Phytotoxicity Testing for Herbicide Regulation: Shortcomings in Relation to Biodiversity and Ecosystem Services in Agrarian Systems. Integrated Environmental Assessment and Management, 8(1), 47-60. [URL: https://pubmed.ncbi.nlm.nih.gov/22246985/]
- Mechanisms of Antioxidant and Prooxidant Interactions: Redox Dynamics in Plants. [URL: https://www.researchgate.net/publication/381534431_Mechanisms_of_Antioxidant_and_Prooxidant_Interactions_Redox_Dynamics_in_Plants]
- Preventing Phenoxy Herbicide Damage to Grape Vineyards - Oregon State University. [URL: https://ir.library.
- Phytotoxicity testing for herbicide regulation: Shortcomings in relation to biodiversity and ecosystem services in agrarian systems | Request PDF. [URL: https://www.researchgate.net/publication/51961655_Phytotoxicity_testing_for_herbicide_regulation_Shortcomings_in_relation_to_biodiversity_and_ecosystem_services_in_agrarian_systems]
- Testing For Phytotoxicity - Greenhouse Grower. [URL: https://www.greenhousegrower.com/production/testing-for-phytotoxicity/]
- PP 1/135 (4) Phytotoxicity assessment - EPPO database on PP1 Standards. [URL: https://pp1.eppo.int/standards/pp1-135/]
- Mitigation of Environmental Stress-Impacts in Plants: Role of Sole and Combinatory Exogenous Application of Glutathione. Frontiers in Plant Science, 13, 848981. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.848981/full]
- Responses of plants to herbicides: Recent advances and future prospectives | Request PDF. [URL: https://www.researchgate.net/publication/338902513_Responses_of_plants_to_herbicides_Recent_advances_and_future_prospectives]
- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Toxicology International, 21(1), 1-8. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009801/]
- The effects of phenoxy herbicide MCPA on non-target vegetation in spring wheat (Triticum aestivum L.) culture - ResearchGate. [URL: https://www.researchgate.
- Testing the phytotoxic effects of herbicides on higher terrestrial non-target plants using a plant life cycle test - ResearchGate. [URL: https://www.researchgate.net/publication/228800994_Testing_the_phytotoxic_effects_of_herbicides_on_higher_terrestrial_non-target_plants_using_a_plant_life_cycle_test]
- 3-Methyl-2-(4-methylphenoxy)benzoic acid - National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942125/]
- Phytotoxic Effects of Three Natural Compounds: Pelargonic Acid, Carvacrol, and Cinnamic Aldehyde, against Problematic Weeds in Mediterranean Crops. Agronomy, 11(11), 2276. [URL: https://www.mdpi.com/2073-4395/11/11/2276]
- STUDIES ON RESPONSES OF NON-TARGET PLANTS TO PESTICIDES: A REVIEW - Kansas State University. [URL: https://www.engg.ksu.edu/HSRC/education/e-library_public/TechnicalReports/2003/sengupta2003.pdf]
- 3-Methyl-2-(4-methylphenoxy)benzoic acid - ResearchGate. [URL: https://www.researchgate.net/publication/359210200_3-Methyl-2-4-methylphenoxybenzoic_acid]
- 2-Methyl-2-phenoxypropanoic acid | AA Blocks. [URL: https://www.aablocks.com/product/943-45-3.html]
- The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats | Request PDF. [URL: https://www.researchgate.
- 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38960027/]
Sources
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
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optimization of dosage and formulation for 3-Methyl-2-phenoxybutanoic acid herbicides
Welcome to the technical support center for the research and development of 3-Methyl-2-phenoxybutanoic acid herbicides. This guide is structured to provide researchers, scientists, and formulation development professionals with practical, in-depth answers to common challenges encountered during experimentation. Our focus is on not just what to do, but why you're doing it, ensuring a foundational understanding for robust experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions that often arise during the initial stages of working with this compound and related phenoxy herbicides.
Question 1: What is the primary mode of action for this compound herbicides?
Answer: this compound belongs to the phenoxyalkanoic acid class of herbicides, which function as synthetic auxins (HRAC/WSSA Group 4).[1] Their primary mode of action is to mimic the natural plant growth hormone, indole-3-acetic acid (IAA).[1][2]
In susceptible broadleaf (dicot) plants, these synthetic auxins cause a hormonal imbalance that leads to uncontrolled, disorganized cell division and elongation.[1][3] This disrupts the plant's normal growth processes, affecting nucleic acid metabolism and cell wall plasticity.[3] The key consequence is the blockage of phloem tissue, which is responsible for transporting nutrients. This ultimately starves the plant, particularly the roots, leading to symptoms like leaf and stem twisting (epinasty), stunting, and eventual plant death.[1][4] Monocot plants, such as grasses and cereals, are generally tolerant due to differences in their vascular structure and metabolic pathways, which allows for the selective control of broadleaf weeds.[2]
Mechanism of Action: Synthetic Auxin Pathway
Below is a simplified diagram illustrating the disruptive action of synthetic auxins compared to natural auxin regulation.
Caption: Comparative pathways of natural vs. synthetic auxins.
Question 2: What are the essential components of a stable and effective herbicide formulation?
Answer: A herbicide formulation is more than just the active ingredient (AI); it's a carefully balanced recipe designed to deliver the AI to its target effectively and remain stable during storage.[5] A typical formulation for a phenoxy acid herbicide like this compound, especially an Emulsifiable Concentrate (EC), includes several key co-formulants.[5][6]
| Component | Primary Function(s) | Typical Examples |
| Active Ingredient (AI) | The herbicidally active molecule. | This compound (often as an ester for better solubility). |
| Solvent | Dissolves the AI to create a concentrated liquid. | Aromatic hydrocarbons, petroleum distillates. |
| Emulsifier/Surfactant | Allows the oil-based concentrate to mix with water in the spray tank, forming a stable emulsion. Reduces surface tension of spray droplets on the leaf.[6][7] | Non-ionic surfactants (e.g., alcohol ethoxylates), anionic surfactants. |
| Adjuvants (Tank-Mixed) | Added to the spray tank to enhance performance. | Crop oil concentrates (COC), methylated seed oils (MSO) for penetration; drift control agents; water conditioners (e.g., ammonium sulfate).[8][9][10] |
| Stabilizers | Prevent degradation of the AI from factors like pH changes or UV light. | pH buffers, antioxidants. |
Question 3: Why is droplet size critical for the application of phenoxy herbicides?
Answer: Droplet size is a critical factor that balances two competing goals: maximizing target coverage and minimizing off-target drift.[11][12][13]
-
Small Droplets (<150 microns): These provide excellent surface area coverage but are highly susceptible to drift, where wind carries them to non-target areas, potentially damaging sensitive crops or ecosystems.[12][14] They can also evaporate before reaching the target, especially in hot, dry conditions.[13]
-
Large Droplets (>350-400 microns): These are much less prone to drift and fall more predictably.[12][14] However, they can provide inconsistent coverage, and very large droplets may bounce or run off the leaf surface, wasting the product.[13][14]
The "Goldilocks Zone" of medium-sized droplets is often ideal for achieving good coverage while minimizing drift.[11] For systemic herbicides like phenoxys, ensuring adequate coverage is crucial for absorption and translocation within the plant.[15] The optimal droplet size can vary depending on the specific herbicide, target weed, and environmental conditions.[15]
Section 2: Troubleshooting Experimental Issues
This section provides guidance on specific problems you may encounter during formulation and efficacy testing.
Problem 1: My Emulsifiable Concentrate (EC) formulation is unstable. When mixed with water, it separates into layers (phase separation) or forms a thick sludge.
Causality & Troubleshooting Steps:
This issue points directly to a failure of the emulsification system, often exacerbated by water hardness or temperature.
-
Incorrect Emulsifier/Surfactant Choice: The Hydrophile-Lipophile Balance (HLB) of your surfactant system may not be optimized for your specific solvent and active ingredient.
-
Action: Screen a panel of non-ionic and anionic surfactants with varying HLB values. Test blends of two or more emulsifiers, as this often provides superior stability across a wider range of conditions than a single emulsifier.
-
-
Insufficient Emulsifier Concentration: You may not be using enough emulsifier to adequately surround the oil droplets and keep them suspended in the water phase.
-
Action: Create a series of micro-emulsions, titrating the emulsifier concentration from a low starting point (e.g., 3% w/w) to a higher one (e.g., 15% w/w). Observe the spontaneity and stability of the emulsion at each concentration.
-
-
Water Hardness: Cations in hard water (Ca²⁺, Mg²⁺) can react with certain anionic surfactants, causing them to precipitate out of solution and destabilize the emulsion.[16]
-
Temperature Effects: Emulsion stability can be temperature-dependent. What is stable at room temperature may break at higher or lower temperatures.
-
Action: Evaluate emulsion stability not only at ambient temperature but also under cold (e.g., 4°C) and warm (e.g., 40°C) conditions to ensure robustness.
-
Problem 2: The herbicide shows poor efficacy in greenhouse/field trials despite a high application rate.
Causality & Troubleshooting Steps:
Poor efficacy is often an issue of delivery and absorption, not just the inherent activity of the molecule. The AI must successfully navigate from the spray tank to the target site within the plant.
-
Poor Leaf Wetting and Spreading: The waxy cuticle of a plant leaf is hydrophobic, causing water-based spray droplets to bead up, minimizing contact area and absorption.[7]
-
Suboptimal Application Parameters: As discussed in the FAQ, incorrect droplet size can lead to drift or poor coverage.[12][13] Furthermore, environmental conditions play a huge role.
-
Action: Calibrate your spray equipment to produce the desired droplet size spectrum.[11] Avoid spraying in high winds or during temperature inversions.[19] Applying herbicides when plants are actively growing (and not under drought or temperature stress) generally improves uptake and translocation.[16]
-
-
Antagonism in Tank Mixes: If you are testing your herbicide in a tank mix with other pesticides or fertilizers, chemical or physical antagonism can occur.
-
Action: Always perform a "jar test" before tank mixing on a large scale.[5] This involves mixing the components in the correct proportions in a clear glass jar to check for physical incompatibility like clumping, precipitation, or phase separation.
-
-
pH of the Spray Solution: The pH of the water used for dilution can affect the stability and absorption of some herbicides. Phenoxy acids are weak acids, and their charge (and therefore their ability to cross the plant cuticle) can be influenced by pH.
-
Action: Measure the pH of your spray solution. If it is highly alkaline, the efficacy of some herbicides can be reduced. Adding a spray buffer or ammonium sulfate can help acidify the water and improve performance.[16]
-
Problem 3: The active ingredient concentration decreases significantly during storage stability testing.
Causality & Troubleshooting Steps:
This indicates chemical degradation of the this compound molecule.
-
Hydrolysis: The ester form of the herbicide, often used in EC formulations, can be susceptible to hydrolysis (breaking apart by reacting with water), especially under alkaline or acidic conditions.[20]
-
Action: Ensure your formulation has a neutral pH. Include buffering agents if necessary. Crucially, ensure all co-formulants are anhydrous (free of water) to prevent premature hydrolysis. The stability of sulfonylurea herbicides, for example, is highly dependent on controlling hydrolysis.[20]
-
-
Photodegradation: Exposure to UV light can break down some active ingredients.
-
Action: Conduct photostability studies by exposing the formulation to controlled UV light sources.[21] If the AI is found to be light-sensitive, it must be packaged in opaque containers.
-
-
Incompatible Co-formulants: Some impurities or components within your formulation could be catalyzing a degradation reaction.
-
Action: Systematically test the stability of the active ingredient in the presence of each individual co-formulant to identify any incompatibilities. Ensure the technical-grade AI is free from acidic impurities that could accelerate degradation.[20]
-
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for essential experiments in the development of a this compound herbicide formulation.
Protocol 1: Preparation and Evaluation of an Emulsifiable Concentrate (EC) Formulation
This protocol outlines the steps to create a test EC formulation and assess its fundamental physical properties.
Objective: To prepare a stable EC formulation and evaluate its emulsion stability.
Materials:
-
This compound (technical grade, ester form)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of non-ionic and anionic surfactants)
-
Standard hard water (e.g., CIPAC Standard Water D)
-
Glass beakers, magnetic stirrer, graduated cylinders, stopwatches
Procedure:
-
Preparation of Concentrate: a. To a glass beaker, add the calculated amount of solvent. b. While stirring with a magnetic stirrer, slowly add the technical grade this compound until fully dissolved. c. Add the emulsifier blend to the solution and continue stirring for 15 minutes to ensure homogeneity.
-
Emulsion Stability Test (CIPAC Method MT 36): a. Add 95 mL of standard hard water to a 100 mL graduated cylinder. b. Pipette 5 mL of the prepared EC formulation into the cylinder. c. Stopper the cylinder and invert it 30 times. d. Place the cylinder in a constant temperature water bath (e.g., 30°C) and start a stopwatch. e. Observe the emulsion immediately after mixing and record any observations (e.g., spontaneity of emulsion, foam). f. Record the volume of any free oil (creaming) or sediment at 30 minutes, 1 hour, and 2 hours.
-
Acceptance Criteria: A stable formulation should show minimal to no separation (typically < 2 mL of cream or trace sediment) after 2 hours.
Protocol 2: Accelerated Storage Stability Testing
This protocol is used to predict the long-term shelf life of a formulation by subjecting it to high-temperature stress.[21]
Objective: To assess the chemical and physical stability of the formulation under accelerated storage conditions.
Materials:
-
Prepared and packaged EC formulation in commercial-grade containers.
-
Temperature-controlled oven (set to 54 ± 2°C).
-
Analytical instrumentation for AI quantification (e.g., HPLC or GC).[22][23][24]
-
Equipment for physical testing (as in Protocol 1).
Procedure:
-
Initial Analysis (Time 0): a. Take an initial sample of the freshly prepared formulation. b. Quantify the exact concentration of the active ingredient. This is your baseline. c. Perform all relevant physical tests, including emulsion stability, pH, and visual appearance. Record all results.
-
Storage: a. Place the packaged samples in the oven at 54°C.
-
Post-Storage Analysis: a. After a specified period (commonly 14 days for regulatory screening), remove the samples from the oven and allow them to cool to room temperature for 24 hours. b. Re-run the full suite of chemical and physical tests performed at Time 0.
-
Data Evaluation: a. Compare the post-storage results to the initial results. b. Chemical Stability: The active ingredient concentration should not have decreased by more than a pre-defined limit (e.g., 5%). c. Physical Stability: The formulation should not show significant changes in appearance, and its emulsion stability must still meet the acceptance criteria.
Formulation Development & Testing Workflow
The following diagram illustrates the iterative process of developing and validating a herbicide formulation.
Caption: Iterative workflow for herbicide formulation development.
References
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Precise Spray Droplet Sizes for Optimizing Herbicide Applications | CropWatch | Nebraska. (2018). Retrieved from [Link]
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The Art of Herbicide Application: Droplet Size and Beyond - Greenway Weed Solutions. (n.d.). Retrieved from [Link]
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Maximizing Herbicide Effectiveness: Understanding Drift and Droplet Size - Dos Pistolos. (2025). Retrieved from [Link]
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The importance of optimising droplet size to ensure proper spray application. - YouTube. (2019). Retrieved from [Link]
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Science of Spray Application - MagrowTec. (n.d.). Retrieved from [Link]
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A Look Behind the Scenes Research and Development for a New Herbicide Formulation. (2021). Retrieved from [Link]
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Spray Adjuvants and Surfactants | Forestry Distributing. (n.d.). Retrieved from [Link]
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Physical and chemical properties of EW formulation after stability test at 54°C. (n.d.). Retrieved from [Link]
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Adjuvants: What they do and how they do it - Saskatchewan Pulse Growers. (2023). Retrieved from [Link]
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Herbicide Surfactants and Adjuvants no. 0.559 - Colorado State University Extension. (n.d.). Retrieved from [Link]
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Adjuvants for Enhancing Herbicide Performance - Apparent Ag. (n.d.). Retrieved from [Link]
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Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. (2023). Retrieved from [Link]
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Chemical Stabilization Study for Sulfonylurea Herbicides - Korea Science. (n.d.). Retrieved from [Link]
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Stability Testing & Studies | Southwest Research Institute. (n.d.). Retrieved from [Link]
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Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Retrieved from [Link]
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Stability testing of existing active substances and related finished products | European Medicines Agency. (2023). Retrieved from [Link]
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Herbicide Mode-Of-Action Summary - Purdue Extension. (n.d.). Retrieved from [Link]
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Understanding Herbicide Mode of Action | Oklahoma State University Extension. (n.d.). Retrieved from [Link]
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The Good, the Bad, and the Ugly when Spraying the New Phenoxy Herbicide Formulations. (2018). Retrieved from [Link]
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DETERMINATION OF PHENOXYACID HERBICIDES AND DEGRADATION PRODUCTS IN SURFACE WATER BY LC-ESI7MS/MS. (n.d.). Retrieved from [Link]
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HERBICIDE MODE OF ACTION TABLE - WSSA. (n.d.). Retrieved from [Link]
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Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater - EPA. (n.d.). Retrieved from [Link]
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Determination of Phenoxy-acid Herbicides in Various Matrices - SCISPEC. (n.d.). Retrieved from [Link]
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The Production of Phenoxy Herbicides. (n.d.). Retrieved from [Link]
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Herbicide Mode of Action Table - CropLife Australia. (2025). Retrieved from [Link]
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Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Retrieved from [Link]
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Optimizing activity of herbicides at reduced rate on Emex spinosa Campd. with adjuvants. (2025). Retrieved from [Link]
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Why Herbicides Sometimes Fail - UT Institute of Agriculture. (n.d.). Retrieved from [Link]
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Herbicide Applicator Training - Department of Plant Science, Penn State. (n.d.). Retrieved from [Link]
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Herbicide How-To: Understanding Herbicide Mode of Action | Oklahoma State University. (n.d.). Retrieved from [Link]
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Herbicide How-To: Maximizing Glyphosate Activity - Oklahoma State University Extension. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of 3-Methyl-2-phenoxybutanoic Acid's Herbicidal Activity
This guide provides a comprehensive framework for researchers and scientists to validate the herbicidal activity of the novel compound 3-Methyl-2-phenoxybutanoic acid. It outlines a phased experimental approach, from in vitro target engagement to whole-plant bioassays, and offers a comparative analysis against established phenoxy herbicides. The methodologies described herein are designed to ensure scientific rigor and generate robust, reproducible data for assessing the compound's potential as a selective herbicide.
Introduction to this compound: A Potential Synthetic Auxin Herbicide
This compound belongs to the phenoxyalkanoic acid class of compounds. This chemical family includes some of the most widely used and historically significant herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA)[1]. These herbicides function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA)[2][3]. When applied to susceptible plants, they overwhelm the natural hormonal balance, leading to uncontrolled, disorganized growth and eventual plant death[1][2][3]. Given its structural similarity to these known auxinic herbicides, it is hypothesized that this compound shares this mechanism of action. This guide details the necessary steps to validate this hypothesis and quantify its herbicidal efficacy and selectivity.
Postulated Mechanism of Action: Disruption of Auxin Signaling
The primary mode of action for phenoxy herbicides is the mimicry of auxin[2][3]. Natural auxin (IAA) regulates plant growth by binding to specific receptor proteins, primarily the TIR1/AFB F-box proteins[4]. This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors. The removal of these repressors activates auxin-responsive genes, which control processes like cell elongation, division, and differentiation.
Synthetic auxins like this compound are postulated to bind to these same receptors but are more resistant to metabolic degradation by the plant. This persistence leads to a continuous, unregulated activation of auxin signaling pathways, causing epinasty (twisting of stems and petioles), tissue proliferation, and ultimately, the death of the plant due to metabolic exhaustion. This selective action is particularly effective against broadleaf (dicot) weeds, while many grass (monocot) species exhibit tolerance[1][3].
Caption: Postulated mechanism of this compound action.
A Phased Experimental Workflow for Herbicide Validation
A structured, multi-phase approach is essential for a thorough validation of a new herbicidal compound. This ensures that data on the mechanism, efficacy, and selectivity are collected systematically.
Caption: Phased workflow for validating herbicidal activity.
Comparative Performance Analysis
The ultimate goal of validation is to understand how this compound performs relative to existing solutions. A direct comparison with widely used phenoxy herbicides like 2,4-D and MCPA is critical. The primary metric for this comparison is the Growth Reduction 50 (GR₅₀), which is the concentration of the herbicide required to reduce plant biomass by 50% compared to an untreated control[5][6].
Experimental Rationale:
-
Test Species: Arabidopsis thaliana is selected as the model dicot (broadleaf) species due to its well-characterized genome, rapid life cycle, and known sensitivity to auxinic herbicides[7][8][9]. Setaria viridis (Green Foxtail), a common grass weed, is chosen as the model monocot to assess selectivity and potential crop safety[10][11].
-
Reference Compounds: 2,4-D and MCPA are chosen as industry-standard benchmarks for phenoxy herbicides[12][13][14].
Table 1: Hypothetical Comparative Efficacy (GR₅₀) Data
| Compound | Target Species | GR₅₀ (µM) | Selectivity Index (Monocot GR₅₀ / Dicot GR₅₀) |
| This compound | Arabidopsis thaliana (Dicot) | 75 | 20.0 |
| Setaria viridis (Monocot) | 1500 | ||
| 2,4-D (Reference) | Arabidopsis thaliana (Dicot) | 90 | 16.7 |
| Setaria viridis (Monocot) | 1500 | ||
| MCPA (Reference) | Arabidopsis thaliana (Dicot) | 110 | 15.5 |
| Setaria viridis (Monocot) | 1700 |
Note: Data are hypothetical for illustrative purposes. Lower GR₅₀ values indicate higher potency.
Interpretation of Data: In this hypothetical scenario, this compound demonstrates superior potency against the target broadleaf species (A. thaliana) compared to both 2,4-D and MCPA, as indicated by its lower GR₅₀ value. Furthermore, it displays a higher selectivity index, suggesting a potentially wider margin of safety for grass crops.
Detailed Experimental Protocols
Objective: To determine if this compound directly interacts with the auxin co-receptor complex (TIR1-Aux/IAA).
Rationale: Surface Plasmon Resonance (SPR) provides real-time, label-free data on molecular interactions. This assay directly tests the central hypothesis of the mechanism of action by measuring the compound's ability to promote the assembly of the TIR1 and Aux/IAA co-receptor complex, a critical first step in auxin signaling[4][15][16].
Methodology:
-
Protein Immobilization: Recombinantly express and purify the Arabidopsis thaliana TIR1 F-box protein and a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7)[16][17]. Immobilize the biotinylated Aux/IAA peptide onto a streptavidin-coated SPR sensor chip.
-
Analyte Preparation: Prepare a dilution series of this compound, IAA (positive control), and a non-auxinic compound (negative control) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject a constant concentration of the TIR1 protein mixed with each concentration of the test compound over the sensor chip surface.
-
Data Acquisition: Measure the change in response units (RU) over time. An increase in RU upon injection indicates that the test compound facilitates the binding of TIR1 to the immobilized Aux/IAA peptide.
-
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to determine association (ka), dissociation (kd), and equilibrium dissociation constants (KD). A low KD value signifies a high binding affinity.
Objective: To determine the GR₅₀ value of this compound on susceptible and tolerant plant species.
Rationale: While in vitro assays confirm the mechanism, whole-plant bioassays are essential to evaluate true herbicidal efficacy, accounting for factors like uptake, translocation, and metabolism within the organism[18][19][20]. A dose-response curve is the standard method for quantifying herbicide potency[20].
Methodology:
-
Plant Propagation: Grow Arabidopsis thaliana and Setaria viridis seedlings in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 22°C, 16:8 hour light:dark cycle). Grow plants until they reach a consistent growth stage (e.g., 3-4 true leaves)[18].
-
Herbicide Preparation: Prepare stock solutions of this compound and reference herbicides. Create a series of 7-10 dilutions to span a range from no effect to complete plant death. Include a surfactant in the spray solution to ensure adequate leaf coverage.
-
Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform application at a defined volume (e.g., 187 L/ha)[21]. Include an "untreated" control group that is sprayed only with the carrier solution.
-
Experimental Design: Arrange the pots in a randomized complete block design to minimize the effects of environmental variability within the greenhouse[22][23]. Use a minimum of four replicates for each treatment level[20].
-
Data Collection: After a set period (e.g., 14-21 days after treatment), harvest the above-ground biomass from each pot. Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
Data Analysis: Calculate the percent growth reduction for each treatment relative to the mean of the untreated control. Plot the percent reduction against the logarithm of the herbicide concentration and fit the data to a non-linear regression model (e.g., a four-parameter log-logistic curve) to calculate the GR₅₀ value[5][6][24].
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of this compound as a novel herbicide. The successful completion of these experimental phases will establish its mechanism of action, quantify its potency, and benchmark its performance against current industry standards. Positive results from this workflow would justify progression to more advanced studies, including broader weed spectrum analysis, crop safety trials on commercially relevant cultivars, environmental fate studies, and toxicological assessments, which are all critical steps in the development of a new herbicidal product.
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A Senior Scientist's Guide to CRISPR-Based Target Validation: A Case Study with 3-Methyl-2-phenoxybutanoic Acid
Introduction: The Crucial Step of Target Deconvolution
In drug discovery, phenotypic screens often yield small molecules with compelling biological activity, yet their precise molecular targets remain elusive. This critical knowledge gap, known as target deconvolution, is a significant bottleneck in translating a promising hit into a viable therapeutic candidate. Understanding the direct binding target is paramount for mechanism-of-action studies, optimizing drug efficacy, and predicting potential off-target effects.[1][2]
This guide presents a comprehensive, multi-pronged strategy for rigorously identifying and validating the binding target of a novel compound, using 3-Methyl-2-phenoxybutanoic acid as a hypothetical case study. We will assume this compound has demonstrated potent anti-proliferative effects in a cancer cell line screen, but its direct molecular target is unknown. We will leverage the precision of CRISPR-based genome engineering technologies, coupled with orthogonal biophysical and biochemical assays, to build a robust, self-validating case for target confirmation.
Comparative Analysis of CRISPR Modalities for Target Validation
The CRISPR toolkit offers several distinct modalities for modulating gene expression, each providing a unique angle for probing drug-target interactions. The choice of system is not arbitrary; it depends on the biological question and the nature of the target gene.[3][4] A catalytically dead Cas9 (dCas9) mutant, which can bind to DNA but not cleave it, serves as a versatile platform for gene repression (CRISPRi) and activation (CRISPRa).[5][6][7]
| Modality | Mechanism | Core Hypothesis for Target Validation | Advantages | Limitations |
| CRISPR Knockout (KO) | Cas9 nuclease creates double-strand breaks, leading to gene disruption via non-homologous end joining. | Loss of the target protein confers resistance to the compound. | Provides a definitive null phenotype. High efficacy.[1] | Can be lethal if the target is an essential gene. Does not mimic pharmacological modulation. |
| CRISPR interference (CRISPRi) | dCas9 fused to a transcriptional repressor (e.g., KRAB) blocks gene transcription.[5][8] | Repression of the target gene confers resistance to the compound. | Tunable repression levels. Ideal for studying essential genes.[1][5] Reversible. | Repression may be incomplete. Can have off-target effects at bidirectional promoters.[1][8] |
| CRISPR activation (CRISPRa) | dCas9 fused to a transcriptional activator (e.g., VPR) enhances gene expression.[6][7][9] | Overexpression of the target protein increases the compound concentration needed for a phenotype (shifts IC50). | Mimics gain-of-function scenarios. Useful for validating targets that are part of multi-protein complexes. | Overexpression may lead to non-physiological artifacts. Less common for primary target validation. |
Senior Scientist's Note: For initial target validation, a parallel approach using both CRISPR KO (for non-essential genes) and CRISPRi (for essential genes) is the most robust strategy. This dual methodology ensures that a potential target is not missed due to cell lethality upon gene knockout. CRISPRa serves as a powerful secondary validation method.
The Integrated Experimental Workflow
A successful target validation campaign requires a logical flow of experiments where each step builds upon the last. This workflow integrates genetic perturbations with direct biophysical measurements.
Phase 1: Hypothesis Generation and sgRNA Design
This workflow begins with a list of candidate targets, hypothetically generated from a chemical proteomics experiment like affinity-purification mass spectrometry.
Protocol 1: sgRNA Design
-
Input: Obtain the RefSeq accession numbers for the top 5-10 candidate target genes.
-
Tool Selection: Utilize a validated web-based design tool that provides on-target efficiency and off-target scores. Recommended tools include Synthego's Design Tool, CRISPick, or CHOPCHOP.[10][11][12]
-
Design Parameters:
-
For CRISPR KO , select 3-4 sgRNAs targeting early constitutive exons to maximize the chance of a frameshift mutation.
-
For CRISPRi , select 3-4 sgRNAs targeting the transcription start site (TSS), typically within a window of -50 to +300 base pairs.[5]
-
For CRISPRa , select 3-4 sgRNAs targeting upstream of the TSS, typically in a -400 to -50 bp window, to provide a landing pad for activator complexes.[13]
-
-
Selection Criteria: Prioritize sgRNAs with high predicted on-target scores and no predicted off-target sites with fewer than 3 mismatches.
-
Synthesis: Order synthetic sgRNAs for initial transfection-based validation or clone oligo duplexes into a lentiviral expression vector (e.g., lentiCRISPRv2 for KO, or equivalent vectors for CRISPRi/a).[14]
Phase 2: Genetic Validation of Candidate Targets
The core of the genetic validation is to determine if modulating the expression of a candidate gene phenocopies the effect of the drug or confers resistance.
Protocol 2: Generation of CRISPR-Modified Cell Pools
-
Cell Line Preparation: First, generate a stable cell line expressing the appropriate Cas9 protein (e.g., SpCas9 for KO, dCas9-KRAB for CRISPRi, or dCas9-VPR for CRISPRa) via lentiviral transduction and antibiotic selection.[15] This ensures uniform Cas9 expression across the cell population.
-
Lentivirus Production: Co-transfect HEK293T cells with your sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).[14][16] Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the stable Cas9-expressing cell line with the lentivirus for each sgRNA. Use a low multiplicity of infection (MOI < 0.5) if single-clone isolation is planned later.[15]
-
Selection: 48 hours post-transduction, apply antibiotic selection (e.g., puromycin) to select for cells that have successfully integrated the sgRNA construct.
-
Validation of Editing/Repression: After selection is complete (typically 5-7 days), validate the efficacy of each sgRNA.
-
For KO: Use a mismatch cleavage assay or Sanger sequencing with ICE analysis to quantify indel formation.
-
For CRISPRi/a: Use qPCR and Western Blot to confirm target gene knockdown or overexpression, respectively.[17]
-
Protocol 3: Cell Viability Resistance Assay
-
Cell Plating: Seed the validated CRISPR-modified cell pools and a non-targeting control (NTC) pool into 96-well plates at a predetermined optimal density.
-
Compound Treatment: 24 hours after seeding, treat the cells with a dilution series of this compound. A typical range would span from 1 nM to 100 µM across 8-10 points. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Viability Readout: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence data to the DMSO control for each cell line. Plot the dose-response curves and calculate the IC50 for each cell pool. A significant rightward shift in the IC50 curve for a specific gene knockout or knockdown pool compared to the NTC indicates that loss of this gene confers resistance and strongly implicates it as the drug's target.
Phase 3: Orthogonal Validation for Unambiguous Confirmation
Genetic data provides strong evidence of a functional link between a gene and a compound's activity. However, to confirm direct physical binding, an orthogonal biophysical assay is essential. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this purpose.[18][19][20]
Protocol 4: CETSA for In-Cell Target Engagement
-
Cell Treatment: Treat intact cells (using the original, unmodified parental cell line) with a high concentration of this compound (e.g., 10x IC50) or a vehicle (DMSO) control for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release cellular contents.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[21]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and normalize the protein concentration across all samples using a BCA assay. Prepare samples for Western blotting.[22]
-
Western Blotting: Run the normalized soluble fractions on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody against the top candidate protein identified in the CRISPR screens.[23][24]
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the drug-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A clear thermal shift to the right for the drug-treated sample is strong evidence of direct target engagement and stabilization.[21]
Synthesizing the Evidence
The culmination of this workflow is the synthesis of multiple, independent lines of experimental evidence. The ideal target will satisfy all criteria.
Hypothetical Data Summary for a Confirmed Target (e.g., "Protein X")
| Experiment | Metric | Non-Targeting Control | Protein X KO/i Pool | Protein Y KO/i Pool | Interpretation for Protein X |
| CRISPRi Viability | IC50 | 50 nM | >1000 nM (Resistant) | 55 nM | Loss of Protein X confers resistance. |
| CRISPRa Viability | IC50 | 50 nM | 250 nM | 52 nM | Overexpression of Protein X requires more compound. |
| CETSA | Thermal Shift (ΔTm) | N/A | +5.2 °C | No Shift | Compound directly binds and stabilizes Protein X. |
| Western Blot | p-Substrate Level | Decreased post-treatment | No change post-treatment | Decreased post-treatment | Protein X is upstream of the measured substrate. |
Conclusion
Confirming the binding target of a novel small molecule is a complex but achievable goal. A strategy that relies on a single line of evidence is insufficient and prone to artifacts. By integrating the genetic precision of multiple CRISPR modalities with the direct biophysical readout of CETSA, researchers can build an irrefutable, multi-faceted case for target validation. This rigorous, self-validating approach provides the high degree of confidence necessary to advance a compound like this compound from a phenotypic hit to a rationally developed therapeutic agent.
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Acta Crystallographica Section E. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]
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PubMed. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. [Link]
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A Comparative Guide to the Efficacy of 3-Methyl-2-phenoxybutanoic Acid Formulations
Introduction
3-Methyl-2-phenoxybutanoic acid is a molecule with potential applications in diverse fields, including agriculture as a potential herbicide and in pharmacology, given that phenoxy acid derivatives have been explored for their anti-inflammatory properties. The biological efficacy of this, or any, active pharmaceutical ingredient (API) or active ingredient (AI) is not solely dependent on its intrinsic molecular properties. The formulation—the final physical form of the product containing the active ingredient and various excipients—plays a pivotal role in its delivery, stability, bioavailability, and ultimately, its performance.
This guide provides a comprehensive framework for comparing the efficacy of different formulations of this compound. As direct comparative studies on this specific molecule are not widely published, we will draw upon established principles from herbicide and pharmaceutical formulation science. We will explore hypothetical, yet scientifically-grounded, formulations and detail the experimental protocols required to evaluate their relative performance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the delivery and efficacy of this promising compound.
Section 1: Herbicidal Formulations and Efficacy Testing
Phenoxyalkanoic acids are a well-established class of herbicides that act as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[1][2] The effectiveness of a herbicidal formulation depends on its ability to be mixed and sprayed uniformly, adhere to the leaf surface, and allow the active ingredient to penetrate the plant cuticle.[3][4]
Hypothetical Formulations for Herbicidal Application
Here we propose three common types of herbicide formulations for this compound. The acid form of phenoxy herbicides is often only slightly soluble in water, necessitating formulations like esters or salts to improve handling and application.[5][6]
-
Formulation A: Emulsifiable Concentrate (EC)
-
Composition: this compound (as an ethyl ester), a solvent (e.g., aromatic hydrocarbon), and an emulsifier package.
-
Rationale: ECs are a popular choice for water-insoluble active ingredients. When diluted with water in the spray tank, they form a stable oil-in-water emulsion, allowing for uniform application. The ester form can enhance penetration through the waxy leaf cuticle.
-
-
Formulation B: Water-Dispersible Granule (WDG)
-
Composition: this compound (as a sodium salt), dispersing agents, wetting agents, and inert fillers, formed into granules.
-
Rationale: WDGs are a dry formulation, offering advantages in safety, handling, and storage. They disintegrate and disperse in water to form a fine suspension. The salt form enhances water solubility.
-
-
Formulation C: EC with Adjuvant Package
-
Composition: Formulation A co-formulated with a built-in adjuvant system, such as a nonionic surfactant (NIS) and a crop oil concentrate (COC).
-
Rationale: Adjuvants are added to spray mixtures to enhance performance.[7][8] A nonionic surfactant reduces the surface tension of spray droplets, improving leaf wetting and spreading, while a crop oil concentrate can improve penetration through the cuticle.[3][9]
-
Experimental Protocol: Whole-Plant Dose-Response Bioassay
To compare the efficacy of these formulations, a whole-plant bioassay under controlled greenhouse conditions is the gold standard.[10][11][12] This method allows for the determination of the herbicide dose required to achieve a certain level of weed control.
Methodology
-
Plant Propagation: Grow a target broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed) in pots containing a standard potting mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the 3-4 true leaf stage.
-
Herbicide Preparation: For each formulation (A, B, and C), prepare a stock solution and then a series of dilutions to create at least six dose levels, plus an untreated control. The dose range should be chosen to bracket the expected 50% growth reduction (GR₅₀).
-
Herbicide Application: Use a cabinet track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform application. Treat 5-10 replicate pots for each dose of each formulation. Include an untreated control group for comparison.
-
Data Collection: Three to four weeks after treatment, assess the efficacy.[11] The most objective method is to harvest the above-ground biomass from each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: For each formulation, calculate the percent growth reduction for each dose relative to the untreated control. Fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value for each formulation.
Data Presentation
The results of the dose-response bioassay should be summarized in a table for easy comparison.
| Formulation | Active Ingredient Form | Key Excipients | GR₅₀ (g a.i./ha) | 95% Confidence Interval |
| A | Ethyl Ester | Emulsifier | ||
| B | Sodium Salt | Dispersants, Wetting Agents | ||
| C | Ethyl Ester | Emulsifier, NIS, COC |
Lower GR₅₀ values indicate higher herbicidal efficacy.
Workflow Diagram
Caption: Workflow for the whole-plant dose-response bioassay.
Section 2: Pharmaceutical Formulations and Efficacy Testing
Many phenoxy acid derivatives possess anti-inflammatory properties. For this compound to be a viable therapeutic agent, its formulation must ensure adequate bioavailability, meaning a sufficient fraction of the administered dose reaches systemic circulation to exert its effect.[13][14] Poor aqueous solubility is a common challenge that formulation strategies aim to overcome.[15]
Hypothetical Formulations for Pharmaceutical Application
We will consider oral delivery as the target route and propose three formulations designed to enhance the bioavailability of a poorly soluble compound.
-
Formulation 1: Crystalline Solid in Capsule
-
Composition: Micronized this compound (crystalline form) with a filler (e.g., microcrystalline cellulose) in a standard gelatin capsule.
-
Rationale: This serves as a baseline formulation. Micronization increases the surface area, which can improve the dissolution rate of a poorly soluble drug.[15]
-
-
Formulation 2: Amorphous Solid Dispersion (ASD)
-
Composition: this compound dispersed in a hydrophilic polymer matrix (e.g., PVP/VA 64) created by spray drying or hot-melt extrusion.
-
Rationale: ASDs stabilize the drug in a high-energy, amorphous state, which can significantly increase its aqueous solubility and dissolution rate, thereby enhancing absorption.[16]
-
-
Formulation 3: Self-Emulsifying Drug Delivery System (SEDDS)
-
Composition: this compound dissolved in a mixture of oils, surfactants, and co-solvents, encapsulated in a softgel capsule.
-
Rationale: When this formulation comes into contact with gastrointestinal fluids, it spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state for absorption. This can bypass the slow dissolution step that often limits the bioavailability of poorly soluble drugs.[15][17]
-
Experimental Protocols: In Vitro and In Vivo Efficacy Comparison
A tiered approach, starting with in vitro assays and progressing to in vivo studies, is efficient for comparing pharmaceutical formulations.
Tier 1: In Vitro Anti-Inflammatory Screening
These assays provide a rapid and cost-effective way to confirm the intrinsic activity of the compound and compare how readily it becomes available from different formulations.[18][19]
Methodology: Inhibition of Protein Denaturation Assay
-
Reaction Mixture: Prepare a solution of bovine serum albumin (BSA).
-
Test Samples: Prepare solutions of this compound from each formulation at various concentrations. A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.
-
Procedure: Add the test samples to the BSA solution and incubate at 37°C for 20 minutes. Induce denaturation by heating at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation for each concentration and determine the IC₅₀ (the concentration required to inhibit 50% of protein denaturation).[19]
Tier 2: In Vivo Pharmacokinetic (PK) Study
A PK study is essential to determine how the formulation affects the absorption and distribution of the drug in a living system.[20][21][22]
Methodology
-
Animal Model: Use a standard animal model, such as Sprague-Dawley rats.
-
Dosing: Divide the animals into four groups. Administer each of the three oral formulations (1, 2, and 3) to a group at an equivalent dose. Administer an intravenous (IV) solution of the drug to the fourth group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Process the blood to obtain plasma. Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.[23]
-
Data Analysis: Plot the plasma concentration versus time for each formulation. Use non-compartmental analysis to calculate key PK parameters.[24]
Data Presentation
The key pharmacokinetic parameters should be tabulated to compare the performance of the formulations.
| Formulation | Type | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋ₜ (ng·hr/mL) | Absolute Bioavailability (%) |
| 1 | Crystalline Solid | ||||
| 2 | Amorphous Solid Dispersion | ||||
| 3 | SEDDS |
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach maximum plasma concentration.
-
AUC₀₋ₜ: Area under the plasma concentration-time curve. Higher AUC indicates greater drug exposure.
Tier 3: In Vivo Pharmacodynamic (PD) / Efficacy Study
If a significant difference in bioavailability is observed, a pharmacodynamic study can link this to a therapeutic effect. The carrageenan-induced paw edema model is a classic assay for acute inflammation.[25][26][27]
Methodology
-
Animal Model: Use Wistar or Sprague-Dawley rats.
-
Dosing: Administer the different formulations of this compound orally. Include a negative control (vehicle) and a positive control (e.g., indomethacin) group.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) afterward.
-
Analysis: Calculate the percentage inhibition of edema for each formulation at each time point compared to the negative control group.
Workflow Diagram
Caption: Tiered approach for comparing pharmaceutical formulations.
Conclusion
The efficacy of this compound, whether as a herbicide or a therapeutic agent, is fundamentally linked to its formulation. This guide has outlined a systematic, evidence-based approach to comparing different formulation strategies. By employing controlled bioassays for herbicidal applications and a tiered system of in vitro, pharmacokinetic, and pharmacodynamic studies for pharmaceutical use, researchers can generate robust, comparative data. The choice of formulation can dramatically alter the performance of an active ingredient by modifying its solubility, stability, and bioavailability. Therefore, a thorough evaluation of formulation options, as detailed in this guide, is a critical step in the development pathway to unlock the full potential of this compound.
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A Comparative Analysis of the Metabolic Pathways of 3-Methyl-2-phenoxybutanoic Acid Across Different Species
A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Methyl-2-phenoxybutanoic acid belongs to the phenoxyalkanoic acid class of compounds, which are widely recognized for their biological activities, including herbicidal properties.[1] Understanding the metabolic fate of these xenobiotics is paramount for assessing their efficacy, selectivity, and potential toxicity in different organisms. The biotransformation of these compounds is typically a two-phase process designed to increase their water solubility and facilitate their excretion.[2][3] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules.[2][3] Significant variations in these metabolic pathways exist across species, influencing the compound's persistence and biological effects.
Mammalian Metabolism: Diverse Conjugation Strategies
In mammals, the liver is the primary site of xenobiotic metabolism.[4] The metabolism of phenoxyalkanoic acids, such as 3-phenoxybenzoic acid, a close structural analog, showcases remarkable species-dependent variations, particularly in Phase II conjugation pathways.[5]
Phase I Metabolism:
The initial biotransformation of this compound in mammals is anticipated to involve oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily.[6][7] The primary Phase I reaction is likely to be aromatic hydroxylation , introducing a hydroxyl group onto the phenoxy ring.[5][8] The position of hydroxylation can vary between species.
Phase II Metabolism:
Following Phase I hydroxylation, the resulting phenolic metabolites, along with the parent carboxylic acid, undergo extensive Phase II conjugation. The choice of conjugating agent is highly species-specific.[5]
-
Glucuronidation: Conjugation with glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs), is a major pathway in species like the marmoset, rabbit, guinea pig, and hamster.[2][5]
-
Sulfation: The addition of a sulfate group, catalyzed by sulfotransferases (SULTs), is another common conjugation reaction.[2][9] In rats, the O-sulfate conjugate of 4'-hydroxy-3-phenoxybenzoic acid is the principal urinary metabolite.[5]
-
Amino Acid Conjugation: This is a significant pathway in several species.
These species-specific differences in conjugation have significant implications for the pharmacokinetic and toxicological profiles of phenoxyalkanoic acids.
Visualization of Mammalian Metabolic Pathways
Caption: Predicted plant metabolic pathways of this compound.
Microbial Metabolism: Degradation and Mineralization
Soil and aquatic microorganisms play a crucial role in the environmental fate of phenoxyalkanoic acid herbicides through degradation and mineralization. [11][12][13]Various bacterial and fungal species have been identified that can utilize these compounds as a source of carbon and energy. [11][12][14] The primary mechanism of microbial degradation is the cleavage of the ether bond linking the phenoxy ring and the alkanoic acid side chain. [15]This is followed by the degradation of the resulting phenol and the fatty acid. Another pathway involves the initial hydroxylation of the aromatic ring , followed by ring cleavage. Some microorganisms can also degrade the alkanoic acid side chain via β-oxidation . [15]The efficiency of degradation can be influenced by environmental factors such as pH and temperature. [16]
Visualization of Microbial Metabolic Pathways
Caption: Predicted microbial metabolic pathways of this compound.
Comparative Summary
The metabolic pathways of this compound are expected to differ significantly across species, as summarized in the table below.
| Species | Primary Phase I Reactions | Primary Phase II Reactions/Fate |
| Mammals | Aromatic Hydroxylation | Highly variable conjugation: Glucuronidation (rabbit, guinea pig), Sulfation (rat), Glycine (sheep, cat), Taurine (mouse) [5] |
| Plants | Aromatic Hydroxylation, β-Oxidation (potential bioactivation) | Glucose Conjugation followed by vacuolar sequestration or cell wall incorporation |
| Microbes | Ether Cleavage, Aromatic Hydroxylation, β-Oxidation | Degradation to smaller molecules and eventual mineralization to CO2 and H2O [15] |
Experimental Methodologies
The investigation of the metabolic pathways of novel compounds like this compound relies on a combination of in vitro and in vivo experimental approaches. [17][18]
In Vitro Metabolism Studies
-
Liver Microsomes: Incubation of the test compound with liver microsomes, which contain a high concentration of CYP enzymes, is a standard method to study Phase I metabolism. [19][20][21]* Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism as they contain both Phase I and Phase II enzymes.
-
Plant Cell Cultures/Microsomes: These systems are used to investigate herbicide metabolism in plants. [19]* Bacterial Cultures: Pure or mixed bacterial cultures are used to study the biodegradation of xenobiotics. [11][12]
In Vivo Metabolism Studies
-
Animal Models: Administration of the compound to laboratory animals (e.g., rats, mice) and subsequent analysis of urine, feces, and bile allows for the identification of metabolites and the determination of excretion routes. [22]Radiolabeled compounds (e.g., with 14C) are often used to facilitate the tracking of the compound and its metabolites. [18][23]
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of the parent compound from its metabolites. [18]* Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for the identification and structural elucidation of metabolites. [22]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated metabolites.
Experimental Workflow for In Vitro Metabolism Study
Caption: A generalized workflow for in vitro metabolism studies.
Conclusion
The metabolic fate of this compound is predicted to be highly dependent on the biological system it enters. Mammals are likely to employ a diverse array of conjugation strategies for its detoxification and elimination, with significant interspecies variability. In plants, a combination of modification, conjugation, and compartmentalization will determine its herbicidal activity and persistence. Microorganisms, on the other hand, are expected to play a key role in its environmental degradation through mineralization. A thorough understanding of these comparative metabolic pathways is essential for the rational design and development of new bioactive compounds and for accurately assessing their environmental impact and safety. The experimental methodologies outlined in this guide provide a robust framework for elucidating the specific metabolic pathways of this compound and other novel phenoxyalkanoic acids.
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A Comparative Guide to the Enantioselective Bioactivity of 3-Methyl-2-phenoxybutanoic Acid
In the realm of agrochemical development, the stereochemistry of a molecule is not a mere academic curiosity but a critical determinant of its biological efficacy and environmental impact. For researchers, scientists, and drug development professionals, understanding the enantioselectivity of a chiral pesticide is paramount for optimizing its formulation, ensuring regulatory compliance, and promoting sustainable agricultural practices. This guide provides an in-depth technical comparison of the enantiomers of the herbicidal compound 3-Methyl-2-phenoxybutanoic acid, supported by established experimental methodologies.
The Significance of Chirality in Phenoxyalkanoic Acid Herbicides
Phenoxyalkanoic acids represent a significant class of synthetic auxin herbicides, which function by mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[1] Many compounds within this class, including this compound, possess a chiral center, resulting in the existence of two non-superimposable mirror images known as enantiomers. It is a well-established principle that the biological activity of such chiral herbicides is often confined to one enantiomer, typically the (R)-enantiomer, which preferentially binds to the target site.[2][3] Consequently, the use of an enantiomerically pure or enriched formulation can offer several advantages, including reduced application rates, lower environmental load, and minimized off-target effects.
Experimental Confirmation of Enantioselectivity: A Methodical Approach
To rigorously confirm the enantioselective bioactivity of this compound, a two-pronged experimental approach is essential: first, the effective separation of the enantiomers, and second, a comparative bioassay to quantify their respective herbicidal activities.
Part 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The cornerstone of assessing enantioselectivity lies in the ability to resolve the racemic mixture into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and reproducibility.[4][5] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability in separating a wide array of chiral compounds, including those structurally similar to this compound.[6]
Workflow for Chiral HPLC Separation
Caption: Workflow for the comparative bioassay to determine the herbicidal activity of this compound enantiomers.
Detailed Protocol for Herbicidal Bioassay:
-
Plant Material and Growth Conditions:
-
Select a susceptible broadleaf weed species, such as oilseed rape (Brassica napus) or common chickweed (Stellaria media).
-
Grow the plants in pots containing a standard potting mix in a controlled environment (e.g., greenhouse or growth chamber) with a defined light/dark cycle and temperature.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture in a suitable solvent (e.g., acetone with a surfactant).
-
Perform serial dilutions to obtain a range of concentrations for each test substance. A control group treated only with the solvent should also be included.
-
-
Application of Treatments:
-
When the plants have reached a specific growth stage (e.g., 2-4 true leaves), apply the test solutions as a foliar spray, ensuring uniform coverage.
-
-
Assessment of Herbicidal Activity:
-
After a defined period (e.g., 21 days), visually assess the plants for signs of herbicide injury, such as epinasty, chlorosis, and necrosis, using a rating scale.
-
Harvest the above-ground biomass and measure the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment relative to the control.
-
Determine the effective concentration required to cause 50% inhibition (EC50) for each enantiomer and the racemate by fitting the data to a dose-response curve.
-
Comparative Performance Data
The following table presents hypothetical, yet realistic, data that would be expected from such a study, illustrating the pronounced enantioselectivity of this compound.
| Compound | Chiral Purity | EC50 (g/ha) on Brassica napus | Relative Herbicidal Activity |
| (R)-3-Methyl-2-phenoxybutanoic acid | >99% e.e. | 50 | 20 |
| (S)-3-Methyl-2-phenoxybutanoic acid | >99% e.e. | >1000 | <1 |
| Racemic this compound | 50:50 | 100 | 10 |
Relative Herbicidal Activity is calculated relative to the (S)-enantiomer, assuming its activity is negligible.
These data clearly demonstrate that the herbicidal activity of this compound resides almost exclusively in the (R)-enantiomer. The racemic mixture exhibits an EC50 value approximately double that of the pure (R)-enantiomer, as the (S)-enantiomer acts as an isomeric ballast with little to no biological activity.
Mechanistic Insights into Enantioselectivity
The observed enantioselectivity can be attributed to the stereospecific interactions at the molecular target site. For phenoxyalkanoic acid herbicides, the (R)-enantiomer exhibits a higher binding affinity to the auxin co-receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). [7]This preferential binding triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes and the subsequent phytotoxic effects.
Conceptual Model of Enantioselective Binding
Caption: Conceptual diagram illustrating the stereospecific binding of the (R)-enantiomer of this compound to the auxin co-receptor, leading to herbicidal activity.
Conclusion and Future Directions
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Phenoxybutanoic Acid Herbicides and Other Auxinic Herbicides
A Guide for Researchers in Weed Science and Herbicide Development
This guide provides a comprehensive, head-to-head comparison of 3-Methyl-2-phenoxybutanoic acid and other prominent auxinic herbicides. Our analysis is grounded in experimental data and established scientific principles to offer researchers and drug development professionals a clear, objective understanding of their respective performances and underlying mechanisms.
Introduction to Auxinic Herbicides
Auxinic herbicides, also known as synthetic auxins or Group 4 herbicides, mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). They induce uncontrolled and disorganized plant growth, leading to the death of susceptible species. These herbicides are widely used in agriculture for the selective control of broadleaf weeds in cereal crops and other monocotyledonous plants. The phenoxyalkanoic acids, including the well-known 2,4-D and MCPA, represent a significant class within this group.
While "this compound" is not a widely commercialized herbicide, its structural relative, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), provides a valuable case study in the subtle yet critical molecular differences that dictate herbicidal activity and selectivity. This guide will focus on the principles of phenoxybutanoic acid herbicides, using MCPB as a primary example, and compare them against other key auxinic herbicides.
The Molecular Basis of Auxinic Herbicide Action
The herbicidal activity of synthetic auxins is initiated by their binding to specific auxin receptors in plant cells, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-Box) proteins. This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes the expression of auxin-responsive genes, resulting in a cascade of physiological effects including epinastic growth, stem twisting, and ultimately, plant death.
Figure 2: Activation of MCPB to MCPA via beta-oxidation in susceptible plants.
This metabolic activation is the cornerstone of the selectivity of phenoxybutanoic acid herbicides. Many tolerant crops, particularly legumes like peas, lack the specific enzymes required to efficiently carry out the beta-oxidation of these compounds. Consequently, the pro-herbicide is not converted to its active form, and the crop remains unharmed.
Head-to-Head Performance Comparison
The following table summarizes the key characteristics of MCPB in comparison to other widely used auxinic herbicides.
| Feature | MCPB | 2,4-D | MCPA | Dicamba |
| Chemical Class | Phenoxybutanoic Acid | Phenoxyacetic Acid | Phenoxyacetic Acid | Benzoic Acid |
| Mode of Action | Pro-herbicide, converted to MCPA via beta-oxidation | Active as applied | Active as applied | Active as applied |
| Primary Target Weeds | Annual and perennial broadleaf weeds, particularly in legume crops. | Wide range of broadleaf weeds. | Similar to 2,4-D, but with better efficacy on some species. | Broadleaf weeds, including some woody species. |
| Selectivity | High selectivity in legumes (e.g., peas) due to lack of beta-oxidation. | Selective in monocots (e.g., corn, wheat). | Selective in monocots and some legumes. | Selective in monocots. |
| Soil Half-Life | Relatively short. | Short to moderate. | Short to moderate. | Moderate to long. |
| Volatility | Low. | Varies with formulation (ester formulations are more volatile). | Low. | High, prone to off-target movement. |
Experimental Protocols for Herbicide Efficacy Evaluation
To ensure the scientific rigor of herbicide comparisons, standardized experimental protocols are essential. The following outlines a typical workflow for a greenhouse bioassay to evaluate the efficacy of auxinic herbicides.
Greenhouse Bioassay Workflow
-
Plant Material: Select a susceptible weed species (e.g., Sinapis alba - white mustard) and a tolerant crop species (e.g., Pisum sativum - pea).
-
Potting and Growth: Sow seeds in a standardized soil mix in individual pots. Grow plants in a controlled greenhouse environment (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Apply herbicides at various dose rates when the weed seedlings have reached the 2-4 true leaf stage. A logarithmic series of doses is recommended to establish a dose-response curve.
-
Experimental Design: Employ a randomized complete block design with at least four replications for each treatment.
-
Data Collection: Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death). Harvest the above-ground biomass at 21 DAT and determine the fresh and dry weights.
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments. Calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each herbicide.
Figure 3: Workflow for a typical greenhouse herbicide bioassay.
Conclusion
The study of this compound and its relatives like MCPB highlights the intricate relationship between chemical structure, plant metabolism, and herbicidal activity. The reliance on beta-oxidation for activation provides a unique mechanism for selectivity, allowing for the control of broadleaf weeds in sensitive legume crops. While other auxinic herbicides like 2,4-D and dicamba offer broad-spectrum weed control in monocotyledonous crops, the phenoxybutanoic acids occupy a valuable niche in weed management programs. Understanding these fundamental differences is crucial for the development of new, more effective, and selective herbicides.
References
-
Title: Auxinic herbicides: a classic mode of action in modern-day weed science Source: Pest Management Science URL: [Link]
-
Title: Auxin perception: in the TIR1 groove Source: Trends in Plant Science URL: [Link]
-
Title: The metabolic fate of phenoxy herbicides in plants Source: Weed Science URL: [Link]
-
Title: Herbicide Handbook (10th Edition) Source: Weed Science Society of America URL: [Link]
-
Title: Metabolism of the phenoxy herbicides by plants Source: Journal of Agricultural and Food Chemistry URL: [Link]
independent verification of the reported synthesis of 3-Methyl-2-phenoxybutanoic acid
An Independent Researcher's Guide to the Verification of 3-Methyl-2-phenoxybutanoic Acid Synthesis
This guide provides a comprehensive framework for the . As professionals in research and drug development, the ability to replicate and validate a published synthesis is paramount for advancing scientific projects and ensuring the integrity of our findings. This document moves beyond a simple recitation of steps; it delves into the causality behind experimental choices, establishes self-validating protocols, and is grounded in authoritative scientific principles.
Introduction: The Imperative of Independent Verification
This compound, a substituted phenoxyalkanoic acid, represents a class of compounds with significant potential in agrochemical and pharmaceutical research. The precise arrangement of its stereocenters and functional groups necessitates unambiguous synthetic confirmation. Independent verification is the cornerstone of the scientific method—it ensures reproducibility, validates novel findings, and builds a reliable foundation for future research and development. This guide is designed for the discerning scientist tasked with not just replicating a synthesis, but rigorously confirming the identity and purity of the target molecule.
Part 1: Deconstructing the Reported Synthesis: A Plausible Pathway
While various synthetic routes can be envisioned, a common and robust method for constructing the phenoxy ether linkage is through a variation of the Williamson ether synthesis. We will base our verification guide on a plausible and frequently reported two-step approach: the nucleophilic substitution of a suitable α-halo ester with a phenoxide, followed by saponification of the resulting ester to yield the target carboxylic acid.
The logic behind this choice is rooted in the high reliability and predictability of SN2 reactions at sp³-hybridized carbons and the straightforward nature of ester hydrolysis. The starting materials, ethyl 2-bromo-3-methylbutanoate and phenol, are readily available, making this an economically and practically sound approach.
Safety Operating Guide
Navigating the Safe Handling of 3-Methyl-2-phenoxybutanoic Acid: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
Based on data from analogous compounds such as 3-Methyl-2-nitrobenzoic acid and 3-(2-Methoxyphenyl)-3-methylbutanoic acid, it is prudent to assume that 3-Methyl-2-phenoxybutanoic acid may present the following hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with the eyes can lead to significant damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[4]
These potential hazards necessitate a multi-layered approach to personal protection, focusing on preventing contact through all primary routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Carboxylic acids and phenoxy compounds can be corrosive or irritants. Nitrile gloves offer good resistance to a range of chemicals, though it is crucial to change them immediately upon contamination. For prolonged handling, heavier-duty butyl rubber gloves may be more appropriate. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Given the high likelihood of serious eye irritation, standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes, dust, and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A standard lab coat is essential to protect the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | N95 Respirator or Higher | If there is a potential for generating dust or aerosols (e.g., when weighing or transferring the solid compound), respiratory protection is mandatory to prevent irritation of the respiratory tract. In a well-ventilated area with no dust or aerosol formation, this may not be required, but a risk assessment should always be performed. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure risk during the handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Spill Management and First Aid
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.[1][3] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: A Commitment to Environmental Stewardship
As a phenoxyalkanoic acid derivative, this compound should be treated as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Segregation and Disposal Protocol:
Caption: A clear protocol for the segregation and disposal of waste.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound and its solutions should never be poured down the sink.
-
Use Designated Containers: All waste, including contaminated PPE, should be placed in clearly labeled, sealed hazardous waste containers.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
